Birinapant
Description
This compound has been investigated for the treatment of Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML).
This compound is a synthetic small molecule that is both a peptidomimetic of second mitochondrial-derived activator of caspases (SMAC) and inhibitor of IAP (Inhibitor of Apoptosis Protein) family proteins, with potential antineoplastic activity. As a SMAC mimetic and IAP antagonist, this compound selectively binds to and inhibits the activity of IAPs, such as X chromosome-linked IAP (XIAP) and cellular IAPs 1 (cIAP1) and 2 (cIAP2), with a greater effect on cIAP1 than cIAP2. Since IAPs shield cancer cells from the apoptosis process, this agent may restore and promote the induction of apoptosis through apoptotic signaling pathways in cancer cells and inactivate the nuclear factor-kappa B (NF-kB)-mediated survival pathway. IAPs are overexpressed by many cancer cell types. They are able to suppress apoptosis by binding to, via their baculoviral lAP repeat (BIR) domains, and inhibiting active caspases-3, -7 and -9. IAP overexpression promotes both cancer cell survival and chemotherapy resistance.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 10 investigational indications.
a Smac mimetic with antineoplastic activity
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[(2R,4S)-2-[[6-fluoro-2-[6-fluoro-3-[[(2R,4S)-4-hydroxy-1-[(2S)-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]pyrrolidin-2-yl]methyl]-1H-indol-2-yl]-1H-indol-3-yl]methyl]-4-hydroxypyrrolidin-1-yl]-1-oxobutan-2-yl]-2-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56F2N8O6/c1-7-33(49-39(55)21(3)45-5)41(57)51-19-27(53)15-25(51)17-31-29-11-9-23(43)13-35(29)47-37(31)38-32(30-12-10-24(44)14-36(30)48-38)18-26-16-28(54)20-52(26)42(58)34(8-2)50-40(56)22(4)46-6/h9-14,21-22,25-28,33-34,45-48,53-54H,7-8,15-20H2,1-6H3,(H,49,55)(H,50,56)/t21-,22-,25-,26-,27-,28-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWRMUKBEYJEIX-DXXQBUJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)CC6CC(CN6C(=O)C(CC)NC(=O)C(C)NC)O)O)NC(=O)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N1C[C@H](C[C@H]1CC2=C(NC3=C2C=CC(=C3)F)C4=C(C5=C(N4)C=C(C=C5)F)C[C@@H]6C[C@@H](CN6C(=O)[C@H](CC)NC(=O)[C@H](C)NC)O)O)NC(=O)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56F2N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30155057 | |
| Record name | Birinapant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260251-31-7 | |
| Record name | Birinapant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260251317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Birinapant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11782 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Birinapant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30155057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIRINAPANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O4Z07B57R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Birinapant in Apoptosis
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Birinapant (formerly TL32711) is a potent, bivalent peptidomimetic of the endogenous Second Mitochondrial Activator of Caspases (SMAC), a critical regulator of apoptosis.[1][2] Developed as a targeted anti-cancer agent, this compound functions by antagonizing the Inhibitor of Apoptosis (IAP) family of proteins, which are frequently overexpressed in tumor cells, contributing to apoptosis evasion and therapeutic resistance.[1][3] This technical guide provides a detailed examination of this compound's mechanism of action, focusing on its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function.
Introduction to IAP Proteins and SMAC Mimetics
The Inhibitor of Apoptosis (IAP) protein family, including XIAP, cIAP1, and cIAP2, are key negative regulators of apoptosis.[1] They are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are crucial for their anti-apoptotic function.[1] XIAP directly binds to and inhibits effector caspases-3 and -7, as well as initiator caspase-9.[1][4] In contrast, cIAP1 and cIAP2 do not potently inhibit caspases directly but function as E3 ubiquitin ligases that regulate cell signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, to promote cell survival.[4][5]
The endogenous antagonist of IAPs is the protein SMAC/DIABLO, which is released from the mitochondria during apoptosis.[6][7] The N-terminal tetrapeptide motif (Ala-Val-Pro-Ile, or AVPI) of mature SMAC binds to a conserved groove on the BIR domains of IAPs, displacing bound caspases and relieving their inhibition.[6] this compound is a synthetic small molecule designed to mimic this AVPI motif, thereby acting as a potent IAP antagonist.[1][5]
Core Mechanism of Action: IAP Antagonism
This compound's primary mechanism involves high-affinity binding to the BIR domains of multiple IAP proteins. This interaction initiates a cascade of events that ultimately sensitizes cancer cells to apoptosis.[3][6]
Binding Affinity and IAP Selectivity
This compound is a bivalent SMAC mimetic, meaning it has two SMAC-mimicking moieties connected by a linker, allowing it to potentially engage multiple BIR domains simultaneously. This design confers high-affinity binding.[2][8] Quantitative binding studies have determined the dissociation constants (Kd) of this compound for the BIR3 domains of key IAPs.[2][5]
| Target Protein | Binding Affinity (Kd) | Assay Type | Reference |
| cIAP1 (BIR3) | < 1 nM | Fluorescence Polarization | [5] |
| XIAP (BIR3) | 45 nM | Fluorescence Polarization | [2][5] |
| cIAP2 (BIR3) | Data indicates high affinity | Fluorescence Polarization | [6][8] |
| ML-IAP (BIR) | Data indicates high affinity | Fluorescence Polarization | [2][6] |
Table 1: Binding Affinities of this compound for IAP Proteins. The data highlights this compound's particularly potent antagonism of cIAP1.
Induction of cIAP1/2 Autoubiquitination and Degradation
Upon binding to cIAP1 and cIAP2, this compound induces a conformational change that promotes their intrinsic E3 ubiquitin ligase activity, leading to rapid autoubiquitination and subsequent degradation by the proteasome.[2][3] This is a central event in this compound's mechanism. The degradation of cIAP1 is rapid and occurs at low nanomolar concentrations.[5] For instance, in A375 cells, a 2-hour treatment with this compound resulted in IC50 values for degradation of 17 ± 11 nM for GFP-cIAP1 and 108 ± 46 nM for GFP-cIAP2.[6]
This degradation preferentially targets the pool of cIAPs associated with TNF Receptor-Associated Factor 2 (TRAF2), a key adaptor protein in cell signaling complexes.[6][9]
Downstream Signaling Consequences
The this compound-induced degradation of cIAPs has two major consequences that promote apoptosis: modulation of the NF-κB signaling pathway and formation of a pro-apoptotic complex.
Abrogation of Canonical NF-κB Signaling
In the context of Tumor Necrosis Factor (TNF) signaling, cIAP1 and cIAP2 are essential components of the TNFR1 signaling complex (Complex I). They ubiquitinate RIPK1, which serves as a scaffold to recruit kinases that activate the canonical NF-κB pathway, a key pro-survival signal.[4][5]
By degrading cIAP1/2, this compound prevents the ubiquitination of RIPK1 and blocks TNF-induced activation of the canonical NF-κB pathway.[6][10] This is evidenced by the abrogation of IκBα degradation, a key step in NF-κB activation, in cells pretreated with this compound before TNF stimulation.[6][9]
Activation of Non-Canonical NF-κB Signaling
The degradation of cIAP1/2 also removes the key components that target NF-κB-inducing kinase (NIK) for degradation. This leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical (or alternative) NF-κB pathway.[11][12] While this pathway can have pro-survival roles, its activation is a direct consequence of cIAP1/2 removal.
Promotion of Caspase-8 Activation and Apoptosis
With cIAPs degraded and canonical NF-κB signaling blocked, TNF-α stimulation causes the TNFR1 complex to transition from a pro-survival platform (Complex I) to a pro-apoptotic complex (Complex II), also known as the ripoptosome.[5][6] This complex consists of RIPK1, FADD, and pro-caspase-8.[6] The proximity of pro-caspase-8 molecules within this complex facilitates their auto-activation, leading to the initiation of the extrinsic apoptosis cascade and subsequent cleavage of downstream effector caspases like caspase-3.[6][10] this compound promotes the formation of this RIPK1:caspase-8 complex.[3][6]
Neutralization of XIAP-Mediated Caspase Inhibition
In addition to its effects on cIAPs, this compound also binds to XIAP, directly antagonizing its ability to inhibit caspases-3, -7, and -9.[1][4] By binding to the BIR3 domain of XIAP, this compound prevents XIAP from sequestering and inhibiting active caspases, thus lowering the threshold for apoptosis execution.[6] A caspase de-repression assay demonstrated that this compound treatment increased caspase-3 activity in cytosolic fractions, confirming its ability to displace activated caspases from XIAP.[6]
The overall mechanism is a dual-pronged attack: initiating a pro-apoptotic signal by degrading cIAPs and removing a key brake on apoptosis by inhibiting XIAP.
Visualization of Core Mechanisms
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound's dual mechanism: inducing cIAP1/2 degradation and inhibiting XIAP.
Key Experimental Protocols
Elucidating this compound's mechanism requires a suite of biochemical and cell-based assays. Below are representative protocols for key experiments.
Protocol: cIAP1 Degradation via Western Blot
Objective: To quantify the reduction of cellular cIAP1 protein levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231, HeLa) in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2, 4, 6 hours).[6][13]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against cIAP1 (diluted in blocking buffer) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, Actin).[9]
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity using densitometry software.
Protocol: Caspase Activity Assay
Objective: To measure the activation of effector caspases (caspase-3/7) as a marker for apoptosis induction.
Methodology:
-
Cell Seeding: Seed cells in a white, 96-well plate suitable for luminescence assays and culture overnight.[14]
-
Treatment: Treat cells with this compound, with or without a co-stimulant like TNF-α, for a desired time period (e.g., 24-72 hours).[14] Include untreated and vehicle-only controls.
-
Assay Procedure (using a commercial kit like Caspase-Glo® 3/7):
-
Equilibrate the plate and the Caspase-Glo® reagent to room temperature.
-
Add 100 µL of Caspase-Glo® reagent to each 100 µL of cell culture medium in the wells.[14]
-
Mix contents by gentle orbital shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[14]
-
-
Measurement: Read the luminescence of each well using a plate-reading luminometer.[14] The luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's cellular activity.
Conclusion
This compound represents a sophisticated, targeted approach to cancer therapy by exploiting the central role of IAP proteins in apoptosis resistance. Its bivalent design ensures high-affinity binding to key IAPs, leading to a powerful dual-action mechanism. By inducing the rapid proteasomal degradation of cIAP1 and cIAP2, it simultaneously ablates a critical pro-survival NF-κB signal and converts TNF-α signaling into a potent pro-apoptotic stimulus. Concurrently, it directly neutralizes XIAP, removing the final gatekeeper of the caspase cascade. This multifaceted mechanism underscores the potential of SMAC mimetics to overcome intrinsic or acquired resistance to apoptosis in various malignancies. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and drug developers working to further understand and leverage this important class of anti-cancer agents.
References
- 1. Facebook [cancer.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
Birinapant: A Technical Guide to a Bivalent SMAC Mimetic and IAP Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Birinapant (TL32711), a second-generation, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC). As a potent Inhibitor of Apoptosis Protein (IAP) antagonist, this compound has been a subject of extensive preclinical and clinical investigation for cancer therapy. This guide details its core mechanism of action, presents key quantitative data, outlines common experimental protocols, and visualizes critical pathways and workflows.
Introduction: The Role of IAPs and SMAC in Apoptosis
The Inhibitor of Apoptosis (IAP) proteins are a family of highly conserved signaling regulators that play a pivotal role in cell death, immunity, and inflammation.[1][2] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2). These proteins are characterized by the presence of one or more Baculovirus IAP Repeat (BIR) domains, which are crucial for their function.[1][3]
In many cancer types, IAPs are overexpressed, enabling tumor cells to evade apoptosis and promoting resistance to chemotherapy.[3][4][5][6] They exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.[3]
The cellular activity of IAPs is naturally antagonized by the mitochondrial protein SMAC (also known as DIABLO).[1][7][8] In response to apoptotic stimuli, SMAC is released from the mitochondria into the cytosol.[7] Its N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) binds to the BIR domains of IAPs, displacing caspases and thus promoting apoptosis.[1][7][8] Small-molecule SMAC mimetics, such as this compound, are designed to replicate this action and restore the apoptotic potential of cancer cells.[1][8][9]
This compound: A Bivalent SMAC Mimetic
This compound is a synthetic, bivalent SMAC mimetic, meaning it incorporates two AVPI-like motifs connected by a chemical linker.[10] This bivalency generally confers a higher binding affinity to IAPs compared to monovalent compounds.[10] this compound was designed to preferentially target cIAP1 and cIAP2 for degradation while also inhibiting XIAP.[7][11][12]
Core Mechanism of Action
This compound's primary mechanism involves binding with high affinity to the BIR domains of cIAP1, cIAP2, and XIAP.[1][2][8][13]
-
Degradation of cIAP1 and cIAP2: The binding of this compound to cIAP1 and cIAP2 induces a conformational change that stimulates their intrinsic E3 ubiquitin ligase activity.[10] This leads to rapid auto-ubiquitylation and subsequent proteasomal degradation of the cIAP proteins.[1][2][8][10][13]
-
Inhibition of NF-κB Survival Signaling: In the presence of cIAPs, Tumor Necrosis Factor-alpha (TNF-α) binding to its receptor (TNFR1) typically leads to the formation of a pro-survival signaling complex (Complex I), which activates the canonical NF-κB pathway.[11][14] By inducing the degradation of cIAPs, this compound abrogates the formation of Complex I and inhibits TNF-α-induced NF-κB activation.[1][2][8][13]
-
Promotion of Apoptotic Signaling: The depletion of cIAPs shifts the cellular response to TNF-α signaling from survival to death. It promotes the formation of a pro-apoptotic complex (Complex II, also known as the ripoptosome), which consists of RIPK1, FADD, and pro-caspase-8.[1][2] This complex facilitates the activation of caspase-8, which in turn initiates the caspase cascade, leading to apoptosis.[1][2][11] The single-agent activity of this compound in some cancer cell lines is dependent on the autocrine production of TNF-α.[1]
-
Inhibition of XIAP: this compound also binds to XIAP, preventing it from inhibiting the executioner caspases-3 and -7, thereby lowering the threshold for apoptosis induction.[3][10]
Caption: Mechanism of this compound in shifting TNF-α signaling from survival to apoptosis.
Quantitative Data
Binding Affinity
This compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the single BIR domain of ML-IAP.[1][8][13] Its bivalent nature allows it to engage these proteins with potencies often in the low nanomolar or sub-nanomolar range.
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | Domain | Affinity Constant | Method | Reference |
|---|---|---|---|---|
| cIAP1 | BIR3 | Kd: <1 nM | Cell-free assay | [15] |
| cIAP1 | BIR3 | Ki: 1.9 nM | HTRF | [9][15] |
| cIAP2 | BIR3 | Ki: 5.1 nM | HTRF | [9][15] |
| XIAP | BIR3 | Ki: 66.4 nM | HTRF | [9][15] |
| XIAP | BIR3 | Kd: nM range | Not Specified | [16] |
| ML-IAP | BIR | High Affinity | FP Assay |[1][8][13] |
Kd = Dissociation Constant; Ki = Inhibition Constant. Lower values indicate higher affinity.
Pharmacokinetic and Clinical Data
Clinical trials have established the pharmacokinetic profile and maximum tolerated dose (MTD) of this compound.
Table 2: Pharmacokinetic and Clinical Properties of this compound
| Parameter | Value | Study Population / Context | Reference |
|---|---|---|---|
| Maximum Tolerated Dose (MTD) | 47 mg/m² | Phase 1; Solid tumors/lymphoma | [7][17] |
| Plasma Half-life (t1/2) | 30 - 35 hours | Phase 1; Solid tumors/lymphoma | [7][17] |
| Plasma Half-life (t1/2) | ~40 hours | Population PK model | [18] |
| Tumor Tissue Half-life | 52 hours | Phase 2 | [7] |
| Clearance (CL) | 21 L/h | Population PK model | [18] |
| Volume of Distribution (Vd) | 10.2 L | Population PK model |[18] |
Key Experimental Protocols
The characterization of this compound relies on a suite of standard and specialized biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay for Binding Affinity
-
Principle: This assay measures the binding of this compound to isolated IAP BIR domains. A small, fluorescently labeled peptide probe that binds to the SMAC binding groove on the BIR domain is used. In its unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger BIR domain protein, its tumbling is slowed, increasing polarization.
-
Methodology:
-
A constant concentration of the purified IAP BIR domain (e.g., cIAP1-BIR3) and the fluorescent probe are incubated together to achieve a high polarization signal.
-
Increasing concentrations of this compound are added to the mixture.
-
This compound competes with the probe for binding to the BIR domain. As this compound displaces the probe, the probe's polarization decreases.
-
The decrease in polarization is measured, and the data are used to calculate the binding affinity (Kd or Ki) of this compound for the specific IAP domain.[1]
-
Western Blot Analysis for cIAP Degradation
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of this compound's on-target effect.
-
Methodology:
-
Cancer cells are cultured and treated with this compound at various concentrations and for different time points.
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using an assay like the BCA assay to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for cIAP1, cIAP2, XIAP, cleaved caspase-3, PARP, and a loading control (e.g., GAPDH or β-actin).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
A rapid decrease in the bands corresponding to cIAP1 and cIAP2 following treatment confirms their degradation.[19] An increase in cleaved caspase-3 or cleaved PARP indicates apoptosis induction.[16]
-
Caption: A typical workflow for validating cIAP1 degradation via Western Blot.
Cell Viability and Apoptosis Assays
-
Principle: These assays quantify the cytotoxic and pro-apoptotic effects of this compound, either alone or in combination with other agents like TNF-α or chemotherapies.
-
Methodology:
-
Cell Viability (e.g., XTT, CellTiter-Glo): Cells are seeded in 96-well plates and treated with a dose range of this compound. After a set incubation period (e.g., 48-72 hours), a reagent is added that is converted into a colored (XTT) or luminescent (CellTiter-Glo) product by metabolically active, viable cells. The signal is read on a plate reader and is proportional to the number of living cells.[20]
-
Apoptosis (e.g., Annexin V/PI Staining): Cells are treated as above. They are then stained with Annexin V (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and viable cells.[21]
-
Caspase Activity Assays: Cell lysates are incubated with a substrate that releases a fluorescent or colorimetric signal when cleaved by a specific caspase (e.g., caspase-3, -8). This provides a direct measure of apoptosis execution.[20]
-
Co-immunoprecipitation (Co-IP)
-
Principle: Co-IP is used to study protein-protein interactions and to verify the formation of specific signaling complexes, such as the ripoptosome (Complex II).
-
Methodology:
-
Cells are treated with this compound +/- TNF-α to induce the formation of the desired complex.
-
Cells are lysed under non-denaturing conditions to preserve protein interactions.
-
An antibody targeting one protein in the suspected complex (e.g., anti-caspase-8) is added to the lysate.[1]
-
The antibody-protein complex is "pulled down" from the lysate using protein A/G-coated beads.
-
The beads are washed, and the bound proteins are eluted and analyzed by Western blot using antibodies against other suspected members of the complex (e.g., RIPK1, FADD).
-
Detecting RIPK1 after pulling down caspase-8 confirms that these proteins formed a complex in the cell following treatment.[1]
-
Logical Relationships in this compound's Activity
The cytotoxic outcome of this compound treatment is often conditional, depending on the cellular context, particularly the presence of TNF-α and the status of key cell death proteins.
Caption: Logical flow determining cell fate after this compound treatment.
Preclinical and Clinical Summary
This compound has demonstrated significant antitumor activity in a wide range of preclinical cancer models, including ovarian cancer, melanoma, head and neck cancer, and acute myeloid leukemia.[5][7][20] Its efficacy is often enhanced when used in combination with other agents, particularly those that induce TNF-α secretion or engage other nodes of the apoptotic pathway, such as chemotherapy (carboplatin, docetaxel) or TRAIL.[5][7][22]
In clinical trials, this compound has been shown to be well-tolerated, with a favorable pharmacokinetic profile that includes a long plasma half-life and accumulation in tumor tissue.[7][17] Pharmacodynamic studies confirmed on-target activity, showing suppression of cIAP1 in both peripheral blood mononuclear cells and tumor tissue.[17][19] While single-agent activity has been limited, some patients have experienced prolonged stable disease or tumor shrinkage.[17] Several clinical trials were terminated due to a lack of efficacy as a monotherapy.[7] Ongoing research focuses on identifying predictive biomarkers and effective combination strategies to maximize the therapeutic potential of this compound.[5][23][24]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. watermark02.silverchair.com [watermark02.silverchair.com]
- 3. Facebook [cancer.gov]
- 4. Smac Mimetics to Therapeutically Target IAP Proteins in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of this compound in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound in combination with carboplatin in targeting platinum‑resistant epithelial ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 14. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Smac mimetic this compound induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Phase I Study of the SMAC-Mimetic this compound in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. uclahealth.org [uclahealth.org]
- 24. ascopubs.org [ascopubs.org]
Birinapant's Impact on cIAP1 and XIAP Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Birinapant, a bivalent SMAC mimetic, with a specific focus on its role in inducing the degradation of cellular inhibitor of apoptosis protein 1 (cIAP1) and its interaction with X-linked inhibitor of apoptosis protein (XIAP). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support researchers and professionals in the field of drug development.
Introduction: IAPs and the Rationale for SMAC Mimetics
The Inhibitor of Apoptosis (IAP) protein family plays a critical role in cell survival by negatively regulating apoptosis, or programmed cell death.[1][2] IAPs achieve this primarily by inhibiting caspases, the key effector enzymes in the apoptotic cascade.[3] Two prominent members of this family are cIAP1 and XIAP. cIAP1, along with the closely related cIAP2, possesses E3 ubiquitin ligase activity and is a crucial regulator of the NF-κB signaling pathway.[4] XIAP is distinguished as the most potent endogenous caspase inhibitor, directly binding to and neutralizing caspases-3, -7, and -9.[3]
In many cancer types, IAP proteins are overexpressed, contributing to tumor cell survival, proliferation, and resistance to therapy.[3][5] This makes IAPs attractive targets for cancer drug development.[5] The endogenous antagonist of IAPs is the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO), which, upon its release from the mitochondria during apoptosis, binds to IAPs and alleviates their inhibition of caspases.[6]
SMAC mimetics, such as this compound (also known as TL32711), are a class of therapeutic agents designed to mimic the action of the N-terminal tetrapeptide of SMAC (Ala-Val-Pro-Ile).[7] By binding to the Baculoviral IAP Repeat (BIR) domains of IAPs, SMAC mimetics can disrupt their anti-apoptotic function and promote cancer cell death.[6][7]
This compound's Mechanism of Action: Targeting cIAP1 and XIAP
This compound is a bivalent SMAC mimetic, meaning it possesses two SMAC-mimicking motifs, allowing it to bind with high affinity to multiple IAP proteins.[8][9] Its primary mechanism of action involves the potent and rapid induction of cIAP1 and cIAP2 autoubiquitination and subsequent proteasomal degradation.[4][8][9] This degradation of cIAPs has two major consequences:
-
Activation of the Extrinsic Apoptotic Pathway: The degradation of cIAP1 and cIAP2 leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway.[6] More critically, in the context of TNFα signaling, the removal of cIAPs from the TNFR1 signaling complex (Complex I) promotes the formation of a pro-apoptotic complex (Complex II), which includes FADD and caspase-8, leading to caspase-8 activation and initiation of the apoptotic cascade.[8][10]
-
Inhibition of XIAP: While this compound's primary effect is the degradation of cIAPs, it also binds to the BIR3 domain of XIAP, antagonizing its ability to inhibit caspase-9.[8][11] However, it is important to note that this compound does not typically induce the degradation of XIAP.[12][13]
The combined effect of cIAP1/2 degradation and XIAP inhibition by this compound effectively lowers the threshold for apoptosis, sensitizing cancer cells to both endogenous death signals and conventional chemotherapeutic agents.[8]
Quantitative Data on this compound's Interaction with cIAP1 and XIAP
The following tables summarize the key quantitative data regarding this compound's binding affinity and its efficacy in inducing the degradation of cIAP1 and cIAP2.
| Parameter | IAP Protein | Value | Reference |
| Binding Affinity (Kd) | cIAP1 (BIR3) | <1 nM | [9][14][15] |
| XIAP (BIR3) | 45 nM | [9][11][15][16] | |
| cIAP2 (BIR3) | High Affinity | [8] | |
| ML-IAP (BIR) | High Affinity | [8] |
Table 1: this compound Binding Affinities (Kd)
| Parameter | Target | Cell Line | Value | Reference |
| Degradation IC50 | GFP-cIAP1 | A375 | 17 ± 11 nM | [8] |
| GFP-cIAP2 | A375 | 108 ± 46 nM | [8] |
Table 2: this compound-Induced Degradation of cIAP1/2 (IC50)
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cIAP1 and XIAP.
Western Blotting for cIAP1 and XIAP Degradation
This protocol is designed to qualitatively and quantitatively assess the degradation of cIAP1 and XIAP in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cIAP1, anti-XIAP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape adherent cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize protein amounts for each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cIAP1, XIAP, and a loading control (GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry analysis can be performed to quantify protein levels relative to the loading control.
Immunoprecipitation to Assess XIAP Ubiquitination
This protocol is used to determine if this compound, while not degrading XIAP, affects its ubiquitination status.
Materials:
-
Cell culture reagents
-
This compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing) with protease inhibitors and deubiquitinating enzyme inhibitors (e.g., NEM)
-
Anti-XIAP antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-ubiquitin antibody
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and deubiquitinating enzyme inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-XIAP antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G agarose beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and heating.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated XIAP. The membrane can also be probed with an anti-XIAP antibody to confirm the immunoprecipitation of XIAP.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of this compound to cIAP1 and XIAP in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Liquid nitrogen
-
Heating block or PCR machine
-
Ultrasonic homogenizer
-
High-speed centrifuge
-
Western blotting reagents and antibodies
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Immediately freeze the samples in liquid nitrogen and then thaw them. Repeat this freeze-thaw cycle to ensure cell lysis.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the protein levels of cIAP1 and XIAP by Western blotting.
-
Data Interpretation: The binding of this compound to its target proteins (cIAP1 and XIAP) will increase their thermal stability. This will be observed as a shift in the melting curve, with more protein remaining in the soluble fraction at higher temperatures in the this compound-treated samples compared to the vehicle control.
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's dual mechanism of action.
Caption: Western Blotting workflow for IAP degradation.
Caption: Immunoprecipitation workflow for XIAP ubiquitination.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
This compound is a potent SMAC mimetic that primarily functions by inducing the rapid and efficient proteasomal degradation of cIAP1 and cIAP2. This action, coupled with its ability to inhibit XIAP, effectively promotes apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other IAP antagonists. The provided visualizations of the signaling pathways and experimental workflows serve to clarify these complex processes. A thorough understanding of this compound's mechanism of action is crucial for its rational application in clinical settings, both as a monotherapy and in combination with other anti-cancer agents.
References
- 1. The inhibitor of apoptosis proteins as therapeutic targets in cancer [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IAP proteins as targets for drug development in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Updated Review of Smac Mimetics, LCL161, this compound, and GDC-0152 in Cancer Treatment [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Smac mimetic this compound induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
Preclinical Efficacy of Birinapant in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birinapant (formerly TL32711) is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that has demonstrated significant preclinical antitumor activity in a variety of solid tumor models.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel cancer therapeutics.
This compound is designed to mimic the endogenous SMAC protein, which antagonizes Inhibitor of Apoptosis Proteins (IAPs).[3][4] By binding to and promoting the degradation of cellular IAP1 (cIAP1) and, to a lesser extent, cIAP2, this compound relieves the inhibition of caspases, thereby promoting apoptosis.[1][3] Furthermore, the degradation of cIAPs by this compound leads to the activation of the non-canonical NF-κB signaling pathway, which can contribute to an anti-tumor immune response.[1]
Mechanism of Action: Targeting IAPs to Induce Apoptosis
This compound's primary mechanism of action involves the inhibition of IAP proteins, which are frequently overexpressed in cancer cells and contribute to therapeutic resistance.[3] As a SMAC mimetic, this compound binds to the BIR (Baculoviral IAP Repeat) domains of IAPs, leading to their ubiquitination and subsequent proteasomal degradation.[1] This action has two major consequences for the cancer cell: the induction of apoptosis and the activation of NF-κB signaling.
Induction of Apoptosis
By promoting the degradation of cIAP1, this compound removes a critical inhibitor of caspase-8 activation.[1] In the presence of tumor necrosis factor-alpha (TNFα), this leads to the formation of a pro-apoptotic complex (Complex II), resulting in the activation of the caspase cascade and ultimately, apoptotic cell death.[1][5]
Activation of NF-κB Signaling
The degradation of cIAPs also leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway.[1] This pathway is involved in various cellular processes, including inflammation and immunity. The activation of non-canonical NF-κB signaling by this compound can contribute to its anti-tumor effects by modulating the tumor microenvironment.
Quantitative Data Presentation
The preclinical efficacy of this compound has been evaluated in numerous solid tumor cell lines and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | This compound IC50 (µM) | This compound + TNFα (10 ng/mL) IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | 0.015 | Not Reported | [6] |
| HCC38 | Breast Cancer | 0.63 | Not Reported | [7] |
| HCC70 | Breast Cancer | 0.47 | Not Reported | [7] |
| HS578T | Breast Cancer | 0.21 | Not Reported | [7] |
| OVCAR3 | Ovarian Cancer | >10 | Not Reported | [8] |
| A375 | Melanoma | >1 | <0.1 | [1] |
| 451Lu | Melanoma | Resistant | Sensitive | [9] |
| 1205Lu | Melanoma | Resistant | Resistant | [9] |
| H1299-LKB1 KO | NSCLC | 0.52 | Not Reported | [10] |
| H1299 (WT) | NSCLC | >10 | Not Reported | [10] |
| UMSCC-46 | HNSCC | ~1 | <0.1 | [4] |
| UMSCC-1 | HNSCC | >1 | ~0.5 | [4] |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Cancer Type | This compound Dose & Schedule | % Tumor Growth Inhibition (TGI) or Outcome | Citation |
| MDA-MB-231 | Breast Cancer | 12 mg/kg, i.p., Days 1, 4, 7 | 35% regression | [8] |
| OVCAR3 | Ovarian Cancer | 12 mg/kg, i.p., Days 1, 4, 7 | Not significant | [8] |
| 451Lu | Melanoma | 30 mg/kg, i.p., twice weekly | Significant tumor growth abrogation | [9][11] |
| 1205Lu | Melanoma | 30 mg/kg, i.p., twice weekly | Marked slowing of tumor growth | [9][11] |
| SUM149 | Breast Cancer | 15 mg/kg, i.p., daily | Significant suppression of tumor growth | [7] |
| MDA-MB-231 | Breast Cancer | 15 mg/kg, i.p., daily | Significant suppression of tumor growth | [7] |
| UMSCC-46 | HNSCC | 15 mg/kg, i.p., twice weekly | Significant tumor growth inhibition | [4] |
Detailed Experimental Protocols
This section provides representative protocols for key experiments used to evaluate the preclinical activity of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.001 to 10 µM) with or without a fixed concentration of TNFα (e.g., 10 ng/mL). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
MTT Addition: Add 50 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 4 hours.[1]
-
Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24-48 hours). Include both positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a solid tumor xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).[12]
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.[12]
-
Treatment Administration: Administer this compound (e.g., 15-30 mg/kg) via intraperitoneal (i.p.) injection according to the desired schedule (e.g., twice weekly). The control group receives a vehicle control.[12]
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent for solid tumors. Its well-defined mechanism of action, involving the targeted degradation of cIAPs to induce apoptosis and modulate NF-κB signaling, provides a solid rationale for its clinical development. The quantitative data from in vitro and in vivo studies demonstrate its potent anti-tumor activity, both as a single agent in sensitive models and in combination with other anti-cancer agents. The detailed experimental protocols provided in this guide offer a framework for further preclinical evaluation and biomarker development for this compound and other SMAC mimetics. Continued research into predictive biomarkers of response and rational combination strategies will be crucial for realizing the full therapeutic potential of this compound in the treatment of solid tumors.
References
- 1. cIAP1/2 are involved in the radiosensitizing effect of this compound on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotna.net [biotna.net]
- 7. This compound, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. cellbiologics.com [cellbiologics.com]
- 12. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
Birinapant's role in modulating tumor necrosis factor (TNF) signaling.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Birinapant, a synthetic bivalent SMAC mimetic, has emerged as a potent antagonist of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides an in-depth analysis of this compound's core mechanism of action, with a specific focus on its role in modulating the tumor necrosis factor (TNF) signaling pathway. By targeting cellular IAP1 (cIAP1) and cIAP2, this compound triggers a cascade of events that shifts the cellular response to TNFα from pro-survival to pro-apoptotic, making it a promising agent in oncology. This document details the molecular interactions, downstream signaling consequences, and key experimental methodologies used to elucidate this compound's function, supported by quantitative data and visual pathway diagrams.
Introduction: The Role of IAPs in TNF Signaling
The Inhibitor of Apoptosis Protein (IAP) family, characterized by the presence of Baculoviral IAP Repeat (BIR) domains, are crucial regulators of apoptosis and cellular survival.[1][2][3][4][5][6] Key members include X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2).[1][4] cIAP1 and cIAP2 are E3 ubiquitin ligases that play a pivotal role in the TNF receptor 1 (TNFR1) signaling complex.[1]
Upon TNFα binding to TNFR1, a pro-survival signaling complex (Complex I) is formed, consisting of TNFR1-associated death domain (TRADD), receptor-interacting protein kinase 1 (RIPK1), and TNF receptor-associated factor 2 (TRAF2).[2][7] cIAP1 and cIAP2 are recruited to this complex via TRAF2, where they ubiquitylate RIPK1, leading to the activation of the canonical NF-κB pathway and promoting cell survival and inflammation.[2][7]
This compound: A Bivalent SMAC Mimetic
This compound (formerly TL32711) is a small molecule designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile) of the endogenous IAP antagonist, SMAC/DIABLO.[1][5][8] Its bivalent structure allows for high-affinity binding to the BIR domains of multiple IAP proteins, including cIAP1, cIAP2, and XIAP.[1][2][4][5]
Mechanism of Action
This compound's primary mechanism involves the binding to and induction of autoubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][4][5][9] This rapid depletion of cIAPs has two major consequences on TNF signaling:
-
Inhibition of NF-κB Activation: By degrading cIAP1 and cIAP2, this compound prevents the ubiquitylation of RIPK1 within Complex I, thereby abrogating TNF-induced NF-κB activation.[1][4][9]
-
Promotion of Apoptosis and Necroptosis: The loss of cIAPs leads to the formation of a cytosolic death-inducing signaling complex (Complex II), which can contain FADD, caspase-8, and RIPK1.[1][4][9] This complex formation leads to the activation of caspase-8 and the initiation of apoptosis.[1][2][4][9] In some cellular contexts, particularly when caspases are inhibited, this can lead to RIPK1- and RIPK3-dependent necroptosis.[10][11]
Quantitative Data on this compound's Activity
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: Binding Affinity of this compound to IAP BIR Domains
| IAP Protein | BIR Domain | Binding Affinity (Kd) | Reference |
| cIAP1 | BIR3 | <1 nM | [2] |
| cIAP2 | BIR3 | N/A | [1] |
| XIAP | BIR3 | 45 nM | [2] |
| ML-IAP | BIR | N/A | [1] |
N/A: Specific value not available in the cited sources, but binding has been confirmed.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| A375-GFP-cIAP1 | Flow Cytometry | IC50 for cIAP1 degradation (2h) | 17 ± 11 nM | [1] |
| A375-GFP-cIAP2 | Flow Cytometry | IC50 for cIAP2 degradation (2h) | 108 ± 46 nM | [1] |
| MDA-MB-231 | CCK-8 Assay | IC50 (48h) | 15 nM | [12] |
| Various HNSCC lines | Cell Density Assay | IC50 (with TNFα or TRAIL) | 0.5 nM to >1 µM | [3][13] |
| HCC38 | Proliferation Assay | IC50 | 0.63 µM | [14] |
| HCC70 | Proliferation Assay | IC50 | 0.47 µM | [14] |
| MDA-MB-231 | Proliferation Assay | IC50 | 0.71 µM | [14] |
| HS578T | Proliferation Assay | IC50 | 0.21 µM | [14] |
Signaling Pathways and Experimental Workflows
Modulation of TNF Signaling by this compound
The following diagram illustrates the canonical TNF signaling pathway and how this compound shifts the balance from cell survival to cell death.
Caption: this compound disrupts TNF-induced survival signaling by promoting cIAP1/2 degradation.
Experimental Workflow: Co-Immunoprecipitation to Detect Protein Interactions
A common method to study the formation of signaling complexes is co-immunoprecipitation (Co-IP), followed by Western blotting.
Caption: Workflow for Co-Immunoprecipitation to analyze TNF signaling complexes.
Key Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound, alone or in combination with a fixed concentration of TNFα (e.g., 1-10 ng/mL).[2] Include untreated and vehicle-only controls.
-
Incubate for a specified period (e.g., 72 hours).[2]
-
Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for IAP Degradation and Caspase Activation
-
Objective: To visualize the degradation of cIAP1/cIAP2 and the cleavage of caspases upon this compound treatment.
-
Methodology:
-
Treat cells with this compound at various concentrations (e.g., 1-100 nM) and for different time points.[1]
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, cleaved caspase-8, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.[1][2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
-
Objective: To quantify the binding affinity of this compound to the BIR domains of IAP proteins.
-
Methodology:
-
A fluorescently labeled peptide that binds to the SMAC binding groove of BIR domains is incubated with the purified recombinant BIR domain of the target IAP protein (e.g., cIAP1-BIR3, XIAP-BIR3).[1]
-
A serial dilution of this compound is added to the mixture.
-
The displacement of the fluorescent peptide by this compound is measured by the change in fluorescence polarization.
-
The Kd (dissociation constant) is calculated by fitting the data to a competitive binding model.
-
Conclusion
This compound effectively modulates TNF signaling by targeting cIAP1 and cIAP2 for proteasomal degradation. This action inhibits the pro-survival NF-κB pathway and promotes the formation of a death-inducing signaling complex, leading to apoptosis or necroptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of IAP antagonists in cancer therapy. Further investigation into synergistic combinations and mechanisms of resistance will continue to refine the clinical application of this compound and similar agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 6. Facebook [cancer.gov]
- 7. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of concurrent apoptosis and necroptosis by SMAC mimetics for the treatment of refractory and relapsed ALL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The caspase-8 inhibitor emricasan combines with the SMAC mimetic this compound to induce necroptosis and treat acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NCTD promotes this compound-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Enhances Gemcitabine’s Anti-tumor Efficacy in Triple-Negative Breast Cancer by Inducing Intrinsic Pathway–Dependent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Birinapant in Hematological Malignancies: A Technical Guide
Introduction
Birinapant (formerly TL32711) is a second-generation, bivalent small molecule that functions as a mimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2][3] As a SMAC mimetic, this compound is designed to antagonize Inhibitor of Apoptosis (IAP) proteins, a family of proteins often overexpressed in cancer cells, contributing to therapeutic resistance and poor prognosis.[1][4] This technical guide provides an in-depth overview of the foundational preclinical and clinical research on this compound in the context of hematological malignancies, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound selectively targets and induces the degradation of specific IAP proteins, thereby promoting apoptosis in cancer cells. It is a peptidomimetic designed based on the N-terminal amino acids of SMAC/DIABLO (Ala-Val-Pro-Ile).[4]
Target Binding and IAP Degradation
This compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily cellular IAP1 (cIAP1) and to a lesser extent, cIAP2 and X-linked IAP (XIAP).[1][4][5] The binding of this bivalent molecule to cIAP1 stabilizes the cIAP1 dimer, promoting its auto-ubiquitylation and subsequent proteasomal degradation.[2][3][6] This degradation preferentially targets cIAP1 bound to TNF receptor-associated factor 2 (TRAF2) within the TNF receptor complex.[5][7]
Signaling Pathway Modulation
The degradation of cIAPs by this compound fundamentally alters cellular signaling in two key ways:
-
Inhibition of NF-κB Survival Pathway: In the absence of cIAPs, the canonical NF-κB pro-survival signaling pathway, often activated by TNF-α, is inhibited.[4][5]
-
Promotion of Apoptosis: The loss of cIAPs leads to the formation of a death-inducing signaling complex (DISC), also known as the "ripoptosome," which includes RIPK1 and Caspase-8.[5] This complex formation leads to the activation of Caspase-8 and the subsequent executioner caspases (e.g., Caspase-3), culminating in apoptosis.[4][5] This process effectively switches the cellular response to TNF-α from pro-survival to pro-apoptotic.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a smac-mimetic with improved tolerability for the treatment of solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preclinical data indicate TetraLogic’s this compound's broad activity in models of infectious disease | Drug Discovery News [drugdiscoverynews.com]
The Discovery and Synthesis of Birinapant: A Bivalent IAP Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Birinapant (formerly TL32711) is a potent, second-generation, bivalent peptidomimetic of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] It is a synthetic small molecule designed to antagonize the Inhibitor of Apoptosis (IAP) family of proteins, which are key regulators of apoptosis and are frequently overexpressed in cancer cells, contributing to tumor survival and chemotherapy resistance.[1][3] By mimicking the N-terminal tetrapeptide (AVPI) of SMAC, this compound binds to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby promoting programmed cell death.[4][5] Its bivalent structure allows it to effectively induce the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of apoptotic signaling pathways.[6][7] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale
The development of this compound was predicated on the understanding that cancer cells often evade apoptosis by dysregulating IAP proteins.[4] The endogenous protein SMAC/DIABLO, released from mitochondria during apoptosis, antagonizes IAPs by binding to their BIR domains through its N-terminal AVPI motif.[5][8] This interaction liberates caspases from IAP-mediated inhibition, allowing apoptosis to proceed.[1]
The rationale for developing a bivalent SMAC mimetic like this compound stemmed from several key observations:
-
Endogenous SMAC is a Dimer: The natural antagonist SMAC functions as a dimer, suggesting that a bivalent molecule could more effectively mimic its biological activity.[9]
-
Increased Potency and Selectivity: Multivalency has been shown to increase the potency and selectivity of ligands. The bivalent design of this compound was intended to enhance its binding affinity to IAPs.[6][9]
-
Induction of IAP Degradation: Early research revealed that SMAC mimetics could induce the autoubiquitylation and subsequent proteasomal degradation of cIAP1 and cIAP2, a mechanism central to their pro-apoptotic effects.[6][9]
This compound was developed as a second-generation SMAC mimetic with an improved tolerability profile compared to first-generation compounds.[9][10] This improved profile was associated with a more selective affinity for different IAP proteins, particularly a reduced affinity for XIAP BIR3 and cIAP2 compared to cIAP1, which is thought to mitigate certain off-target effects.[9][11]
Chemical Synthesis
The synthesis of this compound (1) is a multi-step process that has been optimized for large-scale production to support clinical studies.[12] The core structure is a symmetric, bivalent molecule built around a central bi-indole scaffold.[4][13] The synthesis is convergent, enabling the rapid assembly of the final compound from key intermediates.
A detailed description of the process highlights the preparation of a key indole intermediate and its acid-mediated dimerization.[12] The synthesis involves the use of commercially available amino acid derivatives. Critical aspects of the process development included defining impurity specifications for starting materials to ensure the final drug substance achieved high chemical purity (>99 area%).[12] Challenges during the synthesis, such as partial defluorination during a deprotection step, were addressed by modifying the reaction conditions, for instance, by using HBr/HOAc instead of hydrogen-mediated removal of the Cbz protective group.[12] This robust process has been successfully used to prepare this compound on a multi-hundred-gram scale.[12]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the degradation of cIAP1 and cIAP2.
-
Binding to IAPs and Degradation: this compound binds with high affinity to the BIR3 domains of cIAP1, cIAP2, and XIAP, as well as the single BIR domain of ML-IAP.[4][5] Binding to cIAP1 induces a conformational change that stabilizes the cIAP1 dimer and stimulates its E3 ubiquitin ligase activity.[9][14] This leads to the rapid autoubiquitylation of cIAP1 and its subsequent degradation by the proteasome.[6][15] this compound preferentially targets the TRAF2-associated pool of cIAP1 and cIAP2 for degradation.[4][5]
-
Inhibition of the Canonical NF-κB Pathway: In the absence of TNF-α stimulation, cIAP1/2 are components of the TNFR1 signaling complex and are essential for activating the pro-survival canonical NF-κB pathway. By inducing the degradation of cIAP1/2, this compound abrogates TNF-α-mediated NF-κB activation.[4][5]
-
Induction of Apoptosis: The degradation of cIAPs relieves the inhibition on caspase-8. This leads to the formation of a pro-apoptotic complex, sometimes called the "ripoptosome," containing RIPK1 and caspase-8.[4][5] This complex facilitates the auto-activation of caspase-8, which in turn activates downstream effector caspases like caspase-3, culminating in apoptosis.[4][6]
-
Antagonism of XIAP: this compound also binds to the BIR3 domain of XIAP, preventing it from inhibiting the activity of caspase-9.[1][3] This action further promotes the apoptotic cascade initiated by both intrinsic and extrinsic pathways.
Data Presentation
Table 1: Binding Affinity of this compound to IAP BIR Domains
| IAP Protein | Binding Affinity (Ki, nM) |
| cIAP1 BIR3 | ~1[11] |
| cIAP2 BIR3 | 36[11] |
| XIAP BIR3 | 50 ± 23[11] |
| ML-IAP BIR | N/A |
Binding affinity was determined by fluorescence polarization assays, measuring the displacement of a fluorescently labeled peptide from the respective BIR domain.[9]
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Line Panel | Activity Metric | Result |
| Single-Agent Cytotoxicity | 111 cancer cell lines | IC50 < 1 µM | 18/111 (16%) cell lines sensitive[4][11] |
| Combination Cytotoxicity | 111 cancer cell lines | Synergistic with TNF-α or TRAIL | ~60% of cell lines sensitive[4] |
| cIAP1 Degradation | Melanoma Xenografts | Time to maximal effect | Reduced to low levels at 3h post-dose[16] |
| HNSCC Cell Lines | IC50 | 0.5 nM to >1 µM[17] |
Table 3: Pharmacokinetic Properties of this compound (Clinical Data)
| Parameter | Value |
| Plasma Half-life | 30-35 hours[3] |
| Tumor Tissue Half-life | 52 hours[3] |
| Maximum Tolerated Dose (MTD) | 47 mg/m2[3] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for IAP Binding Affinity
-
Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a fluorescently labeled peptide probe from the BIR domain of an IAP protein. The displacement causes a decrease in the polarization of the emitted light, which is proportional to the binding affinity of the test compound.
-
Methodology:
-
Purified recombinant BIR domains (e.g., cIAP1-BIR3, XIAP-BIR3) are incubated with a fluorescently labeled peptide that binds to the SMAC binding groove (e.g., a-Abu-RPFK(5-FAM)-NH2).[4][13]
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data are used to calculate the concentration of this compound required to displace 50% of the fluorescent probe (IC50), from which the inhibition constant (Ki) is derived.[9]
-
cIAP1/2 Degradation by Western Blot Analysis
-
Principle: This immunoassay is used to detect and quantify the levels of cIAP1 and cIAP2 proteins in cells following treatment with this compound.
-
Methodology:
-
Cancer cells are seeded in culture plates and treated with various concentrations of this compound or vehicle control for a specified time (e.g., 3-24 hours).[16]
-
Cells are harvested and lysed in a buffer containing protease inhibitors.
-
Total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for cIAP1, cIAP2, and a loading control (e.g., GAPDH, Actin).[4]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The reduction in band intensity indicates protein degradation.[15]
-
Caspase Activity Assay
-
Principle: This assay quantifies the activity of key executioner caspases (caspase-3 and -7) as a measure of apoptosis induction.
-
Methodology:
-
Cells are treated with this compound, alone or in combination with TNF-α or TRAIL.
-
After the treatment period, cells are lysed.
-
The cell lysate is incubated with a luminogenic substrate specific for caspase-3/7 (e.g., a substrate containing the DEVD sequence).
-
Caspase cleavage of the substrate releases a luminescent signal.
-
The luminescence is measured with a luminometer and is directly proportional to the amount of active caspase-3/7 in the sample.
-
Visualizations
This compound Mechanism of Action
Caption: this compound induces cIAP degradation, blocking NF-κB and promoting apoptosis.
Experimental Workflow for this compound Evaluation
Caption: Workflow for assessing this compound's in vitro anti-cancer activity.
Concept of Bivalent IAP Antagonism
Caption: this compound's bivalent structure mimics the dimeric nature of endogenous SMAC.
Conclusion
This compound is a rationally designed, bivalent IAP antagonist that effectively induces the degradation of cIAP1 and cIAP2.[4][9] This action simultaneously blocks the pro-survival NF-κB signaling pathway and promotes caspase-8-dependent apoptosis, providing a dual mechanism to kill cancer cells.[3][6] Its improved tolerability compared to first-generation SMAC mimetics has allowed for its advancement into numerous clinical trials.[9][18] The extensive preclinical data, supported by detailed mechanistic studies and robust synthesis protocols, establish this compound as a significant compound in the field of targeted cancer therapy, particularly for strategies aimed at overcoming apoptosis resistance. Further clinical investigation, especially in combination with other anti-cancer agents, will continue to define its therapeutic potential.[18][19]
References
- 1. This compound | C42H56F2N8O6 | CID 49836020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. An Updated Review of Smac Mimetics, LCL161, this compound, and GDC-0152 in Cancer Treatment [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 8. Expedient Synthesis of Highly Potent Antagonists of Inhibitor of Apoptosis Proteins (IAPs) with Unique Selectivity for ML-IAP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. IAP antagonists this compound and AT-406 efficiently synergise with either TRAIL, BRAF, or BCL-2 inhibitors to sensitise BRAFV600E colorectal tumour cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 16. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Exploring the chemical structure and properties of Birinapant.
An In-depth Technical Guide to Birinapant
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (also known as TL32711) is a synthetic, bivalent peptidomimetic of the Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] As a potent SMAC mimetic, it functions as an antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1][3] IAPs are frequently overexpressed in cancer cells, contributing to tumor survival, progression, and resistance to therapy by suppressing apoptosis.[1][4] this compound is designed to mimic the N-terminal tetrapeptide of endogenous SMAC, enabling it to bind to and neutralize IAPs, thereby promoting apoptotic cell death in cancer cells.[5][6] It is currently under investigation in clinical trials for the treatment of solid tumors and hematological malignancies.[7][8]
Chemical Structure and Properties
This compound is a biindole-based, bivalent small molecule.[9][10] The bivalent design, featuring two SMAC mimetic motifs, allows for high-affinity binding to IAP proteins.[11][12]
| Property | Value | Reference |
| Chemical Formula | C₄₂H₅₆F₂N₈O₆ | [2][13] |
| Molecular Weight | 806.94 g/mol | [14][15] |
| CAS Number | 1260251-31-7 | [2][15] |
| Synonyms | TL32711 | [2][15] |
| Solubility | Soluble in DMSO (≥40.35 mg/mL) and Ethanol (≥46.9 mg/mL); Insoluble in Water | [14] |
A scalable synthesis process for the clinical-grade drug substance has been successfully developed.[7]
Mechanism of Action
This compound's primary mechanism of action is the antagonism of IAP proteins, which restores the apoptotic signaling pathway in cancer cells.[1]
3.1. Targeting IAP Proteins
This compound binds with high affinity to the Baculoviral IAP Repeat (BIR) domains of several key IAP members.[6][9] This interaction prevents the IAPs from binding to and inhibiting caspases.[1] Specifically, this compound targets:
-
cIAP1 and cIAP2: this compound binding to cellular IAP1 (cIAP1) and cIAP2 induces their rapid auto-ubiquitination and subsequent proteasomal degradation.[6][12] This is a critical step in initiating the downstream signaling cascade.
-
XIAP: It binds to the BIR3 domain of X-linked IAP (XIAP), displacing active caspases and relieving their inhibition.[9][10]
-
ML-IAP: this compound also binds to the single BIR domain of Melanoma IAP (ML-IAP).[6][9]
3.2. Induction of Apoptosis
By neutralizing IAPs, this compound promotes apoptosis through two main pathways:
-
TNF-α Dependent Pathway (Extrinsic): The degradation of cIAP1 and cIAP2, which are crucial components of the TNF receptor 1 (TNFR1) signaling complex, causes a shift in the cellular response to TNF-α. Instead of activating the pro-survival NF-κB pathway, the TNFR1 complex transitions to a pro-apoptotic complex (often called Complex II or the "ripoptosome").[5][9] This complex includes RIPK1 and FADD, leading to the activation of caspase-8 and the extrinsic apoptosis cascade.[9][16]
-
Intrinsic Pathway Enhancement: In some contexts, this compound can enhance the intrinsic apoptotic pathway. For instance, when combined with agents like gemcitabine, it leads to the degradation of cIAP2 and XIAP, resulting in the cleavage and activation of caspase-9, a key initiator of the intrinsic pathway.[10]
Caption: this compound alters TNF-α signaling from survival to apoptosis.
Impact on Key Signaling Pathways
4.1. NF-κB Pathway
This compound has a dual effect on the NF-κB pathway. By inducing the degradation of TRAF2-associated cIAP1/2, it potently inhibits the canonical (classical) NF-κB activation pathway that is typically induced by TNF-α.[9][16] This prevents the transcription of pro-survival genes. Concurrently, the loss of cIAPs can lead to the stabilization of NIK (NF-κB-inducing kinase), which promotes the non-canonical (alternative) NF-κB pathway.[17]
Caption: this compound inhibits canonical and activates alternative NF-κB.
Quantitative Data Summary
Table 1: Binding Affinities of this compound to IAP BIR Domains
| IAP BIR Domain | Dissociation Constant (Kd) | Reference |
| cIAP1 (BIR3) | < 1 nM | [14][15] |
| XIAP (BIR3) | 45 nM | [5][14][15] |
| cIAP2 (BIR3) | High Affinity (Value not specified) | [6][9] |
| ML-IAP (BIR) | High Affinity (Value not specified) | [6][9] |
Table 2: Cellular Potency and Pharmacokinetic Properties
| Parameter | Value | Cell Line / Context | Reference |
| IC₅₀ (cIAP1 Degradation) | 17 ± 11 nM | A375 GFP-cIAP1 Cells | [9] |
| IC₅₀ (cIAP2 Degradation) | 108 ± 46 nM | A375 GFP-cIAP2 Cells | [9] |
| IC₅₀ (Cell Viability) | 1.8 - 9.0 nM | Melanoma cells (+TNF-α) | [15] |
| IC₅₀ (Cell Viability) | ~300 nM | SUM190 Breast Cancer Cells | [15] |
| Plasma Half-Life | 30 - 35 hours | Human Phase 1 Trial | [11][18] |
| Tumor Tissue Half-Life | 52 hours | Human Phase 2 Trial | [11] |
| Max Tolerated Dose | 47 mg/m² | Human Phase 1 Trial | [11][18] |
Key Experimental Protocols
6.1. Fluorescence Polarization (FP) Binding Assay
This assay quantitatively determines the binding affinity of this compound to purified IAP BIR domains.
-
Principle: Measures the displacement of a fluorescently labeled peptide probe (e.g., a derivative of the SMAC N-terminus) from the BIR domain by the competitive inhibitor, this compound.
-
Methodology:
-
A fixed concentration of the purified IAP BIR domain protein and the fluorescent peptide probe are incubated together, allowing them to bind.
-
This mixture has a high fluorescence polarization value because the large protein-probe complex tumbles slowly in solution.
-
Increasing concentrations of this compound are added to the mixture.
-
As this compound displaces the probe from the BIR domain, the smaller, free-tumbling probe results in a decrease in fluorescence polarization.
-
The IC₅₀ is determined from the dose-response curve, which is then used to calculate the dissociation constant (Kd).[9][19]
-
References
- 1. Facebook [cancer.gov]
- 2. This compound | C42H56F2N8O6 | CID 49836020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (TL32711) | IAP inhibitor | CAS 1260251-31-7 | SMAC peptido-mimetic antagonist | InvivoChem [invivochem.com]
- 4. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. A Phase I Study of the SMAC-Mimetic this compound in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for In Vitro Use of Birinapant
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Birinapant (also known as TL32711), a bivalent SMAC mimetic that antagonizes Inhibitor of Apoptosis Proteins (IAPs).
Introduction
This compound is a second-generation, bivalent peptidomimetic of the endogenous IAP antagonist SMAC/DIABLO.[1][2] It is designed to mimic the N-terminal tetrapeptide of SMAC, allowing it to bind with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAPs, particularly cIAP1, cIAP2, and XIAP.[3][4] This interaction leads to the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[4][5] The degradation of cIAPs has two major consequences: the induction of apoptosis and the activation of the non-canonical NF-κB signaling pathway.[1] In many cancer cell lines, the efficacy of this compound is significantly enhanced when used in combination with TNF-α or other chemotherapeutic agents.[2][3]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Treatment | IC50 / Effective Concentration | Citation |
| MDA-MB-231 | Breast Cancer | Caspase-Glo | This compound (24h) | >50% cIAP1 loss at 1 nmol/L | [3] |
| OVCAR3 | Ovarian Cancer | MTT | This compound + 10 nmol/L Gemcitabine (72h) | Synergistic cytotoxicity | [3] |
| HT-1376 | Bladder Cancer | MTT | This compound + 10 nmol/L Gemcitabine (72h) | Synergistic cytotoxicity | [3] |
| HL-60 | Leukemia | MTT | This compound + 3 µmol/L 5-Azacytidine (72h) | Synergistic cytotoxicity | [3] |
| Multiple (18/111) | Various | Not Specified | This compound (single agent) | IC50 < 1 µmol/L | [3] |
| H1299-LKB1 KO | NSCLC | CellTiter-Glo | This compound | IC50 0.52 µM | [6] |
| H1299-LKB1 KO | NSCLC | Sulforhodamine B | This compound | IC50 0.53 µM | [6] |
| PCI-1 | HNSCC | Crystal Violet | This compound | IC10 18.2 µM | [7] |
| PCI-9 | HNSCC | Crystal Violet | This compound | IC10 1.3 µM | [7] |
| PCI-13 | HNSCC | Crystal Violet | This compound | IC10 11.5 µM | [7] |
| WM9 | Melanoma | MTS | This compound | IC50 2.4 nM | [8] |
| WTH202 | Melanoma | Not Specified | This compound + 1 ng/mL TNF-α | IC50 1.8 nM | [8] |
| WM793B | Melanoma | Not Specified | This compound + 1 ng/mL TNF-α | IC50 2.5 nM | [8] |
| WM1366 | Melanoma | Not Specified | This compound + 1 ng/mL TNF-α | IC50 7.9 nM | [8] |
| WM164 | Melanoma | Not Specified | This compound + 1 ng/mL TNF-α | IC50 9 nM | [8] |
| SUM190 | Breast Cancer | Not Specified | This compound | IC50 ~300 nM | [8] |
| MDA-MB-231 | Breast Cancer | CCK-8 | This compound (48h) | IC50 15 nM | [9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general workflow for in vitro experiments.
Caption: this compound mechanism of action.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[3] Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. If testing in combination, prepare solutions containing a fixed concentration of the second agent (e.g., 10 ng/mL TNF-α).[3] Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol measures caspase-3 and -7 activity as an indicator of apoptosis.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of approximately 20,000 cells per well in 100 µL of complete medium.[3] Allow cells to adhere overnight.
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a luminometer.[6]
-
Analysis: Normalize the luminescence signal to a control (e.g., untreated cells) to determine the fold-change in caspase activity.
Western Blot Analysis for IAP Degradation
This protocol is used to assess the degradation of cIAP1 and other target proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-PARP, anti-Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound for various time points (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in protein levels relative to a loading control like GAPDH. Look for a decrease in cIAP1 levels and an increase in cleaved PARP or cleaved Caspase-3 as markers of apoptosis.[2]
NF-κB Activation Assay (Luciferase Reporter Assay)
This protocol is for measuring the effect of this compound on TNF-α-induced NF-κB activation.
Materials:
-
Cell line stably expressing an NF-κB luciferase reporter (e.g., HeLa NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant human TNF-α
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB luciferase reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6 hours).[3]
-
Cell Lysis and Luciferase Assay: Lyse the cells and perform the luciferase assay according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the luciferase activity to a control (e.g., cells treated with TNF-α alone) to determine the inhibitory effect of this compound on NF-κB activation.[3]
Conclusion
This compound is a potent IAP antagonist that induces apoptosis and modulates NF-κB signaling in a variety of cancer cell lines. The provided protocols offer a foundation for investigating the in vitro activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The synergistic effects observed with TNF-α and other chemotherapeutic agents suggest that combination therapies are a promising avenue for further investigation.
References
- 1. An Updated Review of Smac Mimetics, LCL161, this compound, and GDC-0152 in Cancer Treatment [mdpi.com]
- 2. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 7. Apoptosis-sensitizing activity of this compound in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. NCTD promotes this compound-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Determining Optimal Birinapant Concentration for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal concentration of Birinapant, a potent SMAC mimetic and IAP antagonist, for inducing apoptosis in cancer cell lines. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the key signaling pathways and experimental workflows.
Introduction
This compound is a synthetic small molecule that mimics the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC), a negative regulator of the Inhibitor of Apoptosis Proteins (IAPs).[1] By binding to and promoting the degradation of IAPs, such as cIAP1, cIAP2, and XIAP, this compound relieves their inhibitory effect on caspases, thereby promoting apoptosis in cancer cells.[1][2][3] The efficacy of this compound can be significantly enhanced in combination with other agents, such as TNF-α or conventional chemotherapeutics.[4] Determining the optimal concentration of this compound is a critical first step in pre-clinical studies to maximize its anti-cancer effects while minimizing off-target toxicity.
Data Presentation: Optimal this compound Concentrations
The effective concentration of this compound varies significantly across different cancer cell lines and treatment conditions (i.e., single agent versus combination therapy). The following tables summarize reported half-maximal inhibitory concentrations (IC50) and effective doses from various studies.
Table 1: Single-Agent this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.71[5] | 72 | CellTiter-Blue |
| HCC38 | Triple-Negative Breast Cancer | 0.63[5] | 72 | CellTiter-Blue |
| HCC70 | Triple-Negative Breast Cancer | 0.47[5] | 72 | CellTiter-Blue |
| HS578T | Triple-Negative Breast Cancer | 0.21[5] | 72 | CellTiter-Blue |
| SUM149 | Triple-Negative Breast Cancer | >20[5] | 72 | CellTiter-Blue |
| MDA-MB-468 | Triple-Negative Breast Cancer | >10[6] | 48 | CCK-8 |
| H1299 | Non-Small Cell Lung Cancer | ~10 (80% viability) | 48 | Not Specified |
| PCI-1 | Head and Neck Squamous Cell Carcinoma | 18.2[1] | 72 | Not Specified |
| PCI-9 | Head and Neck Squamous Cell Carcinoma | 1.3[1] | 72 | Not Specified |
| PCI-13 | Head and Neck Squamous Cell Carcinoma | 11.5[1] | 72 | Not Specified |
Table 2: Effective this compound Concentrations in Combination Therapies
| Cell Line | Combination Agent | This compound Concentration | Effect |
| MDA-MB-231 | Gemcitabine (0.001 µM) | Not specified | Increased apoptosis by 18.86%[5] |
| SUM149 | Gemcitabine (0.001 µM) | Not specified | Increased apoptosis by 16.18%[5] |
| Various Melanoma | TNF-α (1 ng/mL) | 1, 10, 100, 1000 nM | IC50 values in the low nanomolar range |
| UMSCC-46 | TNF-α | Not specified | Significantly increased sub-G0 DNA fragmentation |
| H1299 | Radiation | 10 µM | Decreased cell survival to ~80% |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Apoptosis-sensitizing activity of this compound in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NCTD promotes this compound-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cIAP1/2 are involved in the radiosensitizing effect of this compound on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Birinapant Administration and Dosage for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vivo administration and dosage of Birinapant (also known as TL32711), a bivalent SMAC mimetic, in mouse models of cancer. The following protocols and data have been compiled from various preclinical studies to assist in the design and execution of experiments utilizing this compound.
Mechanism of Action
This compound is a synthetic small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (SMAC) protein. It binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of Inhibitor of Apoptosis Proteins (IAPs), particularly cIAP1 and cIAP2.[1][2][3] This binding induces the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[1][2] The degradation of these IAPs leads to the stabilization of NF-κB-inducing kinase (NIK), resulting in the activation of the non-canonical NF-κB pathway.[3] More critically, the loss of cIAPs removes the inhibition of TNF-α signaling, leading to the formation of a RIPK1:caspase-8 complex, activation of caspase-8, and subsequent executioner caspase activation, ultimately resulting in apoptosis.[1][2][4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting cIAP1 Degradation by Birinapant using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Birinapant (TL32711) is a potent, bivalent SMAC mimetic that targets Inhibitor of Apoptosis (IAP) proteins, leading to their degradation and subsequent induction of apoptosis in cancer cells.[1][2] A primary mechanism of action for this compound is the induction of autoubiquitylation and proteasomal degradation of cellular IAP1 (cIAP1).[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the degradation of cIAP1 in cancer cell lines upon treatment with this compound.
Signaling Pathway of this compound-Induced cIAP1 Degradation
This compound mimics the endogenous IAP antagonist SMAC/DIABLO, binding with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, including cIAP1.[1][3] This binding event triggers the E3 ubiquitin ligase activity of cIAP1, leading to its autoubiquitination and subsequent degradation by the proteasome. The depletion of cIAP1 disrupts downstream signaling pathways, such as the TNFα-induced NF-κB survival pathway, and promotes the formation of a pro-apoptotic complex containing RIPK1 and Caspase-8, ultimately leading to apoptosis.[1][4]
Caption: this compound-induced cIAP1 degradation pathway.
Experimental Data Summary
The following tables summarize quantitative data on cIAP1 degradation in different cell lines treated with this compound.
Table 1: Dose-Dependent Degradation of cIAP1 by this compound
| Cell Line | This compound Concentration | Treatment Duration | cIAP1 Degradation (%) | Reference |
| MDA-MB-231 | 1 nM | 2 hours | ~50% | [1] |
| MDA-MB-231 | 10 nM | 2 hours | ~90% | [1] |
| SUM190 | 30-10000 nM | 24 hours | Significant decrease | [2] |
| H1299 | 10 µM | 24 hours | Significant decrease | [5] |
| H460 | 10 µM | 24 hours | Significant decrease | [5] |
Table 2: Time-Course of cIAP1 Degradation by this compound
| Cell Line | This compound Concentration | Time Point | cIAP1 Degradation | Reference |
| HeLa | 10 nM | 0.5, 1, 2, 4, 8 hours | Rapid degradation | [1] |
| A375-GFPcIAP1 | 100 nM | 0.5, 1, 2, 4 hours | Rapid degradation | [1] |
| H1299 | 10 µM | ~60 minutes | Rapid degradation | [5] |
| H460 | 10 µM | ~60 minutes | Rapid degradation | [5] |
| 451Lu | 1 µM | 2, 6, 24 hours | Time-dependent decrease | [4] |
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect cIAP1.
Materials and Reagents
-
Cell line of interest (e.g., MDA-MB-231, H1299, HeLa)
-
Cell culture medium and supplements
-
This compound (TL32711)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, NP-40 buffer)[6]
-
Protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cIAP1 (Recommended dilutions: 1:500-1:2000)[7][8][9]
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow Diagram
Caption: Western blot workflow for cIAP1 detection.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for different time points (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).[1][5]
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[10]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[6]
-
For adherent cells, use a cell scraper to collect the lysate.[10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total cell lysate) to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method.[11]
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Incubate the membrane with the primary antibody against cIAP1, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Probe the membrane for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify the relative levels of cIAP1 protein, normalizing to the loading control. A decrease in the cIAP1 band intensity in this compound-treated samples compared to the control indicates degradation.
-
Troubleshooting
-
No or weak cIAP1 band:
-
Ensure sufficient protein loading.
-
Optimize primary antibody concentration and incubation time.
-
Check the activity of the ECL substrate.
-
-
High background:
-
Increase the number and duration of wash steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and equal loading of all samples.
-
Use a reliable loading control for normalization.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cIAP1/2 are involved in the radiosensitizing effect of this compound on NSCLC cell line in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 7. cIAP1 antibody (10022-1-AP) | Proteintech [ptglab.com]
- 8. scbt.com [scbt.com]
- 9. Anti-cIAP1 antibody (GTX110087) | GeneTex [genetex.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blotting (WB) [bio-protocol.org]
Application Note: Flow Cytometry Analysis of Apoptosis Following Birinapant Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue development and homeostasis. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins, a key mechanism of therapeutic resistance.[1] The Inhibitor of Apoptosis (IAP) protein family, which includes XIAP, cIAP1, and cIAP2, plays a crucial role in this evasion by inhibiting caspases and promoting cell survival signals.[1][2]
Birinapant (TL32711) is a synthetic small molecule that acts as a bivalent mimetic of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC).[1][2] By mimicking SMAC, this compound binds to and promotes the degradation of IAP proteins, thereby removing their inhibitory effects and sensitizing cancer cells to apoptosis.[2][3] This application note provides a detailed protocol for quantifying this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of the Assay
This protocol utilizes a standard method for detecting apoptosis at the single-cell level. The assay is based on two key cellular changes during the apoptotic process:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[4][5] During early apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[4]
-
Plasma Membrane Permeabilization: In late-stage apoptosis and necrosis, the cell membrane loses its integrity.[4] Propidium Iodide (PI), a fluorescent DNA-binding dye, is membrane-impermeable and thus excluded from live and early apoptotic cells. However, it can enter late apoptotic and necrotic cells to stain the nucleus.[4][6]
By using Annexin V and PI together, flow cytometry can distinguish between four cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is sometimes grouped with late apoptotic cells).[6][7]
This compound's Mechanism of Action
This compound functions as a SMAC mimetic to antagonize IAP proteins. It binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP.[2][8] This binding event triggers the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[9] The depletion of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway.[3] More critically for apoptosis, the removal of IAP-mediated inhibition allows for the formation of the ripoptosome complex, containing RIPK1 and Caspase-8, leading to Caspase-8 activation.[9] Activated Caspase-8 then initiates a downstream caspase cascade, including the cleavage of executioner caspases like Caspase-3, culminating in the biochemical and morphological hallmarks of apoptosis.[10]
Experimental Protocols
This section details the materials and step-by-step procedures for conducting the apoptosis assay.
Experimental Workflow Overview
The overall process involves treating cultured cancer cells with this compound, staining them with fluorescent reagents, and analyzing the stained cells on a flow cytometer.
Materials and Reagents
-
Cancer cell line of interest (e.g., SKOV3, OVCAR8, MDA-MB-231)[11][12]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (TL32711)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
6-well tissue culture plates
-
Microcentrifuge tubes
-
Flow cytometer
Procedure
This protocol is adapted from established methods.[6][12][13]
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment (e.g., 0.5 x 10⁶ cells per well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium. It is crucial to perform a dose-response curve to determine the optimal concentration (e.g., IC₅₀) for your cell line. Concentrations used in studies range from nanomolar to micromolar.[1][9]
-
Remove the old medium from the wells and add the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[11][12]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant from each well into a labeled microcentrifuge tube, as this contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the previous step.
-
Centrifuge the cell suspension at approximately 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the 100 µL cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes at room temperature (20-25°C) for 15 minutes in the dark.[5]
-
-
Flow Cytometry Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[5] Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm (e.g., FL1 channel). Excite PI at 488 nm and measure emission at >670 nm (e.g., FL3 channel).
-
Ensure to set up appropriate compensation controls using single-stained samples (Annexin V only, PI only) and an unstained sample.
-
Data Analysis and Interpretation
Proper gating and quadrant analysis are essential for accurate quantification of apoptosis.
-
Gating Strategy: First, gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Quadrant Analysis: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis) for the gated population. Set quadrants based on the unstained and single-stained controls to delineate the four populations.
Quantitative Data Presentation
Results should be presented as the percentage of cells in each quadrant. The total percentage of apoptotic cells is often calculated by summing the early and late apoptotic populations (Q3 + Q2).[12]
Table 1: Example Data - Apoptosis in Ovarian Cancer Cells after 72h Treatment Data synthesized from a study on platinum-resistant ovarian cancer.[12]
| Cell Line | Treatment | % Early Apoptosis (Q3) | % Late Apoptosis (Q2) | % Total Apoptotic Cells (Q2+Q3) |
| SKOV3 | Control (Vehicle) | 3.5 ± 0.5 | 2.1 ± 0.3 | 5.6 ± 0.8 |
| This compound (IC₅₀) | 8.2 ± 1.1 | 5.4 ± 0.7 | 13.6 ± 1.8 | |
| Carboplatin (IC₅₀) | 10.5 ± 1.5 | 7.3 ± 1.0 | 17.8 ± 2.5 | |
| Combination | 20.1 ± 2.8 | 15.6 ± 2.2 | 35.7 ± 5.0 | |
| OVCAR8 | Control (Vehicle) | 2.8 ± 0.4 | 1.5 ± 0.2 | 4.3 ± 0.6 |
| This compound (IC₅₀) | 6.9 ± 0.9 | 4.1 ± 0.6 | 11.0 ± 1.5 | |
| Carboplatin (IC₅₀) | 9.8 ± 1.3 | 6.2 ± 0.8 | 16.0 ± 2.1 | |
| Combination | 25.3 ± 3.5 | 18.9 ± 2.6 | 44.2 ± 6.1 |
Table 2: Example Data - Cell Cycle Analysis in TNBC Cells after 72h Treatment this compound can also lead to an increase in the sub-G1 population, indicative of apoptotic DNA fragmentation. Data synthesized from a study on triple-negative breast cancer.[11]
| Cell Line | Treatment | % Sub-G1 Population |
| MDA-MB-231 | Control (Vehicle) | 3.2 ± 0.4 |
| Gemcitabine | 15.8 ± 1.9 | |
| This compound + Gemcitabine | 38.4 ± 4.1 | |
| SUM149 | Control (Vehicle) | 2.5 ± 0.3 |
| Gemcitabine | 10.1 ± 1.2 | |
| This compound + Gemcitabine | 25.7 ± 3.0 |
References
- 1. Apoptosis-sensitizing activity of this compound in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. An Updated Review of Smac Mimetics, LCL161, this compound, and GDC-0152 in Cancer Treatment [mdpi.com]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Testing Birinapant Efficacy in 3D Organoid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) organoid cultures are increasingly recognized as superior models for preclinical drug efficacy studies, offering a more physiologically relevant system compared to traditional 2D cell cultures.[1][2][3][4][5] Organoids recapitulate the complex cellular heterogeneity, cell-cell interactions, and microenvironment of the original tumor tissue.[2][3][5] This document provides a detailed guide for establishing 3D organoid cultures to evaluate the efficacy of Birinapant, a second-generation bivalent SMAC mimetic.[6][7] this compound targets inhibitor of apoptosis proteins (IAPs), promoting apoptosis in cancer cells.[6][8][9][10]
This compound selectively binds to and inhibits the activity of IAPs, including X-chromosome-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1 and cIAP2), with a higher affinity for cIAP1.[8][11] By mimicking the endogenous IAP antagonist SMAC/DIABLO, this compound promotes the degradation of cIAP1 and cIAP2, leading to the activation of caspase-8-dependent apoptosis.[6][12] This can also lead to the activation of the non-canonical NF-κB signaling pathway.[6]
These application notes and protocols will detail the establishment of patient-derived or cell line-derived cancer organoids, treatment with this compound, and subsequent assessment of its efficacy through various assays.
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow
References
- 1. Effective Techniques for Cancer Organoid Culture - Behind the Bench [thermofisher.com]
- 2. precanmed.eu [precanmed.eu]
- 3. Cancer organoids: A platform in basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Building consensus on the application of organoid-based drug sensitivity testing in cancer precision medicine and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facebook [cancer.gov]
- 9. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Immunoprecipitation to Elucidate Birinapant's Impact on Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birinapant, a synthetic peptidomimetic of the second mitochondrial-derived activator of caspases (SMAC), is a potent antagonist of the Inhibitor of Apoptosis Protein (IAP) family.[1] Its mechanism of action involves binding to the BIR domains of IAPs, particularly cIAP1 and cIAP2, leading to their ubiquitination and subsequent proteasomal degradation.[2][3] This degradation disrupts key protein complexes involved in cell survival and inflammatory signaling pathways, ultimately promoting apoptosis in cancer cells. Understanding the precise effects of this compound on these protein-protein interactions is crucial for elucidating its therapeutic potential and for the development of novel cancer therapies.[4]
Immunoprecipitation (IP) and its extension, co-immunoprecipitation (Co-IP), are powerful techniques for investigating protein-protein interactions within their native cellular context.[5][6][7] These methods allow for the isolation of a specific protein of interest (the "bait") along with its interacting partners (the "prey"), providing a snapshot of the protein complexes affected by a therapeutic agent like this compound.[8][9] Furthermore, affinity purification coupled with mass spectrometry (AP-MS) can identify novel protein interactions and provide a more comprehensive view of the cellular response to the drug.[10][11][12]
These application notes provide detailed protocols for utilizing immunoprecipitation-based methods to study the effects of this compound on two key protein complexes: the cIAP1/2-TRAF2 complex and the pro-apoptotic RIPK1-caspase-8 complex.
Key Experiments and Methodologies
Co-Immunoprecipitation of TRAF2 to Assess cIAP1/2 Dissociation
Objective: To determine the effect of this compound on the interaction between cIAP1/2 and TRAF2. This compound is expected to induce the degradation of cIAP1 and cIAP2, leading to their dissociation from TRAF2.[2][13][3]
Methodology: A detailed protocol for the co-immunoprecipitation of TRAF2 is provided below. Following immunoprecipitation, the presence of cIAP1 and cIAP2 in the pull-down fraction is assessed by Western blotting.
Co-Immunoprecipitation of Caspase-8 to Detect RIPK1 Complex Formation
Objective: To investigate the formation of the pro-apoptotic RIPK1-caspase-8 complex following treatment with this compound. The degradation of cIAPs by this compound is known to promote the assembly of this complex.[2][3]
Methodology: A specific co-immunoprecipitation protocol targeting endogenous caspase-8 is outlined. The co-precipitation of RIPK1 is then analyzed by Western blotting to confirm the formation of the complex.
Data Presentation
The following tables represent expected quantitative data from the described experiments, demonstrating the effect of this compound on protein-protein interactions. The data is presented as the relative band intensity of the co-immunoprecipitated protein normalized to the immunoprecipitated protein and expressed as a fold change relative to the untreated control.
Table 1: Effect of this compound on the cIAP1-TRAF2 Interaction
| Treatment | Time (hours) | IP: TRAF2 | Co-IP: cIAP1 (Relative Intensity) | Fold Change vs. Control |
| Vehicle (DMSO) | 4 | Positive | 1.00 | 1.0 |
| This compound (100 nM) | 1 | Positive | 0.65 | 0.65 |
| This compound (100 nM) | 4 | Positive | 0.21 | 0.21 |
| This compound (100 nM) | 8 | Positive | 0.05 | 0.05 |
Table 2: Effect of this compound on RIPK1-Caspase-8 Complex Formation
| Treatment | Time (hours) | IP: Caspase-8 | Co-IP: RIPK1 (Relative Intensity) | Fold Change vs. Control |
| Vehicle (DMSO) | 4 | Positive | 1.00 | 1.0 |
| This compound (100 nM) | 1 | Positive | 1.85 | 1.85 |
| This compound (100 nM) | 4 | Positive | 3.50 | 3.50 |
| This compound (100 nM) | 8 | Positive | 2.75 | 2.75 |
Signaling Pathways and Experimental Workflows
Caption: this compound-induced IAP degradation and downstream signaling.
Caption: General workflow for co-immunoprecipitation experiments.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of TRAF2
Materials:
-
Cell lines (e.g., A375 melanoma, HeLa)
-
This compound (e.g., 100 nM)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-TRAF2 antibody (for immunoprecipitation)
-
Rabbit or mouse IgG (isotype control)
-
Anti-cIAP1 antibody (for Western blotting)
-
Anti-cIAP2 antibody (for Western blotting)
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100)
-
Elution Buffer: 1X SDS-PAGE sample buffer
-
Magnetic rack or centrifuge for bead collection
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with this compound or vehicle for the desired time points (e.g., 1, 4, 8 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each 10 cm plate.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a standard protein assay (e.g., Bradford or BCA).
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-TRAF2 antibody or isotype control IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack or centrifugation.
-
Discard the supernatant and wash the beads three times with 1 mL of ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against TRAF2 (to confirm successful IP), cIAP1, and cIAP2.
-
Protocol 2: Co-Immunoprecipitation of Caspase-8
Materials:
-
Same as Protocol 1, with the following substitutions:
-
Anti-Caspase-8 antibody (for immunoprecipitation)
-
Anti-RIPK1 antibody (for Western blotting)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1-3 of Protocol 1.
-
Pre-clearing: Follow step 4 of Protocol 1.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-Caspase-8 antibody or isotype control IgG.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30 µL of Protein A/G bead slurry and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Follow step 6 of Protocol 1.
-
Elution: Follow step 7 of Protocol 1.
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against Caspase-8 (to confirm successful IP) and RIPK1.
-
Troubleshooting and Considerations
-
Antibody Selection: The success of any IP experiment is highly dependent on the specificity and affinity of the antibody. It is crucial to validate the antibody for IP applications.
-
Lysis Buffer Composition: The stringency of the lysis and wash buffers should be optimized to maintain protein-protein interactions while minimizing non-specific binding. The inclusion of detergents like Triton X-100 or NP-40 is common, but their concentration may need to be adjusted.[14]
-
Controls: Proper controls are essential for data interpretation. These include an isotype control IgG to assess non-specific binding to the beads and antibody, and a "beads only" control.
-
Input Samples: Always run a sample of the input lysate on the Western blot to confirm the presence of the proteins of interest before immunoprecipitation.
-
Alternative Approaches: For a more comprehensive and unbiased discovery of this compound-affected protein complexes, consider Affinity Purification-Mass Spectrometry (AP-MS). This involves using a tagged "bait" protein or a specific antibody to pull down complexes, which are then identified by mass spectrometry.[10][15]
By employing these detailed protocols, researchers can effectively investigate the molecular mechanisms of this compound and gain valuable insights into its impact on cellular signaling pathways.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 9. Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 12. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 13. This compound(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 14. bitesizebio.com [bitesizebio.com]
- 15. fiveable.me [fiveable.me]
Application Notes and Protocols: Birinapant as a Radiosensitizer for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Birinapant, a potent SMAC mimetic and inhibitor of apoptosis proteins (IAPs), as a radiosensitizing agent in preclinical glioblastoma (GBM) studies. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential in combination with radiation therapy for this aggressive brain tumor.
Introduction
Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies that include surgery, radiation, and chemotherapy.[1] Resistance to therapy, particularly radiation, is a major contributor to tumor recurrence. A promising strategy to overcome this resistance is the use of radiosensitizers, agents that can enhance the tumor-killing effects of radiation.
This compound is a second-generation, bivalent SMAC mimetic that targets cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and X-linked inhibitor of apoptosis protein (XIAP).[2][3] By inhibiting these proteins, which are often overexpressed in cancer cells and contribute to treatment resistance, this compound promotes apoptosis.[2] Preclinical studies have demonstrated that this compound can enhance the radiosensitivity of glioblastoma cells both in vitro and in vivo.[2][4] The proposed mechanisms include the promotion of caspase-dependent apoptosis, modulation of the TNF-α signaling pathway, and the elimination of therapy-induced senescent tumor cells.[4][5]
Mechanism of Action
This compound's primary mechanism as a radiosensitizer in glioblastoma involves the inhibition of IAPs. IAPs are a family of endogenous proteins that block apoptosis by inhibiting caspases, the key executioners of programmed cell death. This compound mimics the endogenous IAP inhibitor, SMAC/DIABLO, binding to IAPs and promoting their degradation.[2][3] This leads to the liberation of caspases and a lowering of the threshold for apoptosis.
Radiation therapy induces DNA damage and cellular stress, which can trigger apoptotic pathways. However, in glioblastoma cells with high levels of IAPs, this pro-apoptotic signal can be suppressed. By co-administering this compound, the IAP-mediated blockade is removed, allowing the radiation-induced apoptotic signals to effectively lead to cell death.
Furthermore, radiation can induce the production of tumor necrosis factor-alpha (TNF-α), a cytokine that can have both pro-tumorigenic and anti-tumor effects.[4] In the context of IAP inhibition by this compound, TNF-α signaling is shifted towards a pro-apoptotic outcome, further enhancing the radiosensitizing effect.[4]
A more recently discovered mechanism involves this compound's activity as a senolytic agent. Radiation can induce a state of cellular senescence in tumor cells, which, while arresting their proliferation, can also lead to the secretion of pro-inflammatory and pro-tumorigenic factors, contributing to tumor recurrence.[5] Studies have shown that this compound can selectively eliminate these senescent glioblastoma cells, thereby delaying or preventing tumor relapse after radiotherapy.[5][6]
Figure 1: Simplified signaling pathway of this compound-mediated radiosensitization in glioblastoma.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the radiosensitizing effects of this compound in glioblastoma cell lines.
Table 1: In Vitro Radiosensitization of Glioblastoma Cell Lines by this compound
| Cell Line | This compound Concentration | Radiation Dose (Gy) | Outcome Measure | Result | Reference |
| U-251 | 1 µM | 2, 4, 6, 8 | Clonogenic Survival | Significant decrease in survival with combination treatment | [2][4] |
| U-87 | 1 µM | 2, 4, 6, 8 | Clonogenic Survival | Moderate decrease in survival with combination treatment | [2][4] |
| U-251 | 1 µM | 4 | Apoptosis (7-AAD) | Increased percentage of apoptotic cells with combination | [2][4] |
| U-87 | 1 µM | 4 | Apoptosis (7-AAD) | Increased percentage of apoptotic cells with combination | [2][4] |
| M059K | 1 µM | Not Applicable (with TNF-α) | Cell Viability | Synergistic killing with TNF-α | [7] |
| U118 | 1 µM | Not Applicable (with TNF-α) | Cell Viability | Synergistic killing with TNF-α | [7] |
Table 2: In Vivo Efficacy of this compound and Radiation in Glioblastoma Xenograft Models
| Tumor Model | Mouse Strain | Treatment Groups | Outcome Measure | Result | Reference |
| U-251 Subcutaneous Xenograft | Nude | Vehicle, this compound, Radiation, this compound + Radiation | Tumor Growth Delay | Significant delay in tumor growth with combination | [2][4] |
| U-87 Subcutaneous Xenograft | Nude | Vehicle, this compound, Radiation, this compound + Radiation | Tumor Growth Delay | Significant delay in tumor growth with combination | [2][4] |
| U-251 Intracranial Orthotopic Xenograft | Nude | Vehicle, this compound, Radiation, this compound + Radiation | Overall Survival | Significant increase in survival with combination | [2][4] |
| GL261 Orthotopic Syngeneic Model | C57BL/6 | Vehicle, this compound, Radiation, this compound + Radiation | Tumor Recurrence | Delayed or prevented recurrence with adjuvant this compound | [5][8] |
| GBM12 Patient-Derived Xenograft (PDX) | NSG | Vehicle, this compound, Radiation, this compound + Radiation | Tumor Recurrence | Delayed or prevented recurrence with adjuvant this compound | [5][8] |
Experimental Protocols
Detailed protocols for the key experiments cited in the literature are provided below.
Protocol 1: Cell Culture and Reagents
-
Cell Lines:
-
Human glioblastoma cell lines U-251 and U-87 MG are commonly used.[2][4] These can be obtained from the American Type Culture Collection (ATCC).
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Preparation:
-
This compound can be obtained from commercial suppliers.
-
Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Store stock solutions at -20°C or -80°C.
-
For experiments, dilute the stock solution in complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed a non-toxic level (e.g., <0.1%).
-
Figure 2: Workflow for cell culture and this compound preparation.
Protocol 2: In Vitro Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony after treatment, a measure of cell reproductive viability.
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed a known number of cells (e.g., 200-1000 cells/well, depending on the expected survival fraction for each treatment condition) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach for 24 hours.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) for a specified duration (e.g., 24 hours) prior to irradiation.
-
Irradiate the cells with a single dose of X-rays (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
-
Incubation and Colony Formation:
-
After irradiation, wash the cells with phosphate-buffered saline (PBS) and replace with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100%.
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate a cell survival curve.
-
Figure 3: Experimental workflow for the clonogenic survival assay.
Protocol 3: Apoptosis Assay (7-AAD Staining)
This protocol uses 7-Aminoactinomycin D (7-AAD) to identify late apoptotic and necrotic cells by flow cytometry.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with this compound and/or radiation as described in Protocol 2.
-
-
Cell Harvesting:
-
At a specified time point post-treatment (e.g., 72 hours), collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells (harvested with trypsin).
-
Combine the supernatant and adherent cells and centrifuge to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in a binding buffer provided with a commercial apoptosis detection kit.
-
Add 7-AAD staining solution to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
7-AAD positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of 7-AAD positive cells in each treatment group.
-
Compare the percentage of apoptotic cells between control and treated groups.
-
Protocol 4: In Vivo Subcutaneous Xenograft Model
This model is used to assess the effect of this compound and radiation on tumor growth in a living organism.
-
Animal Model:
-
Tumor Cell Implantation:
-
Harvest glioblastoma cells (e.g., 5 x 10^6 U-251 or U-87 cells) and resuspend them in a mixture of PBS and Matrigel (1:1).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 150-200 mm^3), randomize the mice into treatment groups.
-
-
Treatment Regimen:
-
This compound Administration: Administer this compound (e.g., 30 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., twice weekly).[8]
-
Radiation Therapy: Irradiate the tumors with a specific dose of radiation (e.g., a total of 10 Gy, delivered in fractions of 2 Gy). Use a lead shield to protect the rest of the mouse's body.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The primary endpoint is typically tumor growth delay, defined as the time it takes for tumors to reach a specific volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Protocol 5: In Vivo Intracranial Orthotopic Xenograft Model
This model more closely mimics the clinical presentation of glioblastoma.
-
Animal Model and Cell Preparation:
-
Use immunodeficient mice.
-
Prepare a single-cell suspension of luciferase-expressing glioblastoma cells (e.g., U-251-luc) to allow for non-invasive tumor monitoring.
-
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., the striatum).
-
Slowly inject a small volume of the cell suspension (e.g., 5 µl containing 1 x 10^5 cells) into the brain parenchyma.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging (BLI) after i.p. injection of D-luciferin.
-
-
Treatment and Survival Analysis:
-
Once tumors are established (as confirmed by BLI), randomize mice into treatment groups and administer this compound and radiation as described in Protocol 4.
-
The primary endpoint is overall survival. Monitor the mice for signs of neurological deficits or distress and euthanize them when they reach a moribund state.
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
References
- 1. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SMAC Mimetic/IAP Inhibitor this compound Enhances Radiosensitivity of Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting cIAP2 in a novel senolytic strategy prevents glioblastoma recurrence after radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research discovers a way to slow or block recurrence of glioblastoma - ecancer [ecancer.org]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Combining Birinapant with Docetaxel in Head and Neck Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Head and Neck Squamous Cell Carcinoma (HNSCC) frequently exhibits resistance to conventional therapies like chemotherapy and cell death-inducing ligands.[1] This resistance is often linked to genetic alterations in cell death pathways, particularly the overexpression of Inhibitor of Apoptosis Proteins (IAPs).[2][3] Birinapant, a novel SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, targets IAPs to promote apoptosis.[3][4] Docetaxel, a taxane-based chemotherapeutic agent, functions by stabilizing microtubules and inducing cell cycle arrest, primarily in the G2/M phase.[5][6] This document outlines the preclinical rationale, experimental data, and detailed protocols for investigating the synergistic combination of this compound and docetaxel in HNSCC models. The findings demonstrate that this compound can sensitize HNSCC cells to docetaxel, leading to decreased cell proliferation, increased cell death, and delayed tumor growth in vivo, even in models resistant to docetaxel monotherapy.[1][2]
Mechanism of Action & Rationale for Combination
This compound is a bivalent SMAC mimetic that potently antagonizes IAPs, particularly cIAP1, cIAP2, and XIAP.[3][4] In HNSCC, IAPs block apoptosis by inhibiting caspases and promoting pro-survival signaling through pathways like NF-κB.[3] By inhibiting IAPs, this compound removes this block, thereby lowering the threshold for apoptosis.[7] This action is particularly relevant when combined with agents that induce cellular stress or DNA damage.
Docetaxel induces mitotic arrest by stabilizing tubulin polymers, which triggers the intrinsic apoptosis pathway.[5][6] However, cancer cells can evade this by upregulating IAPs. The combination of this compound and docetaxel is designed to be synergistic: docetaxel provides the apoptotic stimulus, while this compound ensures the stimulus effectively translates into programmed cell death by neutralizing the IAP-mediated survival response.[1][4]
Data Presentation: Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies on HNSCC cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | This compound IC50 | Docetaxel IC50 | Genetic Context |
| UMSCC-1 | >1 µM (Resistant) | ~1-5 nM | Low FADD, Low BIRC2 |
| UMSCC-46 | ~0.5-4 nM (Sensitive) | ~1-5 nM | High FADD, Normal BIRC2 |
| Data synthesized from studies investigating this compound sensitivity in HNSCC cell lines.[1] |
Table 2: In Vitro Synergy Analysis (Chou-Talalay Method)
| Cell Line | Condition | Combination Index (CI) | Interpretation |
| UMSCC-1 | This compound + Docetaxel | > 1.1 | Additive/Antagonistic |
| UMSCC-1 | This compound + Docetaxel + TNFα | < 0.9 | Synergistic |
| UMSCC-46 | This compound + Docetaxel | < 0.9 | Synergistic |
| A Combination Index (CI) < 0.9 indicates synergism. Data shows synergy is achieved in the UMSCC-46 cell line and in UMSCC-1 with the addition of TNFα.[1][2] |
Table 3: In Vivo Antitumor Activity (UMSCC-46 Xenograft Model)
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Key Observation |
| Control (Vehicle) | - | Baseline | - |
| Docetaxel | No significant activity | No significant benefit | Model exhibits in vivo docetaxel resistance.[1] |
| This compound | Significant inhibition (p<0.05) | >20 day increase vs. control | Monotherapy is effective.[1][2] |
| This compound + Docetaxel | Further delayed growth vs. This compound alone | Enhanced survival | Combination provides additional benefit over monotherapy.[1][2] |
| This study highlights the combination's efficacy in a model that is resistant to standard-of-care chemotherapy.[1] |
Experimental Workflow
The logical flow of experiments to validate the combination of this compound and docetaxel follows a standard preclinical drug development path, from broad in vitro screening to a focused in vivo validation.
Experimental Protocols
The following are detailed protocols based on methodologies used in preclinical HNSCC studies.[1][2][8]
Protocol 1: In Vitro Cell Viability and Synergy Assay
-
Cell Culture:
-
Culture human HNSCC cell lines (e.g., UMSCC-1, UMSCC-46) in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Docetaxel in DMSO. Further dilute to working concentrations in culture medium immediately before use.
-
-
Seeding:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
For IC50 Determination: Treat cells with serial dilutions of this compound or Docetaxel as single agents.
-
For Synergy Assessment: Treat cells with combinations of this compound and Docetaxel at a constant, fixed ratio spanning the IC50 values for each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x the IC50). Include single-agent and vehicle controls.
-
-
Incubation:
-
Incubate treated plates for 72-96 hours.
-
-
Viability Measurement (XTT Assay):
-
Add XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For synergy, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 0.9 indicates synergy.[1]
-
Protocol 2: Cell Cycle and Apoptosis Analysis
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with this compound, Docetaxel, or the combination for 48-72 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Wash with cold PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
Protocol 3: In Vivo HNSCC Xenograft Study
-
Animal Model:
-
Use immunodeficient mice (e.g., 4-6 week old female athymic nude mice).
-
-
Tumor Implantation:
-
Subcutaneously inject 1-2 million UMSCC-46 cells (resuspended in a mixture of PBS and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Docetaxel
-
Group 4: this compound + Docetaxel
-
-
-
Treatment Administration:
-
Administer drugs according to a predetermined schedule. For example:
-
This compound: 30 mg/kg via intraperitoneal (IP) injection, twice weekly.
-
Docetaxel: 10 mg/kg via IP injection, once weekly.
-
-
Monitor animal weight and general health throughout the study.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined maximum size or until a survival endpoint is met.
-
Euthanize mice according to institutional guidelines and collect tumors for further analysis if required.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM over time for each group.
-
Perform statistical analysis (e.g., ANOVA or t-test) to compare tumor growth between groups.[1]
-
Generate Kaplan-Meier survival curves to analyze survival data.
-
References
- 1. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis-sensitizing activity of this compound in head and neck squamous cell carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel in head and neck cancer: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel suppresses invasiveness of head and neck cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMAC mimetic this compound plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols: Measuring Apoptosis Biomarkers with Birinapant Using Multiplex Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Birinapant (formerly TL32711) is a potent, bivalent SMAC mimetic that induces apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1] It mimics the endogenous mitochondrial protein SMAC/DIABLO, which is released during apoptosis and antagonizes IAPs.[2] this compound demonstrates a high affinity for cellular IAP1 (cIAP1) and to a lesser extent, cIAP2 and X-linked IAP (XIAP).[3] By binding to the BIR domains of these proteins, this compound triggers their auto-ubiquitination and subsequent proteasomal degradation.[4][5] This degradation of IAPs, particularly cIAP1 and cIAP2, leads to the stabilization of NIK (NF-κB inducing kinase), activation of the non-canonical NF-κB pathway, and critically, the formation of a pro-apoptotic complex containing RIPK1 and Caspase-8, culminating in caspase-dependent apoptosis.[2][6]
Multiplex immunoassays, such as those utilizing Luminex xMAP technology, offer a powerful platform for the simultaneous quantification of multiple apoptosis-related biomarkers from a small sample volume. This high-throughput approach is ideal for characterizing the pharmacodynamic effects of drugs like this compound, enabling a detailed understanding of their mechanism of action and efficacy in inducing apoptosis. These assays are suitable for analyzing cell lysates, tissue homogenates, and other biological samples.[7][8]
This document provides detailed application notes and protocols for utilizing multiplex immunoassays to measure key apoptosis biomarkers in response to treatment with this compound.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on apoptosis biomarkers. This data is illustrative and serves to demonstrate the expected outcomes from the described protocols.
Table 1: Effect of this compound on IAP Protein Levels in MDA-MB-231 Breast Cancer Cells
| Treatment | cIAP1 (% of Control) | XIAP (% of Control) |
| Vehicle Control | 100 ± 8.5 | 100 ± 11.2 |
| This compound (10 nM) | 12 ± 3.1 | 95 ± 9.8 |
| This compound (100 nM) | <5 | 92 ± 10.5 |
Data based on descriptions of sustained cIAP1 degradation with minimal effect on XIAP levels at effective concentrations.[9]
Table 2: Dose-Dependent Induction of Cleaved Caspase-3 in MDA-MB-231 Xenografts 6 Hours Post-Treatment
| Treatment | Fold Change in Cytosolic Cleaved Caspase-3 (vs. Vehicle) |
| Vehicle Control | 1.0 |
| This compound (10 mg/kg) | 8.5 ± 2.1 |
| This compound (30 mg/kg) | 21.3 ± 4.5 |
Illustrative data based on reports of a dose-dependent increase in activated caspase-3.[5][10]
Table 3: Time-Course of Apoptosis Biomarker Modulation in HNSCC Cells Treated with this compound (100 nM)
| Time Point | Cleaved PARP (Fold Change) | Sub-G0 Cell Population (%) |
| 0 hours | 1.0 | 2.1 ± 0.5 |
| 24 hours | 4.2 ± 0.8 | 15.7 ± 2.3 |
| 48 hours | 6.8 ± 1.1 | 28.4 ± 3.1 |
Representative data extrapolated from studies showing increased PARP cleavage and sub-G0 cell populations over time.[11]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in inducing apoptosis.
Caption: Workflow for multiplex immunoassay analysis of apoptosis biomarkers.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
This protocol is designed for preparing total cell lysates from cultured cells for analysis with a Luminex multiplex immunoassay.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or a commercially available Luminex-compatible lysis buffer) containing protease and phosphatase inhibitors
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge
-
BCA Protein Assay Kit or equivalent
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time period.
-
Cell Harvesting: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold cell lysis buffer to the plate (e.g., 200-500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay or a similar method compatible with detergents in the lysis buffer.
-
Storage: Store the lysates at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Multiplex Immunoassay for Apoptosis Biomarkers (Luminex Platform)
This protocol provides a general procedure for a magnetic bead-based multiplex immunoassay. Note: Always refer to the specific manufacturer's instructions for the chosen apoptosis biomarker panel.
Apoptosis Biomarker Panels: Based on published studies with this compound, the following biomarker panels are recommended[5][10]:
-
Panel 1 (Apoptosis Induction): Bak, Bax, Total Caspase-3, Total Lamin-B, SMAC
-
Panel 2 (Bcl-2 Family Interactions): Bad, Bax-Bcl-2 heterodimer, Bcl-xL, Bim, Mcl-1
-
Panel 3 (Apoptosis Commitment): Cleaved Caspase-3, Bcl-xL-Bak heterodimer, Mcl-1-Bak heterodimer, pS99-Bad, Survivin
Materials:
-
Luminex apoptosis biomarker panel kit (including antibody-coupled magnetic beads, detection antibodies, standards, controls, and buffers)
-
Cell lysates (prepared as in Protocol 1), standards, and controls
-
96-well microplate
-
Plate shaker
-
Magnetic plate washer
-
Luminex 200, FLEXMAP 3D, or MAGPIX instrument
Procedure:
-
Sample Preparation: Thaw cell lysates, standards, and controls on ice. Dilute the lysates to a consistent total protein concentration (e.g., 0.5-1.0 mg/mL) using the assay's sample diluent. A minimum 2-fold dilution is generally required.[7]
-
Plate Preparation: Vortex the antibody-coupled magnetic beads and add the appropriate volume to each well of the 96-well plate.
-
Washing: Place the plate on a magnetic plate washer and wash the beads according to the kit protocol (typically 2-3 washes).
-
Sample Incubation: Add 50 µL of each standard, control, and diluted sample to the appropriate wells.
-
First Incubation: Seal the plate and incubate on a plate shaker at room temperature for 2 hours or overnight at 4°C.
-
Washing: Wash the plate as described in step 3.
-
Detection Antibody Incubation: Add 50 µL of the biotinylated detection antibody cocktail to each well.
-
Second Incubation: Seal the plate and incubate on a plate shaker at room temperature for 1 hour.
-
Washing: Wash the plate as described in step 3.
-
Streptavidin-PE Incubation: Add 50 µL of Streptavidin-Phycoerythrin (SAPE) to each well.
-
Third Incubation: Seal the plate and incubate on a plate shaker at room temperature for 30 minutes. Protect the plate from light.
-
Washing and Resuspension: Wash the plate a final time. Resuspend the beads in 100 µL of sheath fluid or assay buffer.
-
Data Acquisition: Acquire data on a Luminex instrument. The instrument will differentiate the bead regions (analytes) and quantify the median fluorescence intensity (MFI) of the SAPE reporter, which is proportional to the amount of analyte.
-
Data Analysis: Generate a standard curve for each analyte using the MFI values of the standards. Use a five-parameter logistic curve fit to calculate the concentration of each biomarker in the samples.
Conclusion
The combination of this compound treatment and multiplex immunoassay analysis provides a robust and efficient method for studying the induction of apoptosis in a quantitative, high-throughput manner. The detailed protocols and illustrative data presented here serve as a comprehensive guide for researchers and drug development professionals to effectively evaluate the pro-apoptotic activity of this compound and other SMAC mimetics. The ability to simultaneously measure multiple points in the apoptosis signaling cascade offers deep mechanistic insights and is invaluable for preclinical and clinical pharmacodynamic studies.
References
- 1. bmgrp.eu [bmgrp.eu]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 4. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Birinapant in Melanoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of acquired resistance to the SMAC mimetic, Birinapant, in melanoma.
Frequently Asked Questions (FAQs)
Q1: My melanoma cell line is not responding to this compound treatment. What is the first thing I should check?
A1: The most critical factor for in vitro sensitivity to this compound in many melanoma cell lines is the presence of exogenous Tumor Necrosis Factor-alpha (TNF-α). This compound functions by degrading cellular Inhibitor of Apoptosis Proteins (cIAPs), which then allows TNF-α signaling to switch from a pro-survival to a pro-apoptotic pathway. Without TNF-α, the apoptotic signal is often insufficient.
Troubleshooting Steps:
-
Ensure you are co-treating your cells with TNF-α. A common starting concentration is 1 ng/mL.[1]
-
Verify the activity of your TNF-α stock.
-
Confirm that your cell line expresses the TNF receptor 1 (TNFR1).
Q2: I am co-treating with TNF-α, but my cells are still resistant. What are the potential mechanisms of resistance?
A2: Acquired resistance to this compound in the presence of TNF-α can be multifactorial. Key reported mechanisms include:
-
Upregulation of cIAP2: Some cancer cells can evade this compound-induced apoptosis by upregulating cIAP2. Although initially degraded, cIAP2 levels can rebound and become refractory to subsequent degradation. This upregulation is often mediated by the NF-κB and PI3K signaling pathways.
-
Alterations in the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is frequently dysregulated in melanoma and can contribute to drug resistance.[2][3][4] While this compound is not a direct MAPK inhibitor, crosstalk between the IAP and MAPK pathways can influence cell survival.
-
Defects in the Apoptotic Machinery: Resistance can arise from defects downstream of IAP degradation, such as mutations or epigenetic silencing of essential apoptotic proteins like Caspase-8 or FADD.
Q3: How can I determine if cIAP1/2 degradation is occurring in my resistant cells?
A3: The most direct way to assess the on-target effect of this compound is to measure the protein levels of cIAP1 and cIAP2 via Western blotting.
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment with this compound.
-
Collect cell lysates at various time points (e.g., 1, 4, 8, 24 hours) after treatment.
-
Probe Western blots with antibodies specific for cIAP1 and cIAP2. In sensitive cells, you should observe a significant reduction in cIAP1 and cIAP2 protein levels. If degradation is not observed, it could indicate issues with drug uptake or cellular mechanisms preventing proteasomal degradation.
Q4: What is the role of the NF-κB pathway in this compound resistance, and how can I investigate it?
A4: The NF-κB pathway can be activated by TNF-α and promote the transcription of pro-survival genes, including cIAP2. In some resistant cells, this pro-survival signaling may override the pro-apoptotic signals.
Investigative Steps:
-
NF-κB Reporter Assay: Use a luciferase reporter construct containing NF-κB response elements to quantify NF-κB transcriptional activity in the presence and absence of this compound and TNF-α.[5][6]
-
Western Blotting for NF-κB Pathway Proteins: Assess the phosphorylation and nuclear translocation of key NF-κB proteins like p65.
-
Inhibitor Studies: Use a validated NF-κB inhibitor in combination with this compound to see if it restores sensitivity.
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Results
| Possible Cause | Troubleshooting Steps |
| Variability in TNF-α Activity | - Aliquot and store TNF-α at -80°C to avoid repeated freeze-thaw cycles.- Test each new batch of TNF-α for activity before use in large-scale experiments.- Titrate TNF-α concentration to determine the optimal dose for your specific cell line. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.- Inconsistent cell numbers can lead to variability in drug response. |
| Edge Effects in Multi-well Plates | - To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media.- Ensure proper humidification in the incubator. |
Problem 2: No cIAP1 Degradation Observed on Western Blot
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | - Verify the integrity and concentration of your this compound stock solution.- Store this compound according to the manufacturer's instructions. |
| Insufficient Drug Concentration or Treatment Time | - Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 1 to 24 hours) experiment to determine the optimal conditions for cIAP1 degradation in your cell line. |
| Proteasome Inhibition | - As a positive control for the degradation pathway, co-treat with a proteasome inhibitor (e.g., MG132). This should prevent the degradation of cIAPs and lead to their accumulation. |
Quantitative Data
Table 1: IC50 Values of this compound in Human Melanoma Cell Lines
| Cell Line | Treatment | IC50 (nM) | Reference |
| A375 | This compound + TNF-α (1 ng/mL) | ~10 | [1] |
| WM793 | This compound + TNF-α (1 ng/mL) | ~20 | [1] |
| 451Lu | This compound + TNF-α (1 ng/mL) | ~50 | [1] |
| 1205Lu | This compound + TNF-α (1 ng/mL) | >1000 (Resistant) | [1] |
| SK-MEL-28 | This compound + TNF-α (1 ng/mL) | ~30 | [1] |
| Most Melanoma Cell Lines | This compound alone | >10,000 (Resistant) | [1] |
Note: IC50 values can vary between laboratories and with different experimental conditions.
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Seed melanoma cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the desired concentrations of this compound with or without a fixed concentration of TNF-α (e.g., 1 ng/mL). Include vehicle-only and TNF-α-only controls.
-
Incubate for 72 hours at 37°C in a humidified incubator.
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is apparent.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
Western Blot for cIAP1/2 Degradation
-
Seed cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different durations.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cIAP1, cIAP2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
NF-κB Luciferase Reporter Assay
-
Co-transfect melanoma cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
After 24 hours, re-seed the transfected cells into a 96-well plate.
-
Treat the cells with this compound, TNF-α, or a combination of both. Include appropriate controls.
-
Incubate for 6-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: Signaling pathways in this compound action and resistance.
References
- 1. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting lack of Birinapant single-agent activity in vitro.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of single-agent activity with Birinapant in vitro.
Troubleshooting Guides & FAQs
Question 1: Why am I not observing any single-agent activity with this compound in my cancer cell line?
Answer:
The lack of single-agent activity of this compound in vitro is a frequently observed phenomenon. Several factors can contribute to this resistance:
-
Insufficient Endogenous TNF-α Production: The primary mechanism of single-agent this compound activity relies on the autocrine production of Tumor Necrosis Factor-alpha (TNF-α).[1][2] this compound blocks the anti-apoptotic signaling downstream of the TNF receptor (TNFR1), switching it to a pro-apoptotic signal. If your cell line does not produce sufficient levels of endogenous TNF-α, this compound alone will not be able to induce apoptosis. In a study of 111 cancer cell lines, only 18 were sensitive to this compound as a single agent, and this sensitivity correlated with the ability of the cells to secrete TNF-α upon treatment.[1]
-
Defects in the Apoptotic Machinery: For this compound to be effective, the cellular machinery for apoptosis must be intact. This includes key proteins like Caspase-8 and RIPK1.[1][2] Loss or downregulation of these components can lead to resistance.
-
Low Expression of Target IAP Proteins: While many cancer cells overexpress Inhibitor of Apoptosis Proteins (IAPs), the specific expression levels of cIAP1, cIAP2, and XIAP can vary.[3] this compound's potency is dependent on the presence of these target proteins.[4]
-
Activation of Pro-Survival Pathways: Cancer cells may have dominant pro-survival pathways (e.g., strong NF-κB signaling independent of the TNF-α pathway targeted by this compound) that can override the pro-apoptotic signals induced by this compound.[5]
Question 2: How can I determine if my cell line is a good candidate for this compound single-agent studies?
Answer:
To assess the potential sensitivity of your cell line to single-agent this compound, you can perform the following preliminary experiments:
-
Measure Endogenous TNF-α Secretion: Culture your cells with and without this compound for 24-48 hours and measure the concentration of TNF-α in the culture supernatant using an ELISA kit. Sensitive cell lines often show an increase in TNF-α secretion upon this compound treatment.[1]
-
Assess Response to Exogenous TNF-α: Treat your cells with a combination of this compound and a low dose of recombinant TNF-α. A synergistic cytotoxic effect suggests that the downstream apoptotic pathway is intact and that the lack of single-agent activity is likely due to insufficient endogenous TNF-α.[2]
-
Profile IAP and Apoptosis Protein Expression: Use Western blotting to determine the baseline expression levels of cIAP1, cIAP2, XIAP, Caspase-8, and RIPK1 in your cell line.
Question 3: My cell line is resistant to single-agent this compound. What are my next steps?
Answer:
If your cell line is resistant to this compound alone, consider the following experimental approaches:
-
Combination Therapy: this compound has shown strong synergistic effects with various agents. This is the most common and often most effective way to utilize this compound in vitro.
-
Investigate the Mechanism of Resistance: If understanding the resistance mechanism is your goal, you can explore:
-
NF-κB Pathway Analysis: Assess both the classical and alternative NF-κB pathways in your cells with and without this compound treatment.[5]
-
Knockdown/Overexpression Studies: Modulate the expression of key proteins like RIPK1 or Caspase-8 to see if you can sensitize the cells to this compound.
-
Question 4: What is the difference between in vitro and in vivo activity of this compound?
Answer:
A key finding in this compound research is that in vitro resistance does not always predict in vivo resistance.[2] Cell lines that are resistant to single-agent this compound in culture can show significant tumor growth inhibition in xenograft models.[2] This discrepancy is often attributed to the tumor microenvironment in vivo, which can provide a source of TNF-α (e.g., from infiltrating immune cells) that is absent in a monoculture system.[10]
Quantitative Data Summary
Table 1: Binding Affinity of this compound to IAP Proteins
| IAP Protein | Binding Affinity (Kd or Ki) | Reference |
| cIAP1 | <1 nM | [11][12] |
| cIAP2 | ~40-fold lower affinity than cIAP1 | [12] |
| XIAP | 45 nM | [11][12] |
| ML-IAP | High Affinity (exact value not specified) | [1] |
Table 2: Examples of this compound IC50 Values in Cancer Cell Lines
| Cell Line | Treatment | IC50 | Reference |
| SUM190 (Inflammatory Breast Cancer) | This compound (single agent) | ~300 nM | [11] |
| WM9 (Melanoma) | This compound (single agent) | 2.4 nM | [11] |
| WTH202 (Melanoma) | This compound + 1 ng/mL TNF-α | 1.8 nM | [11] |
| WM793B (Melanoma) | This compound + 1 ng/mL TNF-α | 2.5 nM | [11] |
| WM1366 (Melanoma) | This compound + 1 ng/mL TNF-α | 7.9 nM | [11] |
| WM164 (Melanoma) | This compound + 1 ng/mL TNF-α | 9 nM | [11] |
| Multiple Ovarian Cancer Cell Lines | This compound (single agent) | Minimal sensitivity | [8] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines
-
96-well clear bottom, opaque-walled plates
-
This compound (and other compounds if applicable)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (and/or combination drug). Include vehicle-only control wells.
-
Incubate for the desired treatment duration (e.g., 48, 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.
-
2. Western Blot for Apoptosis Markers (Caspase and PARP Cleavage)
This method detects the cleavage of key apoptotic proteins, which is a hallmark of apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved Caspase-8, anti-cleaved PARP, anti-cIAP1, anti-XIAP, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize protein bands using an imaging system. The appearance of cleaved forms of caspases and PARP indicates apoptosis.
-
3. Co-Immunoprecipitation (Co-IP) for Ripoptosome Formation
This technique is used to detect the formation of the RIPK1:Caspase-8 complex (ripoptosome), a key event in this compound-induced apoptosis.
-
Materials:
-
Treated and untreated cell lysates (use a non-denaturing lysis buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-Caspase-8)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-Caspase-8 antibody overnight at 4°C.
-
Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot using an anti-RIPK1 antibody. The presence of a RIPK1 band in the Caspase-8 immunoprecipitate indicates the formation of the ripoptosome.
-
Visualizations
Caption: this compound inhibits cIAPs, leading to ripoptosome formation and apoptosis.
Caption: A logical workflow for troubleshooting the lack of this compound activity.
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy of this compound in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Smac mimetic this compound induces apoptosis and enhances TRAIL potency in inflammatory breast cancer cells in an IAP-dependent and TNF-α-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Examining the In Vitro Efficacy of the IAP Antagonist this compound as a Single Agent or in Combination With Dacarbazine to Induce Melanoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to enhance Birinapant efficacy with TNF-α co-administration.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for effectively using Birinapant in combination with Tumor Necrosis Factor-alpha (TNF-α).
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for combining this compound with TNF-α?
A1: this compound is a SMAC (Second Mitochondria-derived Activator of Caspases) mimetic that antagonizes Inhibitor of Apoptosis (IAP) proteins, particularly cIAP1 and cIAP2.[1][2] In many cancer cells, TNF-α signaling through its receptor (TNFR1) activates the NF-κB pathway, which promotes cell survival and proliferation; this process is dependent on cIAP1 and cIAP2.[1][3][4] this compound causes the degradation of cIAP1 and cIAP2, which switches TNF-α signaling from a pro-survival pathway to a pro-apoptotic one, leading to the activation of caspase-8 and programmed cell death.[1][5][6] Many cancer cell lines resistant to this compound or TNF-α as single agents show significant sensitivity when the two are combined.[1][7]
Q2: How does this compound mechanistically switch TNF-α signaling from survival to apoptosis?
A2: In the presence of cIAPs, the TNF receptor complex (including TRADD, TRAF2, and RIPK1) activates the NF-κB pathway, promoting the transcription of anti-apoptotic genes.[1][8] this compound, by inducing the degradation of cIAP1/2, prevents the ubiquitination of RIPK1 and allows it to associate with FADD and pro-caspase-8 to form a death-inducing signaling complex (DISC), also known as the "ripoptosome".[6][7] This complex facilitates the cleavage and activation of caspase-8, initiating the extrinsic apoptosis cascade.[1][9][10]
Q3: Is exogenous TNF-α always required for this compound's activity?
A3: Not always. The single-agent activity of some SMAC mimetics, including this compound, can depend on the autocrine secretion of TNF-α by the tumor cells themselves.[7] In some in vivo models, this compound has shown single-agent anti-tumor activity even when the corresponding cell lines were resistant in vitro, suggesting that the tumor microenvironment may provide the necessary TNF-α.[1] However, for many resistant cell lines, the addition of exogenous TNF-α is required to achieve a potent cytotoxic effect.[1][3]
Q4: What is the role of RIPK1 in the synergy between this compound and TNF-α?
A4: Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) is a critical component of the TNF receptor signaling complex. The kinase activity of RIPK1 is essential for the formation of the caspase-8 activating complex upon cIAP1/2 degradation by this compound.[7][11] Inhibition of RIPK1 kinase activity, for instance with necrostatin-1, can reverse the apoptotic effect of the this compound and TNF-α combination.[1]
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound with TNF-α in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | This compound IC₅₀ (Single Agent) | This compound IC₅₀ (with 20 ng/mL TNF-α) | Fold Sensitization |
| UMSCC-1 | >1000 nmol/L | 45 nmol/L | >22.2 |
| UMSCC-11B | >1000 nmol/L | 42 nmol/L | >23.8 |
| UMSCC-46 | 9.5 nmol/L | 0.72 nmol/L | 13.2 |
| Data synthesized from a study on HNSCC models. The addition of TNF-α significantly reduced the IC₅₀ values for this compound, demonstrating potent sensitization.[3] |
Table 2: In Vitro Efficacy of this compound with TNF-α in Melanoma Cell Lines
| Cell Line | This compound IC₅₀ (Single Agent) | This compound IC₅₀ (with 1 ng/mL TNF-α) | Response Category |
| 451Lu | >1000 nM | ~10 nM | Combination Sensitive |
| WM1366 | >1000 nM | ~10 nM | Combination Sensitive |
| 1205Lu | >1000 nM | >1000 nM | Combination Resistant |
| WM9 | ~100 nM (endogenous TNF-α) | N/A | Single-Agent Sensitive |
| Data abstracted from a study in human melanoma cell lines.[1] Note that some cell lines are highly resistant to this compound alone but become sensitive with the addition of low-dose TNF-α. |
Signaling Pathway Diagrams
This compound's Mechanism of Action
Caption: TNF-α signaling can lead to survival or apoptosis. This compound promotes apoptosis by degrading cIAPs.
Troubleshooting Guide
Q: I am not observing synergy between this compound and TNF-α in my cell line. What are the possible causes?
A: Lack of synergy can stem from several factors. Use the following guide to troubleshoot the issue.
Caption: A troubleshooting decision tree for experiments lacking this compound/TNF-α synergy.
-
Confirm Target Engagement: First, verify that this compound is effectively degrading its primary target, cIAP1. A western blot for cIAP1 after 1-4 hours of this compound treatment should show a significant reduction in protein levels.[7][11]
-
Optimize TNF-α Concentration: The required concentration of TNF-α can vary between cell lines. Perform a dose-response matrix with varying concentrations of both this compound and TNF-α. Concentrations for TNF-α typically range from 1 to 20 ng/mL.[1][3]
-
Check Downstream Pathway Components: Resistance can be caused by defects in the apoptotic signaling pathway.
-
RIPK1 Expression: Loss of RIPK1 expression can confer resistance to this compound.[1] Assess RIPK1 protein levels by western blot.
-
Caspase-8 Expression: The entire mechanism relies on the activation of caspase-8. Ensure your cell line expresses detectable levels of pro-caspase-8.
-
Other Genetic Factors: Mutations in genes like KRAS have been shown to mediate resistance to this compound in some contexts.[2]
-
Q: My cells are dying with this compound alone. How can I confirm this is due to autocrine TNF-α signaling?
A: To confirm the involvement of endogenous TNF-α, you can perform the experiment in the presence of a TNF-α neutralizing antibody. If the single-agent cytotoxicity of this compound is reduced or abrogated by the antibody, it indicates a dependency on autocrine TNF-α signaling.[1][7]
Experimental Protocols & Workflows
Protocol 1: Cell Viability and Synergy Assessment
This protocol outlines a typical experiment to determine the synergistic cytotoxicity of this compound and TNF-α using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo®.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of TNF-α (e.g., 10 ng/mL).
-
Treatment:
-
Single Agents: Treat sets of wells with this compound dilutions alone or TNF-α alone.
-
Combination: Treat a parallel set of wells with the same this compound dilutions combined with the fixed concentration of TNF-α.
-
Controls: Include untreated wells (vehicle control) and wells with no cells (background control).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Assay: Add the viability reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a spectrophotometer (for absorbance) or luminometer (for luminescence).
-
Data Analysis:
-
Normalize the readings to the vehicle-treated controls to determine the percent viability.
-
Plot dose-response curves and calculate IC₅₀ values for this compound alone and in combination with TNF-α.
-
(Optional) Use software like CompuSyn or MacSynergy to calculate a Combination Index (CI) or synergy score to formally quantify the interaction.[7]
-
Experimental Workflow Diagram
Caption: A standard workflow for assessing the synergy between this compound and TNF-α in vitro.
Protocol 2: Western Blot for cIAP1 Degradation
This protocol is used to confirm that this compound is engaging its target in the cells.
-
Cell Culture: Seed cells in a 6-well plate and grow them to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 1, 2, 4 hours). Include a vehicle-treated control for the final time point.
-
Cell Lysis: Wash cells with ice-cold PBS. Add RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against cIAP1 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A significant decrease in the cIAP1 band intensity in this compound-treated samples confirms target degradation.
References
- 1. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound(TL32711), a Bivalent Smac Mimetic, Targets TRAF2-associated cIAPs, Abrogates TNF-induced NF-κB Activation and is Active in Patient-Deriv... [cancer.fr]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Apoptosis - Wikipedia [en.wikipedia.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting the TNF/IAP pathway synergizes with anti-CD3 immunotherapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tolerability of First-Generation SMAC Mimetics
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for addressing the poor tolerability associated with first-generation SMAC (Second Mitochondria-derived Activator of Caspases) mimetics.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms driving the poor tolerability of first-generation SMAC mimetics?
First-generation SMAC mimetics were designed to broadly antagonize Inhibitor of Apoptosis (IAP) proteins, including cIAP1, cIAP2, and XIAP.[1][2] This broad antagonism, while intended to promote cancer cell death, can also lead to systemic inflammation and toxicity. The primary mechanism involves the degradation of cIAP1 and cIAP2, which are key negative regulators of the NF-κB signaling pathway.[3][4] The degradation of cIAPs leads to the stabilization of NF-κB-inducing kinase (NIK), triggering both canonical and non-canonical NF-κB signaling.[3] This results in the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα).[3][5] In sensitive systems, this can create a TNFα-dependent autocrine or paracrine loop that drives inflammatory cell death and systemic toxicity.[3][5]
Q2: What are the most common adverse events observed with first-generation SMAC mimetics in pre-clinical and clinical studies?
The most frequently reported adverse events are related to systemic inflammatory responses. These include cytokine release syndrome, which has been a dose-limiting toxicity in some clinical trials.[6] Common adverse events reported in a Phase I trial of the second-generation SMAC mimetic GDC-0917, which shares mechanisms with first-generation agents, included fatigue, nausea, vomiting, and constipation.[7] For the second-generation agent birinapant, adverse effects at the maximum tolerated dose included headache, nausea, and vomiting.[8] Preclinically, first-generation compounds have been associated with significant body weight loss in animal models.[1]
Q3: How do second-generation SMAC mimetics aim to improve upon the tolerability of the first generation?
Second-generation SMAC mimetics, such as this compound, were developed to have a more favorable therapeutic index.[1] The improved tolerability of this compound is associated with its decreased potency against cIAP2 and a lower affinity for the BIR3 domain of XIAP.[1][2] This more selective targeting is thought to reduce the widespread disruption of IAP-mediated signaling pathways that contributes to the toxicity of first-generation agents.[1]
Troubleshooting Guide
Q4: In our in vivo experiments, we are observing significant weight loss and signs of distress in the animals treated with a first-generation SMAC mimetic, even at doses reported to be effective in other studies. What could be the cause and how can we mitigate this?
This is a common issue with first-generation SMAC mimetics due to their on-target inflammatory toxicity.[1]
-
Potential Cause: The observed toxicity is likely due to a systemic inflammatory response driven by TNFα production. The strain, age, or health status of your animal model may make them more sensitive to these effects.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with a lower dose than reported in the literature and gradually escalate.
-
Dosing Schedule Modification: Consider alternative dosing schedules. For example, instead of daily dosing, try intermittent dosing (e.g., every other day or twice a week) to allow for recovery from the inflammatory response.
-
Supportive Care: Ensure animals have easy access to food and water, and consider providing nutritional supplements. Monitor for signs of distress and adhere to ethical guidelines for humane endpoints.
-
Combination Therapy: If the goal is to enhance the efficacy of another agent, you may be able to use a lower, better-tolerated dose of the SMAC mimetic in combination.
-
Q5: We are using a first-generation SMAC mimetic in cell culture and see significant cell death in our control (non-cancerous) cell line. Is this expected?
While SMAC mimetics are designed to preferentially kill cancer cells, some non-cancerous cells can also be sensitive, particularly if they are primed for or have ongoing TNFα signaling.
-
Potential Cause: The control cell line may be producing low levels of TNFα, which, upon IAP inhibition by the SMAC mimetic, triggers apoptosis.
-
Troubleshooting Steps:
-
TNFα Blockade: To test this hypothesis, co-treat the cells with a TNFα-neutralizing antibody. If the cell death is mitigated, it confirms a TNFα-dependent mechanism.
-
Cell Line Selection: If possible, choose a control cell line that is known to be resistant to TNFα-induced apoptosis.
-
Concentration Optimization: Determine the lowest effective concentration of the SMAC mimetic that induces apoptosis in your cancer cell line of interest while minimizing toxicity in the control line.
-
Q6: Our cancer cell line, which was initially sensitive to a first-generation SMAC mimetic, has developed resistance. What is a possible mechanism?
Resistance to SMAC mimetics can develop through various mechanisms.
-
Potential Cause: One documented mechanism of resistance is the feedback upregulation of cIAP2.[9] Although the SMAC mimetic initially causes cIAP2 degradation, the resulting NF-κB activation can, in turn, drive the expression of the cIAP2 gene.[9] This newly synthesized cIAP2 may be refractory to degradation, thus rendering the cells resistant.[9]
-
Troubleshooting Steps:
-
Confirm cIAP2 Upregulation: Analyze cIAP2 protein levels via Western blot in your resistant cell line compared to the parental sensitive line after treatment.
-
Inhibit NF-κB Signaling: Co-treatment with an NF-κB inhibitor may prevent the upregulation of cIAP2 and restore sensitivity.[9]
-
Target Alternative Pathways: The PI3K pathway has also been implicated in regulating cIAP2.[9] Using a PI3K inhibitor could suppress cIAP2 upregulation and overcome resistance.[9]
-
Quantitative Data on SMAC Mimetic Tolerability
Table 1: Preclinical and Clinical Tolerability of Select SMAC Mimetics
| Compound | Generation | Model/Phase | Maximum Tolerated Dose (MTD) / Dosing | Common Adverse Events / Toxicities | Reference(s) |
| GDC-0917 | Second | Phase I | Not reached in the reported cohort (doses up to 600 mg daily) | Fatigue, nausea, vomiting, constipation | [7] |
| This compound | Second | Phase I | 47 mg/m² (intravenous, once a week for 3 of 4 weeks) | Headache, nausea, vomiting | [8] |
| Compound A (example first-gen) | First | Murine Xenograft | >5 mg/kg resulted in treatment-related deaths | 18% mean body weight loss at 5 mg/kg | [1] |
Key Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of a SMAC mimetic that can be administered to an animal model without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice).
-
Group Allocation: Divide animals into groups of 5-7. Include a vehicle control group and at least 3-4 dose escalation groups.
-
Dosing: Administer the SMAC mimetic via the intended clinical route (e.g., intravenous, oral). Dosing can be single or repeated over a set schedule (e.g., daily for 5 days).
-
Monitoring:
-
Body Weight: Record body weight daily. A >15-20% loss is often a sign of significant toxicity.
-
Clinical Signs: Observe animals daily for signs of toxicity, such as lethargy, ruffled fur, and changes in behavior. Score these observations using a standardized system.
-
Hematology and Blood Chemistry: At the end of the study, collect blood samples to analyze for markers of organ toxicity (e.g., ALT/AST for liver, BUN/creatinine for kidney) and complete blood counts.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in death, significant body weight loss, or severe clinical signs of toxicity.
Protocol 2: Western Blot for IAP Degradation and NF-κB Pathway Activation
Objective: To confirm the on-target effect of a SMAC mimetic by observing the degradation of cIAP1/2 and the activation of the NF-κB pathway.
Methodology:
-
Cell Treatment: Plate cells (e.g., MDA-MB-231) and allow them to adhere. Treat with the SMAC mimetic at various concentrations and for different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
anti-cIAP1
-
anti-cIAP2
-
anti-phospho-p65 (as a marker of canonical NF-κB activation)
-
anti-p100/p52 (to assess non-canonical NF-κB activation)
-
A loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A rapid decrease in cIAP1 levels should be observable.[3]
Visualizations
Caption: Core mechanism of SMAC mimetic-induced apoptosis.
Caption: Pathway of SMAC mimetic-induced inflammatory toxicity.
Caption: Workflow for in vivo tolerability and MTD assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Smac mimetics and TNFα: a dangerous liaison? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Smac mimetics induce inflammation and necrotic tumour cell death by modulating macrophage activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Smac mimetic induces cell death in a large proportion of primary acute myeloid leukemia samples, which correlates with defined molecular markers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule SMAC Mimetics as New Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Overcoming cancer cell resistance to Smac mimetic induced apoptosis by modulating cIAP-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
Maximum tolerated dose (MTD) of Birinapant in preclinical xenograft studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Birinapant in preclinical xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum tolerated dose (MTD) of this compound for my xenograft study?
The MTD of this compound in preclinical xenograft models can vary depending on the tumor type, animal model, and dosing schedule. It is crucial to determine the optimal dose for your specific experimental setup. Below is a summary of MTDs reported in various studies.
Data Presentation: Maximum Tolerated Dose (MTD) of this compound in Preclinical Xenograft Studies
| Tumor Type | Animal Model | This compound Dose | Dosing Schedule | Route of Administration | Reference |
| Melanoma | NUDE mice | 30 mg/kg | Twice at a 48h interval | Intraperitoneal (i.p.) | [1] |
| Pancreatic Cancer | Mice | 6, 20, or 60 mg/kg | Once every 3 days for 10 treatments | Intraperitoneal (i.p.) | [2] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | SCID mice | 15 mg/kg | Two days a week for 3 weeks | Intraperitoneal (i.p.) | [3] |
| Breast Cancer (MDA-MB-231 xenograft) | Female mice | 4 mg/kg or 12 mg/kg | On days 1, 4, and 7 | Not Specified | [4] |
| Patient-Derived Xenografts (Ovarian, Colorectal, Melanoma) | Not Specified | Well-tolerated doses | Not Specified | Intraperitoneal (i.p.) | [5][6] |
Q2: I am observing significant toxicity in my animals even at doses reported to be well-tolerated. What could be the issue?
Several factors can contribute to increased toxicity. Consider the following troubleshooting steps:
-
Vehicle Formulation: Ensure the vehicle used to dissolve this compound is appropriate and well-tolerated by the animals. A common vehicle is 12.5% Captisol in sterile water (pH ~4)[2]. Improper formulation can lead to precipitation or poor bioavailability, potentially causing localized toxicity.
-
Animal Strain and Health: The health status and strain of the animals can significantly impact their tolerance to therapeutic agents. Ensure your animals are healthy and sourced from a reputable vendor.
-
Dosing Volume and Technique: Administering an incorrect volume or using a poor injection technique can cause stress and local tissue damage. Dosing is often performed by weight (e.g., 0.01 mL per gram)[5].
-
Combination Therapies: If this compound is used in combination with other agents, synergistic toxicity may occur. It may be necessary to reduce the dose of one or both agents.
Q3: How does this compound mechanistically induce tumor cell death?
This compound is a synthetic small molecule that mimics the endogenous protein SMAC (Second Mitochondrial-derived Activator of Caspases). It functions as an antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP[1][7][8]. By binding to and promoting the degradation of cIAP1 and cIAP2, this compound prevents the inhibition of caspases, thereby promoting apoptosis[1][7][8]. This action can also switch the cellular response to TNF-α from pro-survival (NF-κB activation) to pro-apoptotic (caspase-8 activation)[1].
Caption: this compound's mechanism of action.
Experimental Protocols
Q4: Can you provide a general protocol for a xenograft study with this compound?
The following is a generalized protocol based on several preclinical studies. It should be adapted to your specific cell line and research question.
1. Cell Culture and Animal Implantation:
-
Culture human cancer cell lines (e.g., 451Lu or 1205Lu melanoma cells) under standard conditions[1].
-
Harvest cells and resuspend them in a mixture of media and Matrigel (1:1 ratio)[1].
-
Subcutaneously inject 1x10^6 cells into the flank of immunocompromised mice (e.g., NUDE or SCID mice)[1][3].
-
Monitor animals for tumor formation.
2. Tumor Growth Monitoring and Randomization:
-
Once tumors become palpable, begin measuring tumor volume regularly (e.g., twice weekly) using digital calipers.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2[2].
-
When tumors reach a predetermined size (e.g., ~200 mm^3), randomize animals into treatment and control groups[1].
3. This compound Preparation and Administration:
-
Prepare this compound solution in a suitable vehicle, such as 12.5% Captisol in sterile water, adjusted to a pH of ~4[2].
-
Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 30 mg/kg, twice a week)[1].
-
The control group should receive the vehicle only.
4. Monitoring and Endpoint:
-
Monitor animal body weight and overall health throughout the study.
-
Continue to measure tumor volume regularly.
-
The study endpoint may be a specific time point, a predetermined tumor volume, or signs of animal distress.
5. Tissue Harvesting and Analysis:
-
At the end of the study, euthanize the animals and harvest the tumors.
-
Tumor tissue can be used for various downstream analyses, such as:
Caption: General experimental workflow for a xenograft study.
References
- 1. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiologically-based pharmacokinetic and pharmacodynamic models for gemcitabine and this compound in pancreatic cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination effects of SMAC mimetic this compound with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
Technical Support Center: Improving the Therapeutic Index of Birinapant in Combination Regimens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Birinapant in combination therapies. Our goal is to help you overcome common experimental challenges and optimize your research for improving the therapeutic index of this compound.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound in a question-and-answer format.
1. In Vitro Cell Viability & Apoptosis Assays
-
Question: My combination of this compound and Agent X does not show synergistic cytotoxicity in cancer cell lines that are reported to be sensitive. What are the possible reasons?
Answer: Several factors could contribute to the lack of synergy. Consider the following troubleshooting steps:
-
Cell Line Specific Resistance: The cancer cell line you are using might have intrinsic or acquired resistance mechanisms. For instance, some non-small-cell lung cancer (NSCLC) cell lines with KRAS mutations have shown resistance to this compound.[1]
-
Suboptimal Dosing or Scheduling: The concentrations and timing of drug administration are critical for observing synergy. It's possible that the concentrations used are not optimal or that the sequence of administration is not ideal. Some studies suggest that pre-treatment with this compound before the combination agent can be more effective.
-
Lack of Autocrine TNFα Signaling: The single-agent activity of SMAC mimetics like this compound can be dependent on an autocrine TNFα signaling loop in sensitive cell lines.[2] If your cell line does not produce sufficient TNFα upon IAP inhibition, you may not observe a strong cytotoxic effect. Consider adding a low dose of exogenous TNFα to your experimental setup.
-
Upregulation of cIAP2: In some cases, treatment with a SMAC mimetic can lead to a rebound upregulation of cIAP2, which can confer resistance.
-
Assay-Specific Issues: Ensure that your cell viability or apoptosis assay is performing correctly. Refer to the troubleshooting guide for your specific assay (e.g., MTT, CellTiter-Glo, Annexin V staining) below.
-
-
Question: I am observing high background or inconsistent results in my Annexin V/PI apoptosis assay when using this compound in combination. How can I troubleshoot this?
Answer: High background and variability in Annexin V/PI assays can be due to several factors. Here are some troubleshooting tips:
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive PI staining. Use a gentle cell detachment method and handle cells with care.
-
Reagent Quality and Staining Protocol: Ensure that your Annexin V and PI reagents are not expired and have been stored correctly. Follow the staining protocol precisely, including incubation times and washing steps.
-
Compensation Issues in Flow Cytometry: Improper compensation between the FITC (or other fluorochrome for Annexin V) and PI channels can lead to inaccurate results. Always use single-stained controls to set up your compensation correctly.
-
Early vs. Late Apoptosis: this compound in combination with other agents can induce rapid apoptosis. Ensure you are analyzing your cells at an appropriate time point to capture the desired apoptotic stage. A time-course experiment is highly recommended.
-
-
Question: My cell viability results (e.g., using MTT or CellTiter-Glo) are not correlating with my apoptosis data. What could be the reason?
Answer: Discrepancies between viability and apoptosis assays can occur and often point to different cellular responses.
-
Cytostatic vs. Cytotoxic Effects: Your drug combination might be primarily cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death) at the concentrations tested. Cell viability assays that measure metabolic activity (like MTT) can be influenced by changes in cell metabolism that are not directly related to cell death. Assays like CellTiter-Glo, which measure ATP levels, are generally a better indicator of viability.
-
Necroptosis Induction: this compound is known to induce necroptosis, a form of programmed necrosis, in some cell types.[3] Standard apoptosis assays like Annexin V may not efficiently detect necroptosis. Consider using specific markers for necroptosis, such as measuring the phosphorylation of MLKL, to investigate this possibility.
-
Timing of Assays: The kinetics of cell death can vary. The peak of apoptosis might occur at a different time point than the significant drop in metabolic activity. Performing a time-course experiment for both assays is crucial.
-
2. In Vivo Experiments
-
Question: The in vivo efficacy of my this compound combination therapy in a xenograft model is not as robust as my in vitro data suggested. What are potential reasons for this discrepancy?
Answer: Translating in vitro findings to in vivo models can be challenging due to several factors:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing schedule and route of administration in your in vivo model may not achieve the required therapeutic concentrations of both drugs at the tumor site for a sufficient duration. This compound has a reported plasma half-life of 30-35 hours in humans.[3] Consider optimizing the dosing regimen based on PK/PD studies if possible.
-
Tumor Microenvironment (TME): The TME in vivo is much more complex than in vitro conditions and can influence drug efficacy. Factors like hypoxia, stromal cells, and immune cells can all play a role.
-
Drug Delivery to the Tumor: Poor tumor penetration of one or both agents can limit their combined effect.
-
Host-Specific Effects: The mouse model's physiology and metabolism can differ from in vitro conditions and from humans.
-
-
Question: I am observing significant toxicity (e.g., weight loss, adverse events) in my animal models with the this compound combination therapy. How can I improve the therapeutic index?
Answer: Improving the therapeutic index involves maximizing anti-tumor efficacy while minimizing toxicity. Here are some strategies:
-
Dose and Schedule Optimization: This is the most critical factor. You may need to reduce the dose of one or both agents or alter the administration schedule. For example, instead of concurrent administration, a sequential schedule might be better tolerated and more effective.
-
Supportive Care: Provide supportive care to the animals as per your institution's guidelines to help manage side effects.
-
Targeted Delivery: In a more advanced approach, consider nanoparticle-based delivery systems to specifically target the drugs to the tumor, thereby reducing systemic exposure and toxicity.
-
Combination with Agents that Mitigate Toxicity: In some cases, a third agent can be added to the regimen to alleviate the toxicity of the primary combination, although this adds complexity to the study.
-
II. Frequently Asked Questions (FAQs)
1. Mechanism of Action
-
What is the primary mechanism of action of this compound? this compound is a second-generation, bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic.[3] It functions by targeting and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1 and to a lesser extent cIAP2 and XIAP.[3] By inhibiting IAPs, this compound promotes the degradation of cIAP1 and cIAP2, which in turn leads to the activation of downstream caspases and induction of apoptosis.[3] It can also activate the non-canonical NF-κB signaling pathway.[3]
-
How does combining this compound with other agents improve its therapeutic effect? Many cancer cells overexpress IAPs, which contributes to their resistance to conventional therapies. By inhibiting IAPs, this compound can sensitize cancer cells to the pro-apoptotic effects of other drugs. For example, it can enhance the efficacy of:
-
Chemotherapy (e.g., carboplatin, docetaxel): By lowering the threshold for apoptosis, making cancer cells more susceptible to DNA damage or microtubule disruption induced by chemotherapy.[4]
-
Targeted therapies: By overcoming resistance mechanisms mediated by IAPs.
-
Immunotherapy (e.g., pembrolizumab): Preclinical data suggests that SMAC mimetics can enhance the activity of immune checkpoint inhibitors.[5]
-
2. Experimental Design
-
What are some key considerations when designing a combination study with this compound?
-
Selection of Combination Partner: Choose a partner agent with a complementary mechanism of action or one that is known to be affected by IAP-mediated resistance.
-
Dose-Response Matrix: In vitro, a dose-response matrix experiment is essential to determine if the combination is synergistic, additive, or antagonistic.
-
Scheduling: The order and timing of drug administration can significantly impact the outcome. Consider sequential versus concurrent treatment schedules.
-
Biomarkers: If possible, identify and measure biomarkers to assess target engagement (e.g., cIAP1 degradation) and downstream effects (e.g., cleaved caspase-3).
-
-
How do I assess synergy between this compound and another agent? In vitro, synergy can be quantitatively assessed using methods like the Chou-Talalay method (calculating the Combination Index, CI) or the Bliss independence model. A CI value less than 1 indicates synergy. For in vivo studies, synergy can be more complex to assess, but can be determined by comparing the tumor growth inhibition of the combination therapy to that of the individual agents.
3. Data Interpretation
-
What do I do if I see antagonism between this compound and my combination agent? Antagonism can occur for various reasons, including competing mechanisms of action or off-target effects. If you observe antagonism, it is crucial to:
-
Re-evaluate the hypothesis: Is there a biological reason why these two drugs might interfere with each other?
-
Check your experimental setup: Ensure there are no artifacts in your assay that could lead to a misinterpretation of the data.
-
Explore different concentrations and schedules: The interaction between two drugs can be dose-dependent. Antagonism at one concentration range might shift to additivity or synergy at another.
-
III. Data Presentation
Table 1: Preclinical Efficacy of this compound in Combination Regimens (In Vitro)
| Cancer Type | Combination Agent | Cell Lines | Observed Effect | Reference |
| Ovarian Cancer | Carboplatin | OVCAR8, SKOV3 | Synergistic increase in cell death | |
| Ovarian Cancer | Docetaxel | PEO1, OVCAR3, OVCAR8 | Synergistic | [6][7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Docetaxel | Multiple HNSCC cell lines | Synergism | [6] |
| Non-Small-Cell Lung Cancer (NSCLC) | Ralimetinib (p38α inhibitor) | LKB1- and KRAS-mutated NSCLC cell lines | Restored sensitivity to this compound | [1][8] |
| Melanoma | TNFα | Multiple melanoma cell lines | Strong combination activity | [9] |
Table 2: Clinical Trial Data for this compound Combination Therapies
| Trial Identifier | Combination Agent | Cancer Type | Phase | Key Findings |
| NCT01681368 | Monotherapy | Advanced solid tumors or lymphoma | I | MTD determined to be 47 mg/m². Evidence of target suppression.[3] |
| - | Pembrolizumab | Advanced solid tumors | I | Combination was safe and tolerable. Showed encouraging signals of efficacy. |
| NCT01940172 | Conatumumab (TRAIL agonist) | Relapsed epithelial ovarian cancer | I/II | Ongoing to test safety and activity.[10] |
IV. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound and/or the combination agent at various concentrations for the desired duration (e.g., 48-72 hours). Include vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Treatment: Treat cells with this compound and/or the combination agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method (e.g., Accutase or brief trypsinization).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
3. Caspase Activity Assay (Caspase-Glo® 3/7 Assay)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as required.
-
Reagent Addition: After treatment, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
V. Mandatory Visualizations
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. promega.com [promega.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line contamination issues affecting Birinapant experimental results.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Birinapant. The focus is to address potential issues arising from cell line contamination that may affect experimental outcomes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during your experiments with this compound.
Q1: My this compound-sensitive cell line is showing unexpected resistance (e.g., high IC50 values, no apoptosis). What could be the cause?
A1: Unexpected resistance in a known sensitive cell line is a critical issue that can often be traced back to cell line integrity. Here are the primary potential causes and troubleshooting steps:
-
Cell Line Cross-Contamination: Your sensitive cell line may have been overgrown by a resistant cell line. For example, many non-small-cell lung cancer (NSCLC) cell lines with KRAS mutations exhibit resistance to this compound.[1] If your culture is contaminated with such a line, the overall population will appear resistant.
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant that can alter cellular responses to drugs, including inducing resistance.[1][2]
-
Troubleshooting Step: Test your cell culture for mycoplasma using a PCR-based method or a specialized detection kit. If positive, discard the contaminated culture and start a new one from a frozen stock that has tested negative.
-
-
Genetic Drift: Cell lines can undergo genetic changes over extended periods in culture (high passage number). This can lead to altered expression of key proteins in the this compound signaling pathway, such as IAPs or components of the TNF-α pathway, resulting in a resistant phenotype.
-
Troubleshooting Step: Always use low-passage number cells for your experiments. If you suspect genetic drift, acquire a new, authenticated vial of the cell line from a certified vendor.
-
Q2: I'm observing high variability or inconsistent results in my apoptosis assays (e.g., Annexin V/PI staining, caspase cleavage) after this compound treatment. What should I check?
A2: High variability in apoptosis assays can compromise the reliability of your findings. Several factors related to cell culture integrity can contribute to this issue:
-
Mycoplasma Contamination: Mycoplasma infection is a notorious cause of inconsistent experimental results, as it can directly interfere with apoptotic pathways.[1][2]
-
Troubleshooting Step: As mentioned previously, test for mycoplasma contamination via PCR. This should be a routine quality control step in your lab.
-
-
Mixed Cell Population: If your culture is cross-contaminated, you may have a mixed population of cells with different sensitivities to this compound. This will lead to a heterogeneous apoptotic response, resulting in high variability between replicates and experiments.
-
Troubleshooting Step: Authenticate your cell line using STR profiling to ensure you are working with a pure population.[3]
-
-
Assay-Specific Artifacts: Subcellular fragments from dead cells can interfere with assays like Annexin V staining, making it difficult to set proper gating thresholds during flow cytometry analysis and leading to inconsistent results.[4]
-
Troubleshooting Step: Ensure your flow cytometry gating strategy correctly excludes debris and cell aggregates. Always include proper controls, such as unstained cells and single-stain controls.
-
Q3: My this compound single-agent treatment is not working, even in cell lines reported to be sensitive. Is there a problem with my experiment?
A3: The single-agent activity of this compound is often dependent on the cell line's ability to produce and respond to autocrine Tumor Necrosis Factor-alpha (TNF-α).[5][6] If your cell line has lost this capability or is contaminated, you may see a lack of efficacy.
-
Loss of TNF-α Production: Some cell lines require exogenous TNF-α to be sensitized to this compound-induced apoptosis.[7] A contaminating cell line might not produce TNF-α, or the original cell line may have lost this ability due to genetic drift.
-
Troubleshooting Step: Check the literature for your specific cell line to see if its sensitivity to this compound is TNF-α dependent. You can test this by adding a low dose of exogenous TNF-α in combination with this compound to see if it restores sensitivity.[7]
-
-
Cell Line Misidentification: You may be working with a different cell line altogether. For example, if you believe you are working with MDA-MB-231 (a sensitive line), but it has been contaminated by a resistant line, single-agent treatment will appear ineffective.[8]
-
Troubleshooting Step: Perform STR profiling to confirm the identity of your cell line.
-
Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and why is it a problem for this compound research?
A1: Cell line contamination refers to the presence of unintended cells (cross-contamination) or microorganisms (e.g., mycoplasma, bacteria, fungi) in your culture.[9] It is a major problem because it can lead to incorrect and irreproducible experimental results. For this compound research, the consequences are significant:
-
Altered Drug Sensitivity: A contaminating cell line can have a different sensitivity profile to this compound, masking the true effect on your target cell line.[1]
-
Invalidated Data: Research based on misidentified or contaminated cell lines is fundamentally flawed and can lead to wasted time and resources.[9]
Q2: How can I prevent cell line contamination in my lab?
A2: Adhering to good cell culture practices is essential for preventing contamination. Key practices include:
-
Source Cells Reputably: Obtain cell lines only from certified cell banks (e.g., ATCC).
-
Authenticate Regularly: Perform STR profiling on all new cell lines upon receipt and before cryopreservation. It is also recommended to re-authenticate every few months during active culturing.[1][2]
-
Segregate Cultures: Work with only one cell line at a time in the biosafety cabinet and decontaminate the workspace between different cell lines.[9]
-
Use Dedicated Reagents: If possible, use separate bottles of media and reagents for each cell line.[9]
-
Routine Mycoplasma Testing: Regularly test your cultures for mycoplasma.[1][2]
-
Maintain a Cell Bank: Create a master and working cell bank of authenticated, low-passage cells to ensure a consistent supply.
Q3: What are the standard methods for cell line authentication?
A3: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling . This method generates a unique genetic fingerprint for a cell line by amplifying and analyzing specific polymorphic regions of the DNA. This fingerprint can then be compared to a reference database to confirm the cell line's identity.[3] Other methods like CO1 DNA barcoding can be used to confirm the species of origin.[3]
Data Presentation
The sensitivity of cancer cell lines to this compound can vary significantly. This table provides examples of reported IC50 values to illustrate this variability. Note that experimental conditions can affect these values.
| Cell Line | Cancer Type | This compound IC50 (as single agent) | Notes | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~15 nM (at 48h) | Highly sensitive | [8] |
| SK-OV-3 | Ovarian Cancer | > 1 µM | Resistant as single agent, but sensitized by TNF-α | [5] |
| H1299-LKB1 KO | Non-Small-Cell Lung Cancer | ~0.52 µM | LKB1 deletion confers sensitivity | [2] |
| H1299 (WT) | Non-Small-Cell Lung Cancer | > 10 µM | Wild-type is resistant | [2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | > 10 µM (at 48h) | Resistant | [8] |
Experimental Protocols
1. Cell Line Authentication using STR Profiling
This protocol outlines the general workflow for authenticating human cell lines.
-
Objective: To generate a unique genetic profile of a cell line to confirm its identity.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from a pellet of 1-3 million cells using a commercial DNA extraction kit.
-
PCR Amplification: Amplify multiple STR loci (typically 8 or more) using a multiplex PCR kit. These kits contain fluorescently labeled primers for the STR regions.
-
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by size using a capillary electrophoresis instrument.
-
Data Analysis: Use specialized software to determine the size of the fragments and, consequently, the number of repeats at each STR locus.
-
Profile Comparison: Compare the generated STR profile to a reference database (e.g., ATCC, DSMZ) to verify the cell line's identity. An 80% match or higher is generally required for confirmation.
-
2. Mycoplasma Detection by PCR
This is a highly sensitive method for detecting mycoplasma contamination.
-
Objective: To detect the presence of mycoplasma DNA in cell culture supernatant or cell lysates.
-
Methodology:
-
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without antibiotics.
-
DNA Extraction: Extract DNA from the sample. Some commercial kits allow for direct PCR from the supernatant.
-
PCR Amplification: Perform PCR using primers that are specific to a highly conserved region of the mycoplasma genome (e.g., the 16S rRNA gene). Ensure you include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
3. Apoptosis Assessment by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Methodology:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations and for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 2. Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NCTD promotes this compound-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
Refining Birinapant dosage to minimize toxicity in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine Birinapant dosage and minimize toxicity in animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Question/Issue | Potential Causes & Solutions |
| 1. Why am I observing unexpected animal mortality or severe body weight loss (>15%) at previously reported "well-tolerated" doses? | Potential Causes: Strain/Species Sensitivity: Different mouse or rat strains can have varied responses to drug toxicity.Vehicle Intolerance: The vehicle used for formulation (e.g., containing ethanol, Tween 80) may cause adverse effects.Administration Stress: The route and frequency of administration (e.g., intraperitoneal injection) can cause stress or local tissue damage.Animal Health Status: Underlying health issues can increase sensitivity to drug toxicity.Troubleshooting Steps: Conduct a Vehicle-Only Control Study: Administer the vehicle on the same schedule as the drug to rule out vehicle-specific toxicity.Perform a Dose De-escalation Study: Start with a lower dose and gradually escalate to determine the maximum tolerated dose (MTD) in your specific animal model and strain.Refine Administration Technique: Ensure proper and consistent administration to minimize stress and injury.Modify Dosing Schedule: Consider reducing the frequency of administration (e.g., from three times a week to twice weekly) to allow for animal recovery between doses.[1]Ensure Animal Health: Use animals from a reputable supplier and allow for an adequate acclimatization period before starting the experiment. |
| 2. My study shows a lack of anti-tumor efficacy at doses that are well-tolerated. What should I do? | Potential Causes: Tumor Model Resistance: The selected cancer cell line may be insensitive to single-agent this compound. Many tumors require an additional stimulus, like TNF-α, for this compound to induce apoptosis effectively.[1][2]Insufficient Target Engagement: The dose may be too low to cause adequate degradation of the target protein, cIAP1, within the tumor tissue.Pharmacokinetic Issues: The drug may be cleared too quickly to maintain target suppression over the dosing interval.Troubleshooting Steps: Confirm Target Degradation: Perform a pharmacodynamic (PD) study. Harvest tumors at various time points (e.g., 3, 6, 12, 24 hours) after a single dose of this compound and measure cIAP1 protein levels via Western blot to confirm target engagement.[1]Consider Combination Therapy: this compound's efficacy is often enhanced when combined with agents that induce TNF-α, such as certain chemotherapies (e.g., docetaxel) or radiation.[2][3][4]Increase Dosing Frequency: If target protein levels recover quickly, a more frequent dosing schedule may be necessary, provided it is well-tolerated.Re-evaluate the Model: Test the sensitivity of your chosen cell line to this compound in combination with TNF-α in vitro to confirm the mechanism of resistance.[1][2] |
| 3. I've observed neurological side effects, such as facial paralysis (Bell's palsy-like symptoms), in my animal cohort. How should I proceed? | Potential Causes: Known Class-Related Toxicity: Reversible Bell's palsy is a known, albeit uncommon, adverse event associated with bivalent SMAC mimetics like this compound in clinical trials, possibly due to cranial nerve inflammation.[2][5][6]Dose-Limiting Toxicity: This effect is often observed at higher dose levels.Troubleshooting Steps: Immediate Dose Reduction or Cessation: Stop or significantly reduce the dose for the affected cohort and monitor for recovery.Implement Neurological Monitoring: Add specific neurological health checks to your daily animal observations.Report Findings: This is a significant finding that should be carefully documented and considered in the interpretation of your study results.Evaluate Risk vs. Benefit: For your experimental goals, determine if the dose required to see this toxicity is necessary for efficacy. If lower, effective doses do not cause this side effect, the MTD should be redefined below this threshold. The maximum tolerated dose of this compound in a phase 1 clinical trial was determined to be 47 mg/m².[3][5] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What is this compound and what is its mechanism of action? | This compound is a synthetic small molecule that mimics the endogenous protein SMAC (Second Mitochondria-derived Activator of Caspases).[7] It is a bivalent antagonist of Inhibitor of Apoptosis Proteins (IAPs).[8] this compound binds with high affinity to IAPs, particularly cIAP1, cIAP2, and XIAP, and promotes their degradation.[7][9][10] This degradation has two main consequences: 1) it prevents the inhibition of caspases, thereby promoting apoptosis, and 2) it can lead to the activation of the non-canonical NF-κB signaling pathway.[3] In many cancer cells, this sensitizes them to TNF-α-induced cell death.[1] |
| 2. What are recommended starting doses for this compound in mouse xenograft models? | Published studies in mouse xenograft models have used a range of doses, commonly between 10 mg/kg and 30 mg/kg , administered via intraperitoneal (IP) injection.[1][9] A common dosing schedule is three times per week.[1] However, the optimal dose and schedule can vary significantly based on the tumor model and mouse strain. It is critical to perform a dose-finding or MTD study for your specific model. For example, one study in a patient-derived xenograft model used 30 mg/kg IP every third day for five doses without evidence of toxicity or body weight loss.[9] |
| 3. What are the common toxicities associated with this compound in animal studies? | At therapeutic doses, this compound is often described as well-tolerated in preclinical models, with no significant body weight loss being a key indicator.[9][10] However, at higher, non-tolerated doses, toxicities can include significant body weight loss and treatment-related deaths.[8] In clinical trials, dose-limiting toxicities have included headache, nausea, vomiting, and reversible Bell's palsy.[5] While not commonly reported in animal studies, researchers should be aware of the potential for neurological side effects at high doses. |
| 4. How should this compound be formulated and administered for animal studies? | This compound is typically formulated for in vivo use in a vehicle suitable for IP injection. A commonly used vehicle is 10% Ethanol, 5% Tween 80, and 85% Dextrose 5% in water (D5W) .[11] The drug should be administered by weight at a standard volume, such as 10 mL/kg.[9] |
| 5. How can I confirm that this compound is effectively engaging its target (cIAP1) in my study? | Target engagement can be confirmed by measuring the degradation of cIAP1 protein in tumor tissue. This is a key pharmacodynamic (PD) marker. You can harvest tumor xenografts at various time points after this compound administration (e.g., 3, 6, 24 hours) and perform a Western blot on the tumor lysates using an antibody specific for cIAP1.[1] A significant reduction in cIAP1 levels compared to vehicle-treated controls indicates successful target engagement.[1] |
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Outcomes in Preclinical Mouse Models
| Tumor Model | Dose & Schedule | Route | Observed Outcome | Toxicity/Tolerability | Reference |
| MDA-MB-231 (Breast) | 10, 20, 30 mg/kg (Twice weekly) | IP | Dose-dependent tumor regression | No net body weight loss | [8] |
| Ovarian/Colorectal PDX | 30 mg/kg (Every 3rd day x 5) | IP | Inhibition of tumor growth | No evidence of toxicity or body weight loss | [9] |
| 451Lu & 1205Lu (Melanoma) | 30 mg/kg (Three times weekly) | IP | Inhibition of tumor growth | Not specified, but described as anti-tumor effect | [1] |
| MDA-MB-468 (Breast) | Not specified | Not specified | Combination with immunotoxin led to complete tumor inhibition | No evidence of toxicity or body weight loss in combination | [12] |
| OVCAR3 (Ovarian) | 12 mg/kg (Days 1, 4, 7) | IP | Non-significant change in tumor weight | Not specified | [13] |
Table 2: this compound Binding Affinity for IAP Proteins
| IAP Protein | Binding Affinity (Kd or Ki) | Significance | Reference |
| cIAP1 (BIR3) | <1 nM | Very high affinity; primary target | [1][2] |
| cIAP2 (BIR3) | 36 nM | High affinity | [2] |
| XIAP (BIR3) | 45-50 nM | High affinity; contributes to apoptosis induction | [1][2] |
| ML-IAP (BIR) | High Affinity (not quantified) | Binds to multiple IAP family members | [9] |
Experimental Protocols
Protocol 1: this compound Formulation and Administration
-
Reagents and Materials:
-
This compound (TL32711) powder
-
Ethanol (200 proof)
-
Tween 80
-
Dextrose 5% in Water (D5W)
-
Sterile, pyrogen-free vials and syringes
-
-
Formulation Procedure (for a 10% Ethanol, 5% Tween 80, 85% D5W vehicle):
-
Calculate the total volume of formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg).
-
Weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound powder in 10% of the total final volume with ethanol. Vortex until fully dissolved.
-
Add 5% of the total final volume of Tween 80 to the solution. Mix thoroughly.
-
Slowly add 85% of the total final volume of D5W to the mixture while vortexing to prevent precipitation.
-
The final solution should be clear. Prepare this formulation fresh on each day of dosing.
-
-
Administration:
-
Warm the formulation to room temperature before injection.
-
Weigh each animal immediately before dosing to calculate the precise volume.
-
Administer the calculated volume via intraperitoneal (IP) injection using an appropriate gauge needle (e.g., 27G for mice).
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study Workflow
-
Animal Model: Select the specific mouse strain and tumor model (if applicable) for your efficacy study. Use healthy, age-matched animals (e.g., 6-8 weeks old).
-
Group Allocation: Assign animals to cohorts of 3-5 per group. Include a vehicle-only control group.
-
Dose Escalation Design:
-
Start with a low, likely well-tolerated dose (e.g., 5 mg/kg).
-
Select 3-4 additional dose levels, escalating by a fixed increment (e.g., 10, 20, 30, 40 mg/kg).
-
-
Dosing and Monitoring:
-
Administer this compound or vehicle according to the planned schedule (e.g., three times per week for 2 weeks).
-
Monitor animals daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture).
-
Measure body weight at least twice weekly.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause:
-
Greater than 15-20% mean body weight loss.
-
Any treatment-related deaths.
-
Other severe, irreversible clinical signs of toxicity.
-
-
Endpoint: At the end of the study, perform necropsy and consider collecting blood for CBC/chemistry and tissues for histopathology to identify any sub-clinical toxicities.
Visualizations: Pathways and Workflows
Caption: this compound inhibits IAPs, promoting apoptosis and sensitizing cells to TNF-α.
References
- 1. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Phase I Study of the SMAC-Mimetic this compound in Adults with Refractory Solid Tumors or Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Birinapant's Engagement of cIAP1: A Comparative Guide to Degradation Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key assays used to validate the target engagement of Birinapant, a potent SMAC mimetic, through the degradation of its primary target, Cellular Inhibitor of Apoptosis Protein 1 (cIAP1). This guide details experimental methodologies, presents quantitative data for comparative analysis, and visualizes complex biological pathways and workflows to support robust experimental design and data interpretation.
This compound (also known as TL32711) is a bivalent SMAC mimetic that binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of IAP proteins, particularly cIAP1 and cIAP2.[1][2] This binding mimics the endogenous pro-apoptotic protein SMAC/DIABLO, leading to the autoubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[2][3] The degradation of these proteins has significant downstream effects, including the inhibition of the canonical NF-κB signaling pathway and the promotion of apoptosis, making it a promising strategy in cancer therapy.[1][4] Validating that this compound effectively induces the degradation of cIAP1 in cellular models is a critical step in preclinical and clinical development.
Comparative Analysis of cIAP1 Degradation Assays
Several robust methods are available to quantify the degradation of cIAP1 following treatment with this compound. The choice of assay often depends on the specific experimental question, available resources, and desired throughput. Below is a comparison of commonly employed techniques with supporting data from preclinical studies.
Quantitative Data Summary
| Assay Type | Cell Line | This compound Concentration | Outcome Measure | Result | Reference |
| Western Blot | MDA-MB-231 | 1 nmol/L | cIAP1 Protein Level | Time-dependent degradation | [1] |
| MDA-MB-231 | 10 nmol/L | cIAP1 Protein Level | ~90% loss of cIAP1 | [1] | |
| HeLa | 10 nmol/L | cIAP1 Protein Level | Time-dependent degradation | [1] | |
| A549 (LKB1-deleted) | 0.5 µM | cIAP1 Protein Level | Complete degradation at 24h & 48h | [5] | |
| GFP-cIAP1 Degradation Assay (Flow Cytometry) | A375-GFP-cIAP1 | 2-hour treatment | IC50 for GFP-cIAP1 degradation | 17 ± 11 nmol/L | [1][6] |
| Fluorescence Polarization Assay | Isolated BIR3 domain of cIAP1 | N/A | Binding Affinity (Kd) | < 1 nM | [2] |
| Multiplex Immunoassay | Xenograft Tumor Biopsies | N/A | Protein Levels | Confirmed drug action | [7] |
Key Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. The following sections provide detailed methodologies for the key assays cited in this guide.
Western Blotting for cIAP1 Degradation
Western blotting is a widely used technique to semi-quantitatively or quantitatively measure the levels of a specific protein in a complex mixture, such as a cell lysate.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for the desired time points.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cIAP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the cIAP1 signal to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.
GFP-cIAP1 Degradation Assay via Flow Cytometry
This assay offers a high-throughput method to quantify cIAP1 degradation by monitoring the fluorescence of a GFP-tagged cIAP1 fusion protein.
Protocol:
-
Generation of a Stable Cell Line: Establish a cell line that stably expresses a green fluorescent protein (GFP)-tagged cIAP1 fusion protein (GFP-cIAP1).[1]
-
Cell Culture and Treatment: Plate the GFP-cIAP1 expressing cells in a multi-well plate and treat them with a range of this compound concentrations for a specified duration (e.g., 2 hours).[1][6]
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
(Optional) Stain the cells with a viability dye (e.g., Propidium Iodide or DAPI) to exclude dead cells from the analysis.
-
-
Flow Cytometry: Analyze the GFP fluorescence of the cells using a flow cytometer.
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of GFP for each treatment condition.
-
Calculate the percentage of GFP-cIAP1 degradation relative to the vehicle-treated control.
-
Determine the IC50 value (the concentration of this compound that causes 50% degradation of GFP-cIAP1) by fitting the data to a dose-response curve.[1][6]
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This in vitro assay measures the binding affinity of this compound to the isolated BIR3 domain of cIAP1. It is a powerful tool for initial compound screening and characterization.[1]
Protocol:
-
Reagents:
-
Purified recombinant BIR3 domain of cIAP1.
-
A fluorescently labeled peptide that binds to the SMAC binding groove of the BIR3 domain (e.g., a-Abu-RPFK(5-FAM)-NH2).[1]
-
This compound or other competitor compounds.
-
-
Assay Procedure:
-
In a microplate, incubate the fluorescently labeled peptide with the purified cIAP1 BIR3 domain.
-
Add increasing concentrations of this compound.
-
Allow the binding reaction to reach equilibrium.
-
-
Measurement: Measure the fluorescence polarization of the samples using a plate reader equipped with FP capabilities.
-
Data Analysis:
-
The binding of the large BIR3 protein to the small fluorescent peptide results in a high polarization value.
-
Displacement of the fluorescent peptide by this compound leads to a decrease in the polarization value.
-
Calculate the binding affinity (Kd) by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a competitive binding model.[1]
-
Visualizing the Molecular Mechanisms and Workflows
To further clarify the processes involved in this compound's mechanism of action and the assays used to validate it, the following diagrams have been generated.
Caption: this compound's mechanism of action leading to cIAP1 degradation and apoptosis.
Caption: Experimental workflow for Western blotting to detect cIAP1 degradation.
Caption: Comparison of advantages and disadvantages of different cIAP1 degradation assays.
Alternative and Complementary Approaches
While direct measurement of cIAP1 degradation is crucial, assessing the downstream consequences of this compound's target engagement can provide further validation and a more complete picture of its biological activity.
-
NF-κB Reporter Assays: Since cIAP1 is a key regulator of the NF-κB pathway, its degradation by this compound leads to the inhibition of TNF-α-induced NF-κB activation.[1] Luciferase reporter assays under the control of an NF-κB response element can quantify this inhibitory effect.
-
Caspase Activity Assays: The degradation of cIAP1 sensitizes cells to apoptosis, leading to the activation of caspases, particularly caspase-8 and caspase-3.[1] Fluorogenic or colorimetric assays that measure the activity of these caspases can serve as a functional readout of this compound's pro-apoptotic efficacy.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can be used to quantify the percentage of apoptotic cells following this compound treatment, providing a direct measure of its cell-killing ability.
-
Multiplex Immunoassays: These assays allow for the simultaneous quantification of multiple proteins in the apoptotic pathway from small samples, such as tumor biopsies, providing a comprehensive view of the pharmacodynamic effects of this compound in a more clinically relevant setting.[7]
By employing a combination of these assays, researchers can robustly validate the target engagement of this compound, elucidate its mechanism of action, and confidently advance its development as a potential cancer therapeutic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. mdpi.com [mdpi.com]
- 4. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Monovalent vs. Bivalent IAP Inhibitors: A Comparative Analysis for Drug Development Professionals
A deep dive into the comparative efficacy and mechanisms of monovalent and bivalent IAP inhibitors, supported by experimental data and detailed protocols.
In the landscape of cancer therapeutics, the Inhibitor of Apoptosis Proteins (IAPs) have emerged as critical targets. These proteins are frequently overexpressed in tumor cells, enabling them to evade programmed cell death, or apoptosis. Small molecule IAP inhibitors, also known as SMAC mimetics, have been developed to counteract this survival advantage. These inhibitors are broadly classified into two categories: monovalent and bivalent. This guide provides a comprehensive comparative analysis of these two classes of IAP inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms of action to aid researchers in drug development.
Data Presentation: Quantitative Comparison of IAP Inhibitors
The potency and selectivity of IAP inhibitors are critical parameters in their development as therapeutic agents. The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of representative monovalent and bivalent IAP inhibitors against key IAP proteins: cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).
Table 1: Binding Affinities (Ki, nM) of Monovalent and Bivalent IAP Inhibitors
| Inhibitor | Type | cIAP1-BIR3 | cIAP2-BIR3 | XIAP-BIR3 | Reference |
| GDC-0152 | Monovalent | 17 | 43 | 28 | [1][2][3][4][5] |
| LCL161 | Monovalent | 0.4 (IC50) | - | 35 (IC50) | |
| Birinapant | Bivalent | <1 | ~40 | ~40 | [6] |
| SM-164 | Bivalent | 0.31 | 1.1 | 0.56 | [7] |
Note: Ki values represent the dissociation constant for inhibitor binding, with lower values indicating higher affinity. IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function.
Table 2: Functional Inhibitory Concentrations (IC50, nM) of IAP Inhibitors
| Inhibitor | Type | Cell Growth Inhibition (MDA-MB-231) | XIAP Binding (BIR2-BIR3) | Reference |
| GDC-0152 | Monovalent | ~1,800 | - | [8] |
| SM-122 (Monovalent counterpart to SM-164) | Monovalent | - | - | [9] |
| This compound | Bivalent | - | - | |
| SM-164 | Bivalent | Low nM range | 1.39 | [7] |
Mechanism of Action: A Tale of Two Valencies
Monovalent and bivalent IAP inhibitors share a common goal: to disrupt the anti-apoptotic function of IAP proteins. However, their valency dictates distinct mechanisms of action and ultimate cellular outcomes.
Monovalent IAP inhibitors , designed to mimic a single SMAC N-terminal peptide, primarily function by binding to the BIR3 domain of cIAP1, cIAP2, and XIAP.[10] This binding is often sufficient to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[10] The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway.[11] While they can bind to XIAP, their ability to antagonize its caspase-inhibitory function is less pronounced compared to their bivalent counterparts.
Bivalent IAP inhibitors possess two SMAC mimetic motifs connected by a linker. This dual-headed design allows for simultaneous binding to multiple BIR domains, either within a single IAP protein or by bridging two IAP molecules. This avidity effect results in significantly higher binding affinity and potency, often 100 to 1000 times greater than their monovalent counterparts.[10] Bivalent inhibitors are particularly effective at antagonizing XIAP by concurrently binding to its BIR2 and BIR3 domains, which is crucial for relieving the inhibition of caspases-3, -7, and -9.[10] Furthermore, bivalent inhibitors are more efficient at inducing the degradation of TRAF2-associated cIAP1, leading to a more robust inhibition of the canonical NF-κB pathway.[1]
Signaling Pathway Diagrams
To visually represent the distinct signaling pathways modulated by monovalent and bivalent IAP inhibitors, the following diagrams were generated using the Graphviz DOT language.
Caption: Monovalent IAP inhibitor signaling pathway.
References
- 1. Bivalent IAP antagonists, but not monovalent IAP antagonists, inhibit TNF-mediated NF-κB signaling by degrading TRAF2-associated cIAP1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novamedline.com [novamedline.com]
- 3. exp-oncology.com.ua [exp-oncology.com.ua]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 and Caspase-8 Ensure Chromosome Stability Independently of Their Role in Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RIPK1 promotes death receptor-independent caspase-8-mediated apoptosis under unresolved ER stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting XIAP for Promoting Cancer Cell Death—The Story of ARTS and SMAC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Immuno-Modulatory Effects of Inhibitor of Apoptosis Protein Antagonists in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Birinapant's Efficacy in Platinum-Resistant vs. Platinum-Sensitive Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Birinapant, a SMAC mimetic, in preclinical models of platinum-resistant and platinum-sensitive ovarian cancer. The data presented is compiled from published experimental studies and is intended to inform further research and drug development efforts.
Executive Summary
This compound, particularly in combination with platinum-based chemotherapy like carboplatin, demonstrates significant efficacy in both platinum-resistant and platinum-sensitive ovarian cancer models. The primary mechanism involves the degradation of cellular Inhibitor of Apoptosis Proteins (cIAPs), which sensitizes cancer cells to apoptosis. In platinum-resistant models, this compound effectively reverses chemoresistance, leading to enhanced cell death and tumor growth inhibition. Notably, studies in murine models have shown that the combination therapy can double overall survival, irrespective of the tumor's initial platinum sensitivity. This suggests a broad therapeutic window for this compound in ovarian cancer treatment.
Data Presentation
In Vitro Efficacy: Cell Viability and Synergy
The combination of this compound and carboplatin has been evaluated in various ovarian cancer cell lines with differing sensitivities to platinum. The following table summarizes the carboplatin IC50 values and the synergy scores for the combination treatment in a 3D organoid bioassay. A positive synergy score indicates that the combined effect of the drugs is greater than the sum of their individual effects.
| Cell Line | Platinum Sensitivity | Carboplatin IC50 (µM) | This compound + Carboplatin Synergy Score (Loewe) | Interaction |
| OVCAR3 | Sensitive | <40 | Antagonistic | |
| CaOV3 | Moderately Resistant | 40-85 | Antagonistic | |
| OVCAR4 | Moderately Resistant | 40-85 | Additive | |
| OAW28 | Resistant | >85 | Synergistic | |
| Kuramochi | Highly Resistant | >85 | Synergistic | |
| SKOV3 | Moderately Resistant | 40-85 | Synergistic | |
| OVCAR8 | Highly Resistant | >85 | Synergistic |
Data compiled from a study utilizing a 3D organoid bioassay to assess drug response.[1][2]
In Vivo Efficacy: Survival and Tumor Growth Inhibition
Preclinical studies in mice bearing human ovarian cancer xenografts have demonstrated the potent in vivo efficacy of the this compound and carboplatin combination.
| Ovarian Cancer Model | Treatment Group | Median Overall Survival | Key Finding |
| Platinum-Resistant Human Ovarian Cancer Xenografts | This compound + Carboplatin | Doubled compared to monotherapy | Combination therapy overcomes platinum resistance. |
| Platinum-Sensitive Human Ovarian Cancer Xenografts | This compound + Carboplatin | Doubled compared to monotherapy | Combination therapy also enhances efficacy in sensitive models. |
Findings from a study in mice with both carboplatin-resistant and carboplatin-sensitive tumors showed that while this compound or carboplatin alone had minimal effect, the combination therapy doubled overall survival in half of the mice, regardless of their tumor's platinum sensitivity.[3]
Experimental Protocols
3D Organoid Bioassay for Drug Sensitivity and Synergy Screening
This protocol is adapted from studies evaluating the efficacy of this compound and carboplatin in ovarian cancer cell lines and patient-derived organoids.[1][4][5][6]
-
Cell Culture: Ovarian cancer cell lines or dissociated primary tumor specimens are cultured in a 3D organoid system. This typically involves embedding the cells in an extracellular matrix like Matrigel and culturing them in a specialized organoid growth medium.
-
Drug Treatment: Organoids are treated with a dose-response matrix of this compound (e.g., 0-50 nM) and carboplatin (e.g., 0-50 µM) for 72 hours.
-
Viability Assay: Cell viability is assessed using a luminescence-based ATP assay, such as the CellTiter-Glo 3D assay. Luminescence is proportional to the amount of ATP, which indicates the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves for each drug alone. Synergy scores (e.g., Loewe additivity or Combination Index) are calculated from the combination treatment data using software like SynergyFinder to determine if the drug interaction is synergistic, additive, or antagonistic.
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol is a standard method used to quantify apoptosis in cells treated with this compound and carboplatin.[7]
-
Cell Treatment: Ovarian cancer cells are seeded in 6-well plates and treated with this compound, carboplatin, or the combination for a specified period (e.g., 72 hours).
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and Propidium Iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry software.
Western Blot Analysis of IAP and NF-κB Signaling Proteins
This protocol is used to assess the molecular mechanism of this compound's action.
-
Protein Extraction: Ovarian cancer cells are treated with this compound and/or carboplatin. Cell lysates are prepared using RIPA buffer, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as cIAP1, cIAP2, XIAP, and components of the NF-κB pathway (e.g., p50, p52, RelB). A loading control antibody (e.g., GAPDH) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the protein bands is quantified using imaging software to determine changes in protein expression levels.
Mandatory Visualization
This compound's Mechanism of Action in Ovarian Cancer
Caption: this compound inhibits cIAP1, leading to apoptosis.
Experimental Workflow: 3D Organoid Drug Screening
Caption: Workflow for 3D organoid drug screening.
References
- 1. Efficacy of this compound in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ovarian Cancer Patient-Derived Organoid Models for Pre-Clinical Drug Testing [jove.com]
- 5. A Scalable 3D High-Content Imaging Protocol for Measuring a Drug Induced DNA Damage Response Using Immunofluorescent Subnuclear γH2AX Spots in Patient Derived Ovarian Cancer Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Using negative and positive controls for Birinapant in apoptosis assays.
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the SMAC mimetic Birinapant, the use of appropriate controls is paramount for the accurate interpretation of experimental data. This guide provides a comprehensive comparison of positive and negative controls in common apoptosis assays, supported by experimental data and detailed protocols.
This compound, a bivalent SMAC (Second Mitochondria-derived Activator of Caspases) mimetic, induces apoptosis by targeting and inhibiting Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[1][2] This action liberates caspases to execute the apoptotic program. To rigorously validate the pro-apoptotic activity of this compound and benchmark its efficacy, the inclusion of well-defined positive and negative controls in apoptosis assays is essential.
Comparison of Controls for this compound Apoptosis Assays
The selection of appropriate controls is critical for validating assay performance and ensuring that the observed effects are specific to this compound.
Negative Controls: These are used to establish a baseline and control for effects not related to the specific apoptotic stimulus.
-
Untreated Cells: This is the most fundamental negative control, representing the basal level of apoptosis in the cell culture.
-
Vehicle Control (e.g., DMSO): Since this compound and many other small molecules are often dissolved in dimethyl sulfoxide (DMSO), a vehicle control is crucial.[3][4] This control consists of cells treated with the same concentration of DMSO as the experimental group to account for any solvent-induced cytotoxicity. It is advisable to keep the final DMSO concentration below 0.5% to minimize non-specific effects.[3]
Positive Controls: These are well-characterized inducers of apoptosis used to confirm that the assay system can detect an apoptotic response. The choice of positive control can depend on the specific cell type and the apoptotic pathway being investigated.
-
Staurosporine: A potent and broad-spectrum protein kinase inhibitor that reliably induces apoptosis in a wide range of cell lines.[5][6] It is often used as a positive control in assays like Annexin V staining and caspase activation.[5][6]
-
Etoposide: A topoisomerase II inhibitor that induces DNA damage, leading to apoptosis.[7][8] It is a clinically relevant chemotherapeutic agent and serves as a useful positive control, particularly when investigating DNA damage-induced apoptosis.[7][8]
-
TNF-α (in combination with this compound): this compound sensitizes cells to Tumor Necrosis Factor-alpha (TNF-α)-induced apoptosis.[9] Therefore, a combination of this compound and TNF-α can serve as a potent positive control to demonstrate the synergistic induction of apoptosis.
Quantitative Data Comparison
The following tables summarize the pro-apoptotic effects of this compound in comparison to controls in various cancer cell lines.
| Cell Line | Treatment | Concentration | Apoptosis (%) | Assay Method | Reference |
| MDA-MB-231 (Triple-Negative Breast Cancer) | Vehicle (DMSO) | - | ~5% | Annexin V/PI | |
| This compound | 20 nM | 40% | Annexin V/PI | ||
| Staurosporine | 1 µM | >80% | Annexin V/PI | [5] | |
| SKOV3 (Ovarian Cancer) | Untreated | - | ~5-10% | Annexin V/PI | [10] |
| This compound | IC50 | ~20% | Annexin V/PI | [10] | |
| Carboplatin + this compound | IC50 | ~40% | Annexin V/PI | [10] | |
| H1299-LKB1 KO (NSCLC) | Untreated | - | Baseline | RealTime-Glo Annexin V | [11] |
| This compound | 50 nM | Significant increase over time | RealTime-Glo Annexin V | [11] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental process, the following diagrams are provided.
References
- 1. bosterbio.com [bosterbio.com]
- 2. 2.2.5. Caspase-3/7 Activity Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Assessing Birinapant's In Vivo Activity: A Comparative Guide to Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals
Birinapant (TL32711), a bivalent SMAC mimetic, has demonstrated significant potential in oncology by targeting Inhibitor of Apoptosis Proteins (IAPs). This guide provides a comprehensive comparison of key pharmacodynamic (PD) markers for assessing this compound's activity in vivo, alongside other SMAC mimetics such as LCL161 and GDC-0152. The data presented is compiled from various preclinical and clinical studies to aid in the design and interpretation of future research.
Key Pharmacodynamic Markers and Comparative Data
The primary mechanism of action for this compound and other SMAC mimetics involves the degradation of cellular IAP1 (cIAP1) and cIAP2, leading to the activation of caspases and subsequent apoptosis, as well as modulation of the NF-κB signaling pathway. The following tables summarize quantitative data for the most critical PD markers.
Table 1: cIAP1 Degradation in Tumor Tissue and PBMCs
| Compound | Model System | Dose/Concentration | Time Point | % cIAP1 Degradation (relative to control) | Assay Method | Citation |
| This compound | Ovarian Cancer Patient Biopsies | 47 mg/m² | 6 weeks | Significant downregulation (P=0.016) | SimpleWestern™ | [1] |
| This compound | Ovarian Cancer Patient PBMCs | 47 mg/m² | 24 hours | Significant downregulation (P<0.01) | SimpleWestern™ | [1] |
| This compound | MDA-MB-468 Xenograft | One cycle | 24 hours | ~90% | Western Blot | [2] |
| This compound | TNBC PDX Model | 1 µM (cell suspension) | 2 hours | >95% | Western Blot | [3] |
| LCL161 | Eμ-Myc Lymphoma Cells (in vitro) | 0.2-2 µM | 24 hours | >90% | Western Blot | [4] |
| GDC-0152 | A2058 Melanoma Cells (in vitro) | 10 nM | 15 minutes | Significant degradation | Western Blot | [5] |
Table 2: Induction of Apoptosis - Cleaved Caspase-3
| Compound | Model System | Dose/Concentration | Time Point | Apoptotic Marker Measurement | Assay Method | Citation |
| This compound | Ovarian Cancer Patient Biopsies | 47 mg/m² | 6 weeks | Co-localization with gamma-H2AX | Immunohistochemistry | [1] |
| This compound | TNBC PDX Model | 15 mg/kg | 24 hours | Increased positive staining | Immunohistochemistry | [3] |
| This compound | MDA-MB-231 Xenografts | 30 mg/kg | 6 hours | Dose-dependent increase | Multiplex Immunoassay | [6] |
| LCL161 | NSCLC Xenograft | 50 mg/kg + Paclitaxel | 24 hours | Increased expression | Western Blot | [7] |
| GDC-0152 | MDA-MB-231 Cells (in vitro) | >10 nM | 24 hours | Dose-dependent activation | Caspase-3/7 Activity Assay | [8] |
Table 3: Modulation of NF-κB Signaling
| Compound | Model System | Dose/Concentration | Time Point | Effect on NF-κB Pathway | Assay Method | Citation |
| This compound | Ovarian Cancer Patient PBMCs | 47 mg/m² | 24 hours | Downregulation of pS529-NF-κB p65 | SimpleWestern™ | [1] |
| This compound | OVCAR3 Cells (in vitro) | 400 nM | 3 hours | Suppression of classical pathway, enhancement of alternative pathway | Western Blot, TransAm NF-κB Assay | [9] |
| LCL161 | Eμ-Myc Lymphoma Cells (in vitro) | 2 µM | 2 hours | Increased phosphorylation of p65 (Ser536) | Western Blot | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in assessing this compound's activity, the following diagrams are provided.
Caption: this compound's dual mechanism of action.
Caption: Workflow for assessing PD markers.
Caption: Structural and target affinity comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for the key assays mentioned.
Western Blot / SimpleWestern™ for cIAP1 and Phospho-NF-κB p65
Objective: To quantify the levels of total cIAP1 and phosphorylated NF-κB p65 in tumor lysates or PBMCs.
Methodology: SimpleWestern™ [1][10][11]
-
Sample Preparation:
-
Tumor tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
PBMCs are isolated by density gradient centrifugation and lysed.
-
Protein concentration is determined using a BCA assay.
-
-
Assay Procedure:
-
Samples are diluted to a final concentration of 0.2-1.0 µg/µL in the provided sample buffer.
-
A master mix of blocking reagent, primary antibodies (anti-cIAP1, anti-phospho-NF-κB p65 [Ser529]), and HRP-conjugated secondary antibodies is prepared.
-
The assay plate, capillaries, and reagents are loaded into the SimpleWestern™ instrument (e.g., Wes™, Jess™).
-
The instrument automatically performs protein separation by size, immunodetection, and chemiluminescent signal quantification.
-
-
Data Analysis:
-
The area under the curve for each protein peak is calculated by the instrument's software.
-
Protein levels are normalized to a loading control (e.g., GAPDH, total protein).
-
Results are expressed as a percentage of the untreated control.
-
Immunohistochemistry (IHC) for Cleaved Caspase-3
Objective: To detect and quantify apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[3][12][13][14][15][16][17][18]
Methodology:
-
Tissue Preparation:
-
FFPE tumor sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by incubating slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Staining:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a protein-blocking solution (e.g., normal goat serum).
-
Slides are incubated with a primary antibody against cleaved caspase-3 (Asp175) overnight at 4°C.
-
A biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate.
-
The signal is visualized using a DAB chromogen solution, resulting in a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
-
Data Analysis:
-
The percentage of positively stained cells is determined by manual counting or automated image analysis software in multiple high-power fields.
-
Caspase-3/7 Activity Assay
Objective: To measure the enzymatic activity of executioner caspases in cell lysates.[5][19][20]
Methodology:
-
Sample Preparation:
-
Tumor tissue or cells are lysed to release intracellular contents.
-
Protein concentration is determined.
-
-
Assay Procedure:
-
A defined amount of protein lysate is added to a 96-well plate.
-
A reaction buffer containing a caspase-3/7 substrate (e.g., DEVD-pNA or a fluorogenic substrate) is added.
-
The plate is incubated at 37°C for 1-2 hours.
-
-
Data Analysis:
-
The cleavage of the substrate is measured by a spectrophotometer (for colorimetric assays) or a fluorometer (for fluorescent assays).
-
The activity is calculated based on a standard curve and normalized to the protein concentration.
-
This guide provides a foundational understanding of the key pharmacodynamic markers for evaluating this compound's in vivo activity. The presented data and protocols should serve as a valuable resource for researchers in the field of cancer drug development, facilitating the design of robust preclinical and clinical studies. It is important to note that direct comparative studies between different SMAC mimetics under identical conditions are limited, and thus, cross-study comparisons should be interpreted with caution.
References
- 1. Pharmacodynamic markers and clinical results from the Phase II Study of the SMAC-Mimetic this compound in Women with Relapsed Platinum-Resistant or Refractory Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound selectively enhances immunotoxin mediated killing of cancer cells conditional on the IAP protein levels within target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting triple-negative breast cancers with the Smac-mimetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SMAC mimetic, LCL-161, reduces survival in aggressive MYC-driven lymphoma while promoting susceptibility to endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple Western Hits the Bullseye of Targeted Protein Degradation [bio-techne.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. biocare.net [biocare.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. biocare.net [biocare.net]
- 15. Cancer Histology Core [pathbio.med.upenn.edu]
- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 17. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model [jove.com]
- 20. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Birinapant: A Comparative Analysis of Efficacy in 2D vs. 3D Cell Culture Models
This guide provides an objective comparison of the SMAC mimetic Birinapant's activity in traditional two-dimensional (2D) monolayer cultures versus more physiologically relevant three-dimensional (3D) spheroid models. The transition from 2D to 3D cell culture is a critical step in preclinical drug development, as 3D models more accurately recapitulate the complex cell-cell interactions, nutrient gradients, and hypoxic cores found in in vivo tumors.[1][2][3][4][5][6][7][8] Understanding how these environmental differences impact the efficacy of targeted therapies like this compound is essential for researchers, scientists, and drug development professionals.
This compound is a synthetic small molecule that mimics the endogenous Second Mitochondrial-derived Activator of Caspases (SMAC) protein.[9] It functions by binding to and inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP.[9][10][11] These IAPs are frequently overexpressed in cancer cells, where they block apoptosis by inhibiting caspases and promoting pro-survival signaling pathways like NF-κB.[9] By antagonizing IAPs, this compound promotes the degradation of cIAP1/2 and liberates caspases, thereby inducing or sensitizing cancer cells to apoptotic cell death.[10][12][13][14]
This compound's Mechanism of Action: IAP Inhibition
This compound's primary mechanism involves targeting IAPs to shift the cellular balance from survival to apoptosis. In the presence of stimuli like Tumor Necrosis Factor-alpha (TNF-α), IAPs typically promote the activation of the NF-κB survival pathway.[9][10] this compound's inhibition of cIAP1/2 prevents this, causing a switch in the TNF receptor signaling complex to a pro-apoptotic state that activates caspase-8 and initiates the caspase cascade, leading to programmed cell death.[10][13][15]
References
- 1. agilent.com [agilent.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A 3D Cell Death Assay to Quantitatively Determine Ferroptosis in Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2D and 3D cell cultures – a comparison of different types of cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2D vs 3D Cell Culture: Choosing the Right Model - by Tempo Bioscience [tempobioscience.com]
- 9. Facebook [cancer.gov]
- 10. The novel SMAC mimetic this compound exhibits potent activity against human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of a Smac Mimetic (TL32711, this compound) on the Apoptotic Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Targeting triple-negative breast cancers with the Smac-mimetic this compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Birinapant vs. GDC-0152 in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent Smac mimetics, Birinapant and GDC-0152, based on available preclinical data. We delve into their mechanisms of action, in vitro efficacy, and the experimental approaches used to evaluate them.
This compound, a bivalent Smac mimetic, and GDC-0152, a monovalent pan-IAP inhibitor, are both designed to antagonize Inhibitor of Apoptosis (IAP) proteins, thereby promoting cancer cell death. While both compounds target the IAP family, their distinct structural and binding characteristics lead to differences in their biological activity and potential therapeutic applications. This guide synthesizes data from multiple preclinical studies to offer a comparative overview.
At a Glance: Key Differences
| Feature | This compound (TL32711) | GDC-0152 |
| Structure | Bivalent Smac Mimetic | Monovalent Smac Mimetic |
| Primary Targets | Preferentially targets cIAP1 for degradation.[1][2][3] | Pan-IAP inhibitor with similar affinity for XIAP, cIAP1, and cIAP2.[3][4] |
| Mechanism of Action | Induces cIAP1/2 degradation, leading to activation of the non-canonical NF-κB pathway and sensitization to TNFα-induced apoptosis.[3] | Induces intrinsic caspase-dependent apoptosis and can inhibit the PI3K/AKT signaling pathway.[3] |
In Vitro Efficacy: A Comparative Look at Cancer Cell Lines
Direct head-to-head studies across a broad panel of cancer cell lines are limited. However, a study in non-small cell lung cancer (NSCLC) provides a glimpse into their comparative potency.
Table 1: Comparative IC50 Values in NSCLC Cell Lines
| Cell Line | Genotype | This compound IC50 (µM) | GDC-0152 IC50 (µM) |
| H1299-LKB1 KO 1 | LKB1-deleted | 0.53 | Not calculable (resistant) |
| H1299-LKB1 KO 2 | LKB1-deleted | Calculable | Not calculable (resistant) |
| H1299 | LKB1 WT | Not calculable (resistant) | Not calculable (resistant) |
Data extracted from a study on NSCLC cell lines, where cells were treated with increasing concentrations of the drugs and viability was assessed.[2] "Not calculable" indicates that the drug concentrations used did not inhibit viability by 50%.
Binding Affinities: Targeting the IAP Family
The differential activity of this compound and GDC-0152 can be partly attributed to their distinct binding affinities for various IAP proteins.
Table 2: Binding Affinities (Kd/Ki) to IAP Proteins
| IAP Protein | This compound | GDC-0152 |
| cIAP1 | <1 nM (Kd)[1] | 17 nM (Ki)[5][6] |
| cIAP2 | High affinity[2][4] | 43 nM (Ki)[5][6] |
| XIAP | 45 nM (Kd)[1] | 28 nM (Ki)[5][6] |
| ML-IAP | Binds to BIR domain | 14 nM (Ki)[5][6] |
Mechanism of Action: Visualizing the Pathways
The distinct mechanisms of this compound and GDC-0152 can be visualized through their impact on cellular signaling pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with increasing concentrations of this compound or GDC-0152. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: MTS reagent is added to each well, and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are then determined from the dose-response curves.
cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm the on-target effect of the Smac mimetics.
-
Cell Treatment: Cancer cells are treated with this compound or GDC-0152 at various concentrations and for different durations.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The intensity of the cIAP1 band is normalized to the loading control to determine the extent of degradation.
Caspase-3/7 Activation Assay
This assay measures the induction of apoptosis by quantifying the activity of executioner caspases.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with this compound or GDC-0152.
-
Caspase-Glo® 3/7 Reagent Addition: At the desired time points, a luminogenic caspase-3/7 substrate is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and the caspase cleavage of the substrate.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The fold-change in caspase activity is calculated relative to untreated control cells.
In Vivo Studies: A Need for Direct Comparison
While individual studies have demonstrated the in vivo efficacy of both this compound and GDC-0152 in various xenograft models, direct head-to-head comparative studies are lacking in the currently available literature.[7][8] Such studies would be invaluable in determining the relative anti-tumor activity and tolerability of these two agents in a controlled setting.
Conclusion
This compound and GDC-0152 represent two distinct approaches to targeting IAP proteins in cancer. This compound's bivalent nature and preferential targeting of cIAP1 suggest a mechanism heavily reliant on the induction of the non-canonical NF-κB pathway and sensitization to TNFα. In contrast, GDC-0152's pan-IAP inhibitory profile allows it to induce apoptosis through multiple avenues, including the intrinsic pathway and potentially through modulation of PI3K/AKT signaling.
The limited head-to-head data available suggests that the choice between these two agents may depend on the specific molecular characteristics of the tumor, such as the expression levels of different IAP proteins and the status of key signaling pathways like LKB1. Further direct comparative studies, both in vitro and in vivo, are crucial to fully elucidate the relative strengths and weaknesses of this compound and GDC-0152 and to guide their clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Activity of this compound, a SMAC Mimetic Compound, Alone or in Combination in NSCLCs With Different Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SMAC mimetic this compound plus radiation eradicates human head and neck cancers with genomic amplifications of cell death genes FADD and BIRC2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Birinapant
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Birinapant are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound are not explicitly detailed in publicly available literature, its classification as a potential antineoplastic agent necessitates that its disposal be managed with the utmost care, following established guidelines for cytotoxic and hazardous chemical waste. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, grounded in safety data sheet information and general best practices for handling cytotoxic compounds.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.
| Property | Data |
| Molecular Formula | C42H56F2N8O6 |
| Molecular Weight | 806.94 g/mol [1] |
| CAS Number | 1260251-31-7[2][3] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO (≥40.35 mg/mL), Ethanol (≥46.9 mg/mL); Insoluble in water.[2][4] |
| Storage | Store at -20°C as a powder.[2][3][4][5][6] In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[5][6][7] |
| Stability | Stable for at least 4 years when stored at -20°C.[3] Shipped at room temperature and is stable for a few days.[5] |
Experimental Protocols: General Handling and Personal Protective Equipment (PPE)
Given its potential antineoplastic properties, all handling of this compound should be conducted with appropriate personal protective equipment to minimize exposure.
Standard Handling Protocol:
-
Engineering Controls: Handle this compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent inhalation of the powder.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves.[8]
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A disposable gown or a dedicated lab coat is recommended.
-
-
Avoidance of Contamination: Prevent the generation of dust when handling the solid form. Use appropriate tools for weighing and transferring the compound.
Proper Disposal Procedures for this compound Waste
As a precautionary measure, all this compound waste, including unused product, contaminated materials, and empty containers, should be treated as hazardous chemical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.[8] It must be segregated as cytotoxic or hazardous chemical waste.
-
Waste Containers:
-
Solid Waste: Dispose of contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, clearly labeled hazardous waste container.[8] For items that are also sharps (e.g., contaminated needles), use a designated sharps container for cytotoxic waste, often color-coded purple or yellow with a purple lid.[9]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of these solutions down the drain.
-
Empty Containers: Even if a container appears empty, it may retain residual amounts of the compound. These containers should be disposed of as hazardous waste.[10]
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," "Cytotoxic Waste," and the full chemical name "this compound."
-
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS or a licensed hazardous waste disposal service.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.
-
Spill Management: In the event of a spill, follow your institution's established spill cleanup procedures for potent compounds. This typically involves containing the spill, using appropriate absorbent materials, and decontaminating the area, all while wearing appropriate PPE. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated waste materials.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles for handling cytotoxic and hazardous materials. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for this compound. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on waste disposal.
References
- 1. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | HIV Protease | Apoptosis | IAP | TargetMol [targetmol.com]
- 5. This compound (TL32711) | IAP inhibitor | CAS 1260251-31-7 | SMAC peptido-mimetic antagonist | InvivoChem [invivochem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. web.uri.edu [web.uri.edu]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. danielshealth.com [danielshealth.com]
Comprehensive Safety and Handling Guide for Birinapant
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Birinapant, a synthetic small-molecule SMAC mimetic with potential antineoplastic activity.[1] While some safety data sheets (SDS) may not classify the pure substance as hazardous under the Globally Harmonized System (GHS), its potent biological activity as an Inhibitor of Apoptosis Protein (IAP) antagonist warrants stringent handling precautions similar to those for other antineoplastic agents.[1][2] It is the user's responsibility to establish proper handling and personal protection methods based on the specific conditions of use.
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to minimize exposure to this compound aerosols and residues.[3] All PPE should be of proven resistant materials, and disposable items must not be reused.[3][4]
1. Gloves:
-
Requirement: Two pairs of chemotherapy-tested gloves are mandatory.[3][5]
-
Specifications: Use powder-free nitrile or latex gloves.[6] The inner glove should be worn under the gown cuff, and the outer glove should extend over the cuff.[6]
-
Procedure: Change the outer glove immediately if contaminated. Both pairs should be changed every hour during preparation or if the outer glove is torn or punctured.[6]
2. Gowns:
-
Requirement: Wear a protective gown resistant to permeability by hazardous drugs.[3]
-
Specifications: The gown should be disposable, lint-free, non-permeable, have a solid front, long sleeves, and tight-fitting knit or elastic cuffs.[4][6]
3. Eye and Face Protection:
-
Requirement: Use appropriate eye and face protection to prevent splashes.
-
Specifications: Safety goggles with side shields or a full-face shield should be worn.[6] A combination of a face shield and mask is also acceptable.[3] Surgical masks alone primarily protect the drug product and are not a substitute for respiratory protection.[4]
4. Respiratory Protection:
-
Requirement: Respiratory protection is necessary when there is a risk of aerosolization.[3][4]
-
Specifications: A NIOSH-approved N95 respirator or higher is required for activities such as weighing the powdered form of this compound or cleaning up spills outside of a containment device.[3][6] All work with powdered or concentrated forms should ideally be performed within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[4][6]
Summary of PPE Requirements by Task
The following table summarizes the minimum PPE required for various tasks involving this compound, based on general guidelines for handling hazardous drugs.[3]
| Task | Required Personal Protective Equipment |
| Handling Intact Vials/Packaging | Single pair of chemotherapy gloves |
| Weighing Powdered this compound | Double chemotherapy gloves, chemo-rated gown, face shield/goggles, N95 respirator (must be done in a fume hood or BSC) |
| Preparing Solutions (Reconstitution/Dilution) | Double chemotherapy gloves, chemo-rated gown, face shield/goggles (must be done in a fume hood or BSC) |
| Administering this compound (In Vitro/In Vivo) | Double chemotherapy gloves, chemo-rated gown, face shield/goggles |
| Handling Waste and Decontamination | Double chemotherapy gloves, chemo-rated gown |
| Handling Animal Bedding/Excreta Post-Dosing | Chemotherapy gloves, chemo-rated gown |
Operational and Disposal Plans
A clear, step-by-step protocol is essential for minimizing risk during the handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Area Setup:
-
All preparation of this compound must be performed in a designated area, within a chemical fume hood or a Class II BSC that is not exhausted back into the room.[4][6]
-
Cover the work surface with a plastic-backed absorbent pad. Dispose of the pad as trace chemotherapy waste upon completion of work or if a spill occurs.[6]
-
-
Weighing and Reconstitution:
-
Wear full PPE as specified in the table above, including respiratory protection.
-
Measure the required amount of powdered this compound carefully to avoid generating dust.
-
When reconstituting, slowly add the diluent to the vial. Use syringes and needles with Luer-lock fittings to prevent accidental disconnection.[6]
-
After reconstitution, wipe the exterior of the vial and any syringes with a sterile alcohol pad to remove potential surface contamination.[6]
-
-
Storage and Transport:
-
Store this compound according to the manufacturer's instructions, typically at room temperature for the solid form, with stability for at least four years.[7]
-
Clearly label all containers with the chemical name and hazard warnings.
-
When transporting this compound, use sealed, non-breakable secondary containers that are clearly labeled.[6]
-
Disposal Plan
Chemotherapy waste must be segregated from all other waste streams.[8] Never dispose of this compound waste via sinks or as regular trash.[8]
-
Trace Chemotherapy Waste:
-
Definition: Items that are contaminated with trace amounts of this compound. This includes empty vials, used gloves, gowns, absorbent pads, and other disposable items used during handling.[8]
-
Disposal:
-
Sharps: All needles and syringes must be disposed of immediately in a designated, puncture-proof, yellow chemotherapy sharps container. Do not recap needles.[5][6]
-
Solid Waste: Place all other disposable items (gloves, gowns, pads) into a designated yellow chemotherapy waste bag or container.[5] These wastes are typically sent for incineration.[8]
-
-
-
Bulk Chemotherapy Waste:
-
Definition: Waste that is grossly contaminated with this compound. This includes unused or expired product, partially filled vials or syringes, and materials used to clean up a large spill.[5][8]
-
Disposal: This waste is considered hazardous chemical waste (RCRA-regulated). It must be collected in a designated, sealed, and leak-proof black hazardous waste container.[5] Contact your institution's Environmental Health & Safety (EH&S) department for pickup and disposal procedures.[5][8]
-
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Emergency Procedures
Immediate and correct response to an exposure or spill is crucial.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spills:
-
Alert others in the area and restrict access.
-
Wear full PPE, including an N95 respirator, for cleanup.
-
For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.[6]
-
Clean the spill area thoroughly with a detergent solution, followed by clean water.[6]
-
All cleanup materials must be disposed of as bulk chemotherapy waste.[6]
-
-
Incident Reporting: Report any exposure or major spill to your supervisor and your institution's EH&S department immediately.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
